molecular formula C7H7N3O2 B1330458 Pyridine-2,3-dicarboxamide CAS No. 4663-94-9

Pyridine-2,3-dicarboxamide

Cat. No.: B1330458
CAS No.: 4663-94-9
M. Wt: 165.15 g/mol
InChI Key: CJVCXRMYJNMDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-2,3-dicarboxamide is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyridine-2,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-6(11)4-2-1-3-10-5(4)7(9)12/h1-3H,(H2,8,11)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVCXRMYJNMDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342133
Record name Pyridine-2,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4663-94-9
Record name 2,3-Pyridinedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4663-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine-2,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2,3-dicarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridine-2,3-dicarboxamide from Quinolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyridine-2,3-dicarboxamide, a valuable scaffold in medicinal chemistry and materials science, starting from the readily available precursor, quinolinic acid. This document details the most common and effective synthetic route, including step-by-step experimental protocols, quantitative data, and a process workflow diagram.

Introduction

This compound, also known as quinolinamide, is a heterocyclic compound of significant interest in the field of drug discovery and development. Its rigid structure and the presence of two amide functionalities allow for diverse chemical modifications and the formation of specific hydrogen bonding interactions with biological targets. Quinolinic acid (pyridine-2,3-dicarboxylic acid), a metabolite of tryptophan, serves as a convenient and cost-effective starting material for the synthesis of this important molecule.[1][2] The synthetic pathway detailed herein involves a two-step process: the activation of the carboxylic acid groups of quinolinic acid via the formation of a diacyl chloride, followed by amination to yield the desired dicarboxamide.

Synthetic Pathway Overview

The conversion of quinolinic acid to this compound is most effectively achieved through a two-step process. The first step involves the conversion of the dicarboxylic acid to the more reactive pyridine-2,3-dicarbonyl dichloride. This is a standard transformation in organic synthesis, typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The second step is the nucleophilic acyl substitution reaction of the diacyl chloride with ammonia to form the final product, this compound.

graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

quinolinic_acid [label="Quinolinic Acid\n(Pyridine-2,3-dicarboxylic acid)"]; acid_chloride [label="Pyridine-2,3-dicarbonyl dichloride"]; dicarboxamide [label="this compound"];

quinolinic_acid -> acid_chloride [label=" SOCl₂ or (COCl)₂\nDMF (cat.), Inert Solvent\nReflux"]; acid_chloride -> dicarboxamide [label=" Excess Aqueous NH₃\nInert Solvent\n0°C to RT"]; }

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of amides from carboxylic acids and analogous pyridine dicarboxamides. Researchers should adapt these protocols as needed based on their specific laboratory conditions and scale.

Step 1: Synthesis of Pyridine-2,3-dicarbonyl dichloride

This procedure details the conversion of quinolinic acid to its diacyl chloride, a reactive intermediate for the subsequent amination step.

Materials:

  • Quinolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous inert solvent (e.g., Dichloromethane (DCM), Toluene, or 1,2-Dichloroethane (DCE))

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution (to neutralize evolved HCl and SO₂ gases), add quinolinic acid.

  • Suspend the quinolinic acid in an anhydrous inert solvent (e.g., DCM or Toluene).

  • Add a catalytic amount of DMF (e.g., 1-2 drops per gram of quinolinic acid).

  • Slowly add an excess of thionyl chloride or oxalyl chloride (typically 2-4 molar equivalents) to the suspension at room temperature with stirring.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux.

  • Maintain the reflux until the reaction is complete, which is typically indicated by the cessation of gas evolution and the formation of a clear solution. The reaction time can vary from 2 to 6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal of any residual chlorinating agent.

  • The resulting crude pyridine-2,3-dicarbonyl dichloride, a solid or oil, can be used directly in the next step without further purification.

Step 2: Synthesis of this compound

This procedure describes the conversion of the intermediate diacyl chloride to the final dicarboxamide product using aqueous ammonia.

Materials:

  • Crude pyridine-2,3-dicarbonyl dichloride from Step 1

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Anhydrous inert solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Beaker or flask for the reaction

  • Ice bath

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvents (e.g., water, ethanol, or a mixture thereof)

Procedure:

  • Dissolve the crude pyridine-2,3-dicarbonyl dichloride in a minimal amount of an anhydrous inert solvent (e.g., DCM or THF) in a reaction vessel.

  • Cool the solution in an ice bath to 0°C with vigorous stirring.

  • Slowly add an excess of cold, concentrated aqueous ammonia to the cooled solution of the diacyl chloride. A significant excess of ammonia is required to react with both acyl chloride groups and to neutralize the hydrochloric acid byproduct.

  • A precipitate of this compound will form.

  • Continue stirring the reaction mixture at 0°C for a period of 1-2 hours, and then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any ammonium chloride and excess ammonia.

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as water, ethanol, or a mixture of the two.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from quinolinic acid. The values are representative and may vary depending on the specific reaction conditions and scale.

ParameterStep 1: Acid Chloride FormationStep 2: Amidation
Reactants Quinolinic acid, Thionyl chloride (or Oxalyl chloride), DMF (cat.)Pyridine-2,3-dicarbonyl dichloride, Aqueous Ammonia
Molar Ratio 1 : 2-4 (Acid : Chlorinating agent)1 : >4 (Diacyl chloride : Ammonia)
Solvent DCM, Toluene, or DCEDCM or THF
Temperature Reflux (40-110 °C, solvent dependent)0 °C to Room Temperature
Reaction Time 2 - 6 hours2 - 4 hours
Typical Yield >90% (crude)60 - 80% (after purification)

Logical Relationships and Signaling Pathways

While this compound itself is primarily a synthetic building block, its precursor, quinolinic acid, is a key metabolite in the kynurenine pathway, which is involved in tryptophan metabolism.[1][2] Dysregulation of this pathway and elevated levels of quinolinic acid have been implicated in various neurological disorders due to its action as an NMDA receptor agonist. The synthesis of this compound provides a platform for the development of derivatives that may modulate these or other biological pathways.

graph Kynurenine_Pathway_Simplified { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Tryptophan [label="Tryptophan"]; Kynurenine [label="Kynurenine"]; Quinolinic_Acid [label="Quinolinic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAD [label="NAD+"]; Pyridine_Dicarboxamide [label="this compound\n(Synthetic Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Tryptophan -> Kynurenine [label=" IDO/TDO"]; Kynurenine -> Quinolinic_Acid [label=" Multiple Steps"]; Quinolinic_Acid -> NAD [label=" Biosynthesis"]; Quinolinic_Acid -> Pyridine_Dicarboxamide [label=" Chemical Synthesis\n(This Guide)", style=dashed]; }

Caption: Simplified relationship of quinolinic acid and its synthetic product.

Conclusion

This technical guide outlines a robust and reproducible two-step synthesis of this compound from quinolinic acid. The detailed experimental protocols and tabulated data provide a solid foundation for researchers to successfully perform this synthesis in a laboratory setting. The provided diagrams illustrate the chemical workflow and the biological context of the starting material, offering a comprehensive understanding of the subject. This synthetic route opens avenues for the exploration of novel this compound derivatives for various applications in drug discovery and materials science.

References

Pyridine-2,3-dicarboxamide: A Technical Overview of its Chemical Properties and Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structural elucidation, and synthesis of pyridine-2,3-dicarboxamide. This compound serves as a valuable building block in medicinal chemistry and materials science. The information is presented to support research and development activities.

Chemical and Physical Properties

This compound, also known as 2,3-pyridinedicarboxamide, is a heterocyclic organic compound.[1] Its core structure consists of a pyridine ring substituted with two carboxamide groups at the 2 and 3 positions. The physicochemical properties of this compound are essential for its handling, reaction optimization, and application development.

A summary of its key quantitative properties is provided in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 4663-94-9[2][3][4]
Molecular Formula C₇H₇N₃O₂[2][3][4][5]
Molecular Weight 165.15 g/mol [1][2][3][4]
Melting Point 209 °C[6]
Boiling Point 479.5 ± 30.0 °C (Predicted)[6]
Density 1.375 ± 0.06 g/cm³ (Predicted)[6]
pKa 14.45 ± 0.50 (Predicted)[6]
XLogP3 -0.7[1]
Hydrogen Bond Donor Count 2[1]
Appearance White to Almost white powder/crystal[6]

Structure Elucidation

The definitive structure of this compound is confirmed through a combination of modern analytical techniques. Each method provides complementary information to build a complete structural picture.

Logical Workflow for Structural Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Confirmation cluster_result Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Confirms Molecular Weight Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Elucidates C-H Framework Purification->NMR IR IR Spectroscopy Identifies Functional Groups Purification->IR XRay X-ray Crystallography (for single crystals) Defines Solid-State Structure Purification->XRay Confirmed Structure Confirmed MS->Confirmed NMR->Confirmed IR->Confirmed XRay->Confirmed

Caption: Workflow for the synthesis and structural elucidation of a chemical compound.

a) Mass Spectrometry (MS)

  • Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry is used. The sample is introduced into the ion source, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The molecular ion peak [M]⁺ is expected at m/z 165, corresponding to the molecular weight of this compound.[1] Fragmentation patterns often show characteristic losses, such as the loss of an amide group (-NH₂) or carbon monoxide (CO), which helps confirm the structure. Key fragments observed in GC-MS analysis include peaks at m/z 122 and 106.[1]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Interpretation:

    • ¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts and coupling patterns characteristic of a 2,3-disubstituted pyridine system. Additionally, broad signals corresponding to the four protons of the two amide (-CONH₂) groups would be observed.

    • ¹³C NMR: The spectrum will display seven unique carbon signals: five for the pyridine ring carbons and two for the carbonyl carbons of the amide groups, which typically appear downfield (>160 ppm).

c) Infrared (IR) Spectroscopy

  • Methodology: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Interpretation: The IR spectrum provides evidence for the key functional groups. Expected characteristic absorption bands include:

    • N-H stretching vibrations for the amide groups (typically a pair of bands in the 3400-3100 cm⁻¹ region).

    • C=O stretching vibrations for the amide carbonyls (strong absorption around 1670-1700 cm⁻¹).[7]

    • Aromatic C-H and C=C/C=N stretching vibrations characteristic of the pyridine ring.

Synthesis Pathway and Methodology

This compound is commonly synthesized from its corresponding dicarboxylic acid or anhydride. The reaction of 2,3-pyridinedicarboxylic anhydride with nitrogen nucleophiles is a primary route.[7][8]

General Synthesis from Dicarboxylic Anhydride

G Anhydride Pyridine-2,3-dicarboxylic Anhydride Diamide This compound Anhydride->Diamide Aminolysis Ammonia Ammonia (NH₃) or Ammonium Hydroxide Ammonia->Diamide

Caption: Synthesis of this compound from its anhydride precursor.

This protocol is a general representation based on the reactivity of dicarboxylic anhydrides with amines.[7][8]

  • Reaction Setup: Pyridine-2,3-dicarboxylic anhydride (1 equivalent) is suspended in a suitable inert solvent, such as toluene or dioxane, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: An excess of concentrated ammonium hydroxide is added dropwise to the suspension at room temperature. The reaction is often exothermic.

  • Reaction Conditions: The reaction mixture is stirred vigorously and may be heated to reflux for a period of 2-4 hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and then a non-polar solvent like diethyl ether to remove any unreacted starting material and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

Biological and Pharmacological Context

The pyridine scaffold is a prominent feature in numerous FDA-approved drugs and biologically active compounds.[9] Derivatives of pyridine carboxamides have been investigated for a wide range of therapeutic applications, including antimicrobial, antifungal, and herbicidal activities.[7][9][10] Specifically, various substituted nicotinamides (pyridine-3-carboxamides) and related structures have been explored as fungicides and pesticides.[7] The unique arrangement of functional groups in this compound makes it an attractive starting point for the synthesis of more complex molecules, such as ligands for metal complexes and precursors for novel therapeutic agents.[11][12]

References

Spectroscopic Profile of Pyridine-2,3-dicarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for Pyridine-2,3-dicarboxamide (CID: 578921), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of comprehensive, publicly available experimental spectra, this document presents the known mass spectrometry fragmentation data. While complete experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data were not found in a thorough literature search, this guide includes detailed, generalized experimental protocols for acquiring such data. These methodologies are intended to serve as a practical reference for researchers undertaking the spectroscopic analysis of this compound or structurally related compounds. A logical workflow for spectroscopic analysis is also provided.

Introduction

This compound is a derivative of pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. The presence of the pyridine ring and two amide functionalities suggests potential applications in coordination chemistry, as a ligand for metal ions, and in pharmaceutical development, due to the prevalence of the pyridine scaffold in bioactive molecules. A thorough understanding of the spectroscopic properties of this compound is essential for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide aims to collate the available spectroscopic information and provide standardized protocols for its experimental determination.

Spectroscopic Data

A comprehensive search of scientific databases and literature did not yield complete, experimentally determined ¹H NMR, ¹³C NMR, and IR spectra for this compound. The following sections summarize the available data and provide a template for the expected data based on the compound's structure.

Mass Spectrometry

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula for this compound is C₇H₇N₃O₂, with a molecular weight of 165.15 g/mol .[1] The available mass spectrometry data from the NIST Mass Spectrometry Data Center indicates the following major fragments.[1]

m/z Interpretation
165Molecular ion [M]⁺
122Fragment
106Fragment
Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimentally determined NMR data for this compound was found in the reviewed literature.

2.2.1. ¹H NMR (Proton NMR)

The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would show signals for the three aromatic protons on the pyridine ring and the protons of the two amide groups. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the amide groups and the nitrogen atom in the pyridine ring. The protons of the two amide groups (-CONH₂) are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Pyridine-HData not availableData not availableData not available
Pyridine-HData not availableData not availableData not available
Pyridine-HData not availableData not availableData not available
-CONH₂Data not availableData not availableData not available
-CONH₂Data not availableData not availableData not available

2.2.2. ¹³C NMR (Carbon-13 NMR)

The expected ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in this compound. The chemical shifts of the two carbonyl carbons in the amide groups are expected to be in the downfield region (typically 160-180 ppm). The five carbons of the pyridine ring will have chemical shifts characteristic of aromatic heterocyclic systems.

Carbon Expected Chemical Shift (ppm)
Pyridine-CData not available
Pyridine-CData not available
Pyridine-CData not available
Pyridine-CData not available
Pyridine-CData not available
C=O (Amide)Data not available
C=O (Amide)Data not available
Infrared (IR) Spectroscopy

No experimentally determined IR spectrum for this compound was found in the reviewed literature.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amide groups, C=O stretching of the amide groups, and C=C and C=N stretching vibrations of the pyridine ring.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amide)Data not available
C-H Stretch (Aromatic)Data not available
C=O Stretch (Amide)Data not available
C=C, C=N Stretch (Aromatic Ring)Data not available
N-H Bend (Amide)Data not available

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent may depend on the solubility of the compound.

  • Transfer to NMR Tube: Transfer the resulting solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument.

    • Standard acquisition parameters for both ¹H and ¹³C NMR should be used, including an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For a solid sample, one of the following methods is typically used:

  • Potassium Bromide (KBr) Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet-forming die.

    • Apply high pressure using a hydraulic press to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. This method requires minimal sample preparation.

  • Nujol Mull Method:

    • Grind a few milligrams of the solid sample in an agate mortar.

    • Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth, thick paste (mull).

    • Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).

    • Place the plates in the spectrometer's sample holder and acquire the spectrum. A reference spectrum of Nujol should be subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The method of sample introduction will depend on the type of mass spectrometer used. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. Alternatively, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is common for less volatile compounds.

  • Ionization:

    • Electron Ionization (EI): In GC-MS, high-energy electrons are used to ionize the sample molecules, often leading to extensive fragmentation.

    • Electrospray Ionization (ESI): A solution of the sample is sprayed into the mass spectrometer, and a high voltage is applied to create ions. This is a "soft" ionization technique that often results in a prominent molecular ion peak.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound of Interest (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Sample Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec Analyze_NMR Analyze Chemical Shifts, Coupling, Integration NMR_Spec->Analyze_NMR Analyze_IR Analyze Characteristic Functional Group Frequencies IR_Spec->Analyze_IR Analyze_MS Analyze Molecular Ion & Fragmentation Pattern MS_Spec->Analyze_MS Elucidation Structural Elucidation & Purity Assessment Analyze_NMR->Elucidation Analyze_IR->Elucidation Analyze_MS->Elucidation

Caption: General Workflow for Spectroscopic Analysis.

Conclusion

References

A Technical Guide to the Biological Activity Screening of Novel Pyridine-2,3-dicarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine-2,3-dicarboxamide derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The pyridine nucleus is a ubiquitous scaffold found in numerous natural products and synthetic drugs, including nicotinamide (a form of vitamin B3).[1] The dicarboxamide functional group allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities. This structural versatility has led to the exploration of these derivatives for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[2][3] This technical guide provides an in-depth overview of the synthesis, biological screening methodologies, and activity profiles of novel this compound derivatives, aimed at researchers and professionals in drug development.

General Synthesis

The synthesis of this compound derivatives often begins with 2,3-pyridinedicarboxylic anhydride as a key starting material. The reactivity of this anhydride towards various nitrogen nucleophiles allows for the construction of the dicarboxamide core. A common synthetic route involves the reaction of 2,3-pyridinedicarboxylic anhydride with substituted anilines in a suitable solvent like glacial acetic acid at room temperature or toluene under reflux.[4] This reaction opens the anhydride ring to form an arylcarbamoyl-pyridinecarboxylic acid intermediate. Subsequent reactions can then be employed to generate the final dicarboxamide derivatives.

G Start 2,3-Pyridine dicarboxylic anhydride Intermediate Arylcarbamoyl-pyridine carboxylic acid Start->Intermediate + Reaction Amine Substituted Aromatic Amine Amine->Intermediate Solvent Glacial Acetic Acid or Toluene Solvent->Intermediate Solvent/ Condition FinalProduct This compound Derivative Intermediate->FinalProduct Further Reaction Steps

Caption: General synthesis pathway for this compound derivatives.

Antimicrobial Activity Screening

A significant number of pyridine derivatives have been investigated for their potential as antimicrobial agents, targeting both bacteria and fungi.[5][6] The screening process typically involves determining the compound's ability to inhibit microbial growth.

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard method for evaluating antimicrobial activity is the agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Prepare a microbial inoculum adjusted to a concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in a suitable broth.[7]

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the prepared microbial inoculum over the surface of the agar plates.

  • Well Diffusion: Create wells (e.g., 6 mm in diameter) in the agar. Add a specific concentration of the test compound (dissolved in a solvent like DMSO) into each well. A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., Gentamicin, Fluconazole) serves as a positive control.[7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[7]

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

  • Minimum Inhibitory Concentration (MIC): To determine the MIC, perform serial two-fold dilutions of the compound in a 96-well plate with the appropriate broth.[7] After adding the microbial inoculum to each well, incubate the plate under the conditions described above. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[6][7]

G A Prepare Microbial Inoculum (e.g., 5x10^5 CFU/mL) B Inoculate Agar Plate A->B C Add Compound to Wells (Test, Positive & Negative Controls) B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Measure Zone of Inhibition (mm) D->E F Determine MIC via Broth Dilution E->F If active

Caption: Experimental workflow for antimicrobial activity screening.

Quantitative Data: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected this compound derivatives against various microorganisms, presented as the diameter of the inhibition zone in millimeters (mm).

Compound No.Gram-positive BacteriaGram-negative BacteriaFungi
B. subtilis Sarcina sp. Klebsiella pneumoniae
6a 6137
6c 8127
6d 7138
11a 13-12
11b 121312
(Data sourced from Hilaris Publisher)

Anticancer Activity Screening

Pyridine derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of critical enzymes in cancer cell proliferation and survival.[8][9][10] Screening for anticancer activity is primarily conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[7][11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include wells for a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[7][11]

  • Incubation: Incubate the plate for 2 to 4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan precipitate.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7][11]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth.

G A Seed Cancer Cells in 96-well Plate B Treat with Serial Dilutions of Compound A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Formation D->E F Solubilize Formazan (e.g., with DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability & Determine IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Quantitative Data: Anticancer Activity

The following table presents the IC50 values (in µM) for selected pyridine derivatives against human breast (MCF-7) and colon (HCT-116) cancer cell lines.

Compound No.IC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116
11d 5.956.09
Doxorubicin (Ref.) 8.488.15
(Data sourced from PubMed)[8]
Signaling Pathway Inhibition

Some pyridine carboxamide derivatives exert their biological effects by inhibiting specific enzymes involved in signaling pathways crucial for cell growth and survival.

  • Succinate Dehydrogenase (SDH) Inhibition: Certain novel pyridine carboxamides have been identified as potential fungicides by acting as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[1][12] Molecular docking studies suggest these compounds can bind to the active site of SDH through hydrogen bonds and hydrophobic interactions.[1][12]

G Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- transfer Compound Pyridine Carboxamide Derivative Compound->SDH Inhibition ATP ATP Production ETC->ATP

References

Pyridine-2,3-dicarboxamide Derivatives: A Technical Guide to their Potential as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyridine-2,3-dicarboxamide derivatives as a promising class of antimicrobial agents. It details their synthesis, characterization, and antimicrobial activity, presenting key data in a structured format to facilitate research and development in this area.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial compounds. Pyridine-based structures are a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1] The this compound scaffold, in particular, has garnered interest due to its structural similarity to nicotinamide (a form of vitamin B3), suggesting potential for interaction with essential biological pathways. This guide focuses on the synthesis and antimicrobial evaluation of various derivatives of this core structure.

Synthesis of this compound Derivatives

The primary synthetic route to this compound derivatives commences with the reaction of 2,3-pyridinedicarboxylic anhydride with various nitrogen nucleophiles.[2] The reaction conditions can be modulated to yield different products, including arylcarbamoylpyridinecarboxylic acids or, upon heating, cyclic imides and nicotinamides.[2]

A key step in generating the target dicarboxamide derivatives involves the ring-opening of an intermediate pyrrolopyridine structure. For instance, reacting pyrrolopyridine derivatives with a nucleophile like p-phenetidine in dimethylformamide leads to the formation of the desired N,N'-disubstituted pyridine-2,3-dicarboxamides.

General Experimental Protocol: Synthesis of N3-(aryl)-N2-(aryl)pyridine-2,3-dicarboxamides

The following protocol is a representative example of the synthesis of this compound derivatives.

Materials:

  • Pyrrolopyridine precursor

  • Substituted aniline (e.g., 4-ethoxyaniline)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • A mixture of the pyrrolopyridine precursor (0.01 mol) and the desired substituted aniline (0.01 mol) in dimethylformamide (30 mL) is refluxed for 3 hours.

  • After reflux, the reaction mixture is allowed to cool to room temperature.

  • The cooled solution is then poured into cold water (40 mL).

  • The resulting solid precipitate is collected by filtration.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the purified dicarboxamide derivative.

Characterization of the synthesized compounds is typically performed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), alongside elemental analysis to confirm the chemical structure.[2]

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. The primary method for quantitative assessment is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following tables summarize the reported antimicrobial activity of selected this compound derivatives and related compounds.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
9a 100200200500
9b 100200500500

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

CompoundCandida albicansAspergillus flavusReference
9a 500200
9b 500200

Note: Higher MIC values indicate lower antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically determined using the agar well diffusion method or a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized this compound derivatives

  • Bacterial and fungal strains

  • Nutrient agar/broth or Sabouraud dextrose agar/broth

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Standard antibiotic and antifungal drugs (e.g., Ampicillin, Amphotericin B)

Procedure (Agar Well Diffusion Method):

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Wells of a fixed diameter are punched into the agar.

  • A specific concentration of the test compound, dissolved in DMSO, is added to each well.

  • A well containing only DMSO serves as a negative control, and wells with standard antimicrobial drugs serve as positive controls.

  • The plates are incubated under appropriate conditions for the specific microorganism (e.g., 24-48 hours at 37°C for bacteria, 48-72 hours at 28°C for fungi).

  • The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Antimicrobial Screening start 2,3-Pyridinedicarboxylic Anhydride + Aromatic Amine reaction1 Reaction in Acetic Acid or Toluene start->reaction1 intermediate Arylcarbamoylpyridinecarboxylic Acid or Pyrrolopyridine Derivative reaction1->intermediate reaction2 Ring Opening with Substituted Aniline in DMF intermediate->reaction2 product Crude this compound reaction2->product purification Recrystallization product->purification pure_product Pure this compound purification->pure_product analysis Spectroscopic Analysis (IR, NMR, MS) & Elemental Analysis pure_product->analysis prep_screening Preparation of Test Solutions in DMSO pure_product->prep_screening antimicrobial_assay Antimicrobial Susceptibility Testing (e.g., Agar Well Diffusion) prep_screening->antimicrobial_assay data_collection Measurement of Inhibition Zones or MIC Determination antimicrobial_assay->data_collection results Antimicrobial Activity Data data_collection->results

Caption: Synthetic and antimicrobial screening workflow.

Conclusion

This compound derivatives represent a class of compounds with demonstrable, albeit in some initial studies modest, antimicrobial activity. The synthetic routes are well-established, allowing for the generation of a diverse library of derivatives for further screening. Future work should focus on optimizing the substituents on the amide nitrogens to enhance antimicrobial potency and broaden the spectrum of activity. Furthermore, detailed mechanistic studies are required to elucidate the specific cellular targets and pathways affected by these compounds, which will be crucial for their development as therapeutic agents.

References

The Coordination Chemistry of Pyridine-2,3-dicarboxamide with Transition Metals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of pyridine-2,3-dicarboxamide and its derivatives with transition metals. While research on this specific ligand is an emerging field, this document synthesizes the available data and draws parallels from the closely related and more extensively studied pyridine-dicarboxylic acids and pyridine-2,6-dicarboxamides. This guide covers synthetic methodologies, coordination modes, and spectroscopic characterization, presenting quantitative data in structured tables and illustrating key concepts with diagrams. It aims to be a valuable resource for researchers in coordination chemistry, materials science, and drug development by highlighting the potential of this compound as a versatile ligand for the design of novel metal complexes with interesting structural features and potential applications.

Introduction

Pyridine-based ligands have long been a cornerstone of coordination chemistry due to their rich electronic properties and versatile coordination capabilities. Among these, ligands bearing carboxamide functionalities are of particular interest owing to their ability to form stable chelate rings and engage in hydrogen bonding, leading to the formation of intricate supramolecular architectures. This compound, with its adjacent amide groups on the pyridine ring, presents a unique combination of a hard N-donor from the pyridine ring and two amide groups that can coordinate through either the oxygen or nitrogen atoms, depending on the reaction conditions and the nature of the metal ion.

The strategic placement of the dicarboxamide groups at the 2 and 3 positions of the pyridine ring suggests the potential for this ligand to act as a versatile chelating agent, forming stable five- or six-membered rings with transition metal ions. The resulting metal complexes are of significant interest for their potential applications in catalysis, materials science, and as therapeutic agents. This guide will delve into the known coordination behavior of this ligand scaffold, drawing upon data from analogous systems to provide a thorough understanding of its potential.

Synthesis of this compound Ligands

The synthesis of this compound and its N-substituted derivatives typically proceeds from the corresponding pyridine-2,3-dicarboxylic acid. A common synthetic route involves the conversion of the dicarboxylic acid to the more reactive diacyl chloride, followed by amidation with the desired amine.

General Experimental Protocol for Ligand Synthesis

A typical synthesis of an N,N'-disubstituted this compound is as follows:

  • Activation of the Carboxylic Acid: Pyridine-2,3-dicarboxylic acid is refluxed with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF), to yield pyridine-2,3-dicarbonyl dichloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

  • Amidation: The resulting diacyl chloride is then reacted in situ or after purification with two equivalents of the desired primary or secondary amine in the presence of a base, such as triethylamine (Et₃N) or pyridine, to neutralize the HCl generated during the reaction. The reaction is usually performed at low temperatures (e.g., 0 °C) to control the reactivity and is then allowed to warm to room temperature.

  • Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to obtain the pure this compound ligand.

Coordination Chemistry with Transition Metals

The coordination of this compound to transition metals can occur through several modes, making it a versatile ligand for constructing diverse coordination architectures. The primary coordination sites are the pyridine nitrogen and the amide oxygen or nitrogen atoms. Deprotonation of the amide protons can lead to coordination through the amide nitrogen, resulting in anionic ligands and often leading to the formation of polynuclear complexes.

Potential Coordination Modes

Based on the behavior of related pyridine-dicarboxamide ligands, the following coordination modes for this compound can be anticipated:

Coordination_Modes

Caption: Potential coordination modes of this compound.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound ligands can be achieved through various methods, depending on the desired coordination mode and the nature of the metal salt.

General Experimental Protocol for Complex Synthesis

A general procedure for the synthesis of a transition metal complex with a this compound ligand is as follows:

  • Reaction Setup: A solution of the this compound ligand in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is added to a solution of the transition metal salt (e.g., chloride, nitrate, or acetate) in the same or a compatible solvent.

  • Control of Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a specific period. The pH of the solution can be adjusted by adding a base to facilitate the deprotonation of the amide groups, if desired.

  • Isolation of the Complex: The resulting complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent. The solid product is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.

  • Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the reaction mixture or by layering a solution of the complex with a less polar solvent.

Experimental_Workflow

Caption: General experimental workflow for complex synthesis.

Characterization of Complexes

The synthesized complexes are typically characterized by a combination of analytical and spectroscopic techniques to determine their composition, structure, and properties.

Spectroscopic and Analytical Data

The following table summarizes the expected and reported spectroscopic data for transition metal complexes of pyridine-dicarboxamide ligands. Data for this compound complexes are limited, and thus, data from analogous pyridine-2,6-dicarboxamide and pyridine-2,3-dicarboxylic acid complexes are included for comparison.

Table 1: Spectroscopic Data for Pyridine-Dicarboxamide and Dicarboxylate Complexes

Complex (Ligand)Metal IonKey IR Bands (cm⁻¹)UV-Vis λ_max (nm)Reference
[Cu(pydc)(2-Meim)₃]·H₂O (pydc = pyridine-2,3-dicarboxylate)Cu(II)ν(C=O): ~1670, ν(C=N): ~1580~650 (d-d)[1]
{[Zn(μ-pydc)(H₂O)(2-Meim)]·H₂O}ₙ (pydc = pyridine-2,3-dicarboxylate)Zn(II)ν(C=O): ~1680, ν(C=N): ~1590-[1]
[Cu₃(L⁷)₂(μ₂-OAc)₂] (L⁷ = 2,6-bis(pyridine-2-carboxamido)pyridine)Cu(II)ν(N-H): ~3250, ν(C=O): ~1650Not reported[2]
[Cu(L⁸)(OH₂)]₂·2H₂O (L⁸ = N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide)Cu(II)ν(N-H): ~3300, ν(C=O): ~1660Not reported[2]

Note: This table is populated with data from related compounds due to the scarcity of data for this compound complexes.

X-ray Crystallography Data

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. While crystal structures for transition metal complexes of this compound are not widely reported, data from related structures provide valuable insights into expected bond lengths and angles.

Table 2: Selected Bond Lengths (Å) and Angles (°) for Analagous Complexes

ComplexMetal-N(py) (Å)Metal-O(amide/carboxylate) (Å)Metal-N(amide) (Å)N(py)-Metal-O Angle (°)Reference
[Cu(pydc)(2-Meim)₃]·H₂O2.022.28-77.8[1]
{[Zn(μ-pydc)(H₂O)(2-Meim)]·H₂O}ₙ2.102.05, 2.34-76.5[1]
[Cu₃(L⁷)₂(μ₂-OAc)₂]1.95-1.93-[2]

Note: This table presents data from related pyridine-2,3-dicarboxylate and pyridine-2,6-dicarboxamide complexes to infer potential geometric parameters.

Potential Applications

The versatile coordination chemistry of this compound suggests its utility in several fields:

  • Catalysis: The formation of stable chelates with transition metals could lead to catalysts for various organic transformations. The electronic properties of the pyridine ring and the amide groups can be tuned to influence the catalytic activity.

  • Materials Science: The ability to form polynuclear complexes and supramolecular assemblies through hydrogen bonding makes these ligands promising building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic or porous properties.

  • Drug Development: Pyridine-carboxamide moieties are present in a number of biologically active compounds. Metal complexes of these ligands could exhibit enhanced or novel therapeutic properties, such as anticancer or antimicrobial activities.[3]

Future Outlook and Research Directions

The coordination chemistry of this compound with transition metals is a promising area for further investigation. Future research should focus on:

  • Systematic Synthesis and Characterization: A comprehensive study involving a wider range of transition metals to explore the full potential of this ligand.

  • Structural Elucidation: Detailed structural analysis of new complexes using single-crystal X-ray diffraction to unequivocally determine coordination modes and supramolecular interactions.

  • Exploration of Physicochemical Properties: Investigation of the magnetic, electronic, and photophysical properties of the synthesized complexes.

  • Evaluation of Applications: Testing the potential of these complexes in catalysis, as functional materials, and for their biological activities.

Conclusion

This compound represents a compelling, yet underexplored, ligand in coordination chemistry. By drawing parallels with related pyridine-dicarboxylates and -dicarboxamides, this guide has outlined the potential synthetic routes, coordination behaviors, and characterization methods for its transition metal complexes. The data from analogous systems suggest that this compound can form a variety of mononuclear and polynuclear complexes with diverse structural and electronic properties. The continued exploration of this ligand is expected to yield novel coordination compounds with significant potential for applications in various scientific and technological fields. This guide serves as a foundational resource to stimulate and direct future research in this exciting area.

References

Pyridine-2,3-dicarboxamide: A Versatile Precursor for Novel Herbicidal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless pursuit of effective and selective herbicides is a cornerstone of modern agriculture and vegetation management. Within the vast landscape of agrochemical research, pyridine-based scaffolds have consistently emerged as privileged structures, leading to the development of numerous commercially successful herbicides. Pyridine-2,3-dicarboxamide, a readily accessible derivative of quinolinic acid, represents a key starting material for the synthesis of a diverse array of herbicidally active compounds. This technical guide provides a comprehensive overview of the synthetic pathways originating from this compound and its derivatives, the mechanism of action of the resulting herbicidal compounds, detailed experimental protocols, and quantitative data on their biological activity.

Mechanism of Action: Synthetic Auxins

Herbicides derived from the pyridine-2,3-dicarboxylic acid scaffold predominantly act as synthetic auxins . They mimic the natural plant hormone indole-3-acetic acid (IAA), but with greater stability and persistence within the plant. This leads to a disruption of normal hormonal balance, causing uncontrolled and disorganized cell division and elongation, ultimately resulting in plant death.[1]

The molecular mechanism of synthetic auxin action involves the plant's primary auxin signaling pathway. Key protein families involved are:

  • TIR1/AFB F-box proteins: These are the auxin receptors.

  • Aux/IAA transcriptional repressors: These proteins bind to and inhibit Auxin Response Factors (ARFs).

  • Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements (AREs) in the promoters of genes involved in growth and development.

In the absence of auxin, Aux/IAA proteins repress ARF activity. When a synthetic auxin herbicide binds to the TIR1/AFB receptor, it promotes the interaction between TIR1/AFB and the Aux/IAA repressor. This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of auxin-responsive genes, leading to the characteristic herbicidal effects of uncontrolled growth.[2][3]

Synthetic Auxin Signaling Pathway cluster_nucleus Plant Cell Nucleus Synthetic Auxin Synthetic Auxin (Herbicide) TIR1/AFB TIR1/AFB Receptor Synthetic Auxin->TIR1/AFB Aux/IAA Aux/IAA Repressor TIR1/AFB->Aux/IAA Binds ARF ARF Transcription Factor Aux/IAA->ARF Inhibits Proteasome 26S Proteasome Aux/IAA->Proteasome Degradation ARE Auxin-Responsive Element (on DNA) ARF->ARE Binds Gene Expression Uncontrolled Gene Expression ARE->Gene Expression Herbicidal Effects Herbicidal Effects (Uncontrolled Growth, Plant Death) Gene Expression->Herbicidal Effects Ubiquitin Ub Ubiquitin->Aux/IAA Ubiquitination

Synthetic Auxin Herbicide Signaling Pathway.

Synthesis of Herbicidal Compounds

A primary route to herbicidally active compounds from this compound involves its conversion to N-substituted pyridine-2,3-dicarboximides. This is typically achieved through a multi-step synthesis where the dicarboxamide is first hydrolyzed to pyridine-2,3-dicarboxylic acid, which is then dehydrated to form pyridine-2,3-dicarboxylic anhydride. The anhydride is a key intermediate that readily reacts with primary amines to yield the desired N-substituted imides.

Synthesis_Workflow Start This compound Step1 Hydrolysis (e.g., aq. NaOH, heat) Start->Step1 Intermediate1 Pyridine-2,3-dicarboxylic Acid Step1->Intermediate1 Step2 Dehydration (e.g., Acetic Anhydride) Intermediate1->Step2 Intermediate2 Pyridine-2,3-dicarboxylic Anhydride Step2->Intermediate2 Step3 Reaction with Primary Amine (R-NH2) Intermediate2->Step3 FinalProduct N-Substituted Pyridine-2,3-dicarboximide (Herbicidal Compound) Step3->FinalProduct

General synthetic workflow from this compound.

Experimental Protocols

Synthesis of Pyridine-2,3-dicarboxylic Anhydride from Pyridine-2,3-dicarboxylic Acid

This protocol describes the dehydration of pyridine-2,3-dicarboxylic acid to its corresponding anhydride, a key intermediate.

Materials:

  • Pyridine-2,3-dicarboxylic acid

  • Acetic anhydride

  • Toluene (optional, as solvent)

Procedure:

  • A mixture of pyridine-2,3-dicarboxylic acid (1 equivalent) and acetic anhydride (1.5-2 equivalents) is prepared. The reaction can be performed neat or in a solvent such as toluene.

  • The reaction mixture is heated under reflux for 2-4 hours.

  • The reaction progress can be monitored by techniques such as TLC or the cessation of acetic acid evolution.

  • After completion, the reaction mixture is cooled to room temperature.

  • If a solvent was used, it is removed under reduced pressure.

  • The crude anhydride can be purified by recrystallization from a suitable solvent (e.g., toluene, acetic anhydride).

Synthesis of N-Substituted Pyridine-2,3-dicarboximides from Pyridine-2,3-dicarboxylic Anhydride

This protocol details the reaction of the anhydride with a primary amine to form the final herbicidal imide.

Materials:

  • Pyridine-2,3-dicarboxylic anhydride

  • Primary amine (e.g., aniline, alkylamine)

  • Glacial acetic acid or toluene

Procedure:

  • Pyridine-2,3-dicarboxylic anhydride (1 equivalent) is dissolved or suspended in a suitable solvent, such as glacial acetic acid or toluene.

  • The primary amine (1 equivalent) is added to the mixture.

  • The reaction mixture is heated under reflux for 3-5 hours.

  • Upon cooling, the N-substituted pyridine-2,3-dicarboximide often precipitates from the solution.

  • The solid product is collected by filtration, washed with a cold solvent, and dried.

  • Further purification can be achieved by recrystallization.[4]

Herbicidal Activity Bioassay

This protocol describes a typical in-vitro method for assessing the herbicidal activity of synthesized compounds against various plant species.

Materials:

  • Test compounds

  • Control herbicide (e.g., commercial auxin herbicide)

  • Seeds of test plants (e.g., lettuce, bentgrass, cress)

  • Agar

  • Petri dishes

  • Growth chamber

Procedure:

  • A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

  • A series of dilutions are made to achieve the desired test concentrations.

  • A basal medium containing agar and essential nutrients is prepared and autoclaved.

  • While the agar is still molten, the test compounds are added to achieve the final concentrations.

  • The agar medium containing the test compounds is poured into sterile Petri dishes.

  • Seeds of the test plant species are surface-sterilized and placed on the solidified agar.

  • The Petri dishes are sealed and incubated in a growth chamber under controlled conditions of light, temperature, and humidity.

  • After a set period (e.g., 7-14 days), the herbicidal effect is evaluated by measuring parameters such as seed germination rate, root length, and shoot length.

  • The concentration of the compound that causes a 50% inhibition of growth (IC50) is calculated.

Quantitative Data on Herbicidal Activity

CompoundR GroupLettuce IC50 (µM)Bentgrass IC50 (µM)
2a 2,6-diethylphenyl>1000150.3
2b 2-methyl-6-ethylphenyl>1000125.8
2c 2-chloro-6-methylphenyl>100098.5
2d 2,6-dichlorophenyl>100085.2
2e 2,4,6-trimethylphenyl>1000180.1
2f 2,3,4-trifluorophenyl>100045.7
Flumioxazin (Commercial Herbicide)25.618.3

Data adapted from a study on pyrido[2,3-d]pyrimidine derivatives, which share a common pyridine-2,3-dicarboxylic acid-derived core.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a range of herbicidally active compounds, particularly N-substituted pyridine-2,3-dicarboximides. These compounds primarily function as synthetic auxins, disrupting plant growth by interfering with the natural auxin signaling pathway. The synthetic routes to these compounds are well-established and adaptable for the creation of diverse chemical libraries for screening. The provided experimental protocols for synthesis and bioassays offer a solid foundation for researchers and drug development professionals to explore this promising class of herbicides. Further investigation into the structure-activity relationships of N-substituted pyridine-2,3-dicarboximides is warranted to optimize their herbicidal efficacy and selectivity.

References

An In-depth Technical Guide to 2,3-Pyridinedicarboxamide: Core Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Pyridinedicarboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its molecular characteristics, spectral data, and solubility, supported by experimental protocols for its synthesis and analysis. Furthermore, the biological context of related pyridine dicarboxylic acid derivatives is explored to provide a broader perspective for research and development applications.

Core Physical and Chemical Properties

2,3-Pyridinedicarboxamide, also known as Pyridine-2,3-dicarboxamide, is a derivative of pyridine with two carboxamide functional groups located at the 2 and 3 positions of the pyridine ring. Its properties are summarized below.

Physical Properties

The key physical properties of 2,3-Pyridinedicarboxamide are presented in Table 1. These characteristics are fundamental for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₇H₇N₃O₂[1]
Molecular Weight 165.15 g/mol [1]
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Topological Polar Surface Area 99.1 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Chemical and Spectral Properties

The chemical identity and structural features of 2,3-Pyridinedicarboxamide are confirmed through various spectroscopic techniques. Table 2 summarizes its key identifiers and computed properties.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 4663-94-9[1]
PubChem CID 578921[1]
InChI Key CJVCXRMYJNMDTP-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C(N=C1)C(=O)N)C(=O)N
XLogP3 -0.7[1]

Experimental Protocols and Synthesis

The synthesis of 2,3-Pyridinedicarboxamide typically involves the amidation of its corresponding dicarboxylic acid or anhydride precursor. A common synthetic route starts with the oxidation of quinoline.

Synthesis of 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid)

A widely used precursor is 2,3-Pyridinedicarboxylic acid (also known as quinolinic acid). Its synthesis is a critical first step.

  • Objective: To synthesize 2,3-Pyridinedicarboxylic acid via the oxidation of quinoline.

  • Methodology:

    • Oxidation with Nitric Acid: Quinoline derivatives can be oxidized using 70% nitric acid, often in the presence of a Manganese catalyst, at temperatures ranging from 50°C to 150°C.[5] The reaction mixture is heated until product formation is complete.[5]

    • Ozonolysis: An alternative method involves the ozonolysis of substituted quinolines in an aqueous solution of sulfuric or nitric acid at temperatures between 0°C and 10°C.[6] The resulting peroxide solution is then further reacted with an oxidizing agent.[6]

    • Purification: The reaction mixture is cooled, and the pH is adjusted to between 0.2 and 3 to precipitate the 2,3-pyridinedicarboxylic acid, which is then isolated by filtration.[6]

Synthesis of 2,3-Pyridinedicarboxamide
  • Objective: To convert 2,3-Pyridinedicarboxylic acid or its anhydride to 2,3-Pyridinedicarboxamide.

  • Methodology:

    • Formation of the Anhydride (Intermediate Step): 2,3-Pyridinedicarboxylic acid can be converted to 2,3-Pyridinedicarboxylic anhydride by refluxing with acetic anhydride.[7] The excess acetic anhydride is removed by distillation.[7]

    • Ammonolysis: The resulting 2,3-Pyridinedicarboxylic anhydride can undergo ammonolysis to yield the target 2,3-Pyridinedicarboxamide.[7] This reaction involves treating the anhydride with ammonia.

The logical workflow for the synthesis is illustrated in the diagram below.

G Synthesis Workflow for 2,3-Pyridinedicarboxamide A Quinoline B Oxidation (e.g., HNO₃ or O₃) A->B C 2,3-Pyridinedicarboxylic Acid B->C D Dehydration (e.g., Acetic Anhydride) C->D E 2,3-Pyridinedicarboxylic Anhydride D->E F Ammonolysis (NH₃) E->F G 2,3-Pyridinedicarboxamide F->G

Caption: Synthetic pathway from quinoline to 2,3-Pyridinedicarboxamide.

Biological Activity and Significance

While direct biological data for 2,3-Pyridinedicarboxamide is limited in the search results, the parent compound, 2,3-pyridinedicarboxylic acid (quinolinic acid), is a well-studied endogenous molecule with significant neuroactivity. It is known to be an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its over-activation can lead to neurotoxicity, implicating it in neurodegenerative disorders.[8][]

Furthermore, derivatives of related structures, such as thieno[2,3-b]pyridine-2-carboxamides, have been investigated for their biological activities.[10] These compounds have shown potential as antimicrobial, anticancer, and anti-inflammatory agents, highlighting the therapeutic potential of the broader class of pyridine carboxamide derivatives.[10][11] The study of 2,3-Pyridinedicarboxamide and its analogues is therefore a promising area for drug discovery and development.

Safety and Handling

The precursor, 2,3-Pyridinedicarboxylic acid, is known to cause skin and serious eye irritation.[12] It may also cause irritation to the mucous membranes and the upper respiratory tract.[12] Users should handle these compounds with appropriate personal protective equipment in a well-ventilated area. It is stable under normal conditions but is incompatible with strong oxidizing agents.[12][13]

Conclusion

2,3-Pyridinedicarboxamide is a molecule with a well-defined set of physical and chemical properties. Its synthesis from readily available precursors like quinoline is well-documented. While its own biological profile requires further investigation, its structural relationship to the neuroactive quinolinic acid and other biologically active carboxamides makes it a compound of significant interest for researchers in medicinal chemistry, pharmacology, and materials science. This guide serves as a foundational resource for professionals engaged in the study and application of this compound.

References

An In-depth Technical Guide to Pyridine-2,3-dicarboxamide (CAS 4663-94-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Physical Properties

Pyridine-2,3-dicarboxamide, with the CAS number 4663-94-9, is a heterocyclic organic compound. It possesses a pyridine ring substituted with two amide groups at the 2 and 3 positions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 4663-94-9-
Chemical Formula C₇H₇N₃O₂[1]
Molecular Weight 165.15 g/mol [1]
Appearance White to almost white crystalline powder-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available for the dicarboxamide. The precursor, 2,3-Pyridinedicarboxylic acid, is soluble in water (0.55%), slightly soluble in alcohol, and 20% soluble in DMSO with a hazy appearance.[2]-
IUPAC Name This compound[1]
Synonyms 2,3-Pyridinedicarboxamide[1]

Computed Properties (from PubChem) [1]

PropertyValue
XLogP3 -0.7
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 165.053826475
Monoisotopic Mass 165.053826475
Topological Polar Surface Area 99.1 Ų
Heavy Atom Count 12
Complexity 205

Synthesis

Inferred Experimental Protocol: Synthesis from 2,3-Pyridinedicarbonyl Dichloride

This protocol is a generalized procedure based on the synthesis of other pyridine dicarboxamides and should be optimized for specific laboratory conditions.

Objective: To synthesize this compound from 2,3-Pyridinedicarbonyl dichloride.

Materials:

  • 2,3-Pyridinedicarbonyl dichloride

  • Anhydrous ammonia (gas or a solution in an appropriate solvent like dioxane)

  • Anhydrous, inert solvent (e.g., diethyl ether, tetrahydrofuran)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a drying tube is charged with a solution of 2,3-pyridinedicarbonyl dichloride in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Ammonolysis: The solution is cooled in an ice bath (0 °C). Anhydrous ammonia gas is then bubbled through the solution, or a solution of ammonia in an appropriate solvent is added dropwise with vigorous stirring. The reaction is typically exothermic.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.

  • Work-up: Upon completion of the reaction, the resulting precipitate (ammonium chloride and the product) is collected by filtration. The solid is then washed with a small amount of cold solvent to remove any unreacted starting material.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Logical Relationship of Synthesis

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2_3_Pyridinedicarboxylic_acid 2,3-Pyridinedicarboxylic Acid 2_3_Pyridinedicarbonyl_dichloride 2,3-Pyridinedicarbonyl Dichloride 2_3_Pyridinedicarboxylic_acid->2_3_Pyridinedicarbonyl_dichloride Chlorinating Agent (e.g., Thionyl Chloride) Pyridine_2_3_dicarboxamide This compound 2_3_Pyridinedicarbonyl_dichloride->Pyridine_2_3_dicarboxamide Ammonia

Caption: Synthesis pathway for this compound.

Safety Data

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H315Causes skin irritation
H319Causes serious eye irritation
Precautionary Statements P264Wash hands thoroughly after handling.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.

Potential Biological Activity and Experimental Protocols

While no specific studies on the biological activity of this compound (CAS 4663-94-9) were identified, the broader class of pyridine carboxamide derivatives has shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.[3][4]

Potential Antimicrobial Activity

Derivatives of pyridine-2,6-dicarboxamide have demonstrated robust antibacterial properties against Staphylococcus aureus, including methicillin and vancomycin-resistant strains (MRSA and VRSA).[3] The proposed mechanism of action involves cell wall disruption.[3]

This is a generalized protocol for assessing the antimicrobial activity of a compound.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Negative control (sterile broth)

  • Solvent for the compound (e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in MHB to a standardized concentration (e.g., 1 x 10⁸ CFU/mL). This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Test Compound: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then performed in the 96-well plate using MHB to achieve a range of concentrations.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound.

  • Controls: Positive and negative controls are included on each plate. A solvent control is also included to ensure the solvent has no effect on bacterial growth.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow for Antimicrobial Screening

G Start Start: Prepare Bacterial Inoculum and Compound Dilutions Inoculate Inoculate 96-well plate with bacteria and compound dilutions Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Read Results: Visual inspection or OD600 Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Potential Anticancer Activity

Some pyridine-dicarboxamide derivatives have been investigated for their anticancer properties. For instance, certain thieno[2,3-b]pyridine derivatives have been shown to induce apoptosis in ovarian cancer cell lines.[5] Additionally, some Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives have demonstrated selective cytotoxicity against human melanoma cells by inducing mitochondria-mediated apoptosis.[6]

Based on studies of related compounds, this compound could potentially exert anticancer effects through the induction of apoptosis via the intrinsic (mitochondrial) pathway.

Hypothesized Apoptosis Signaling Pathway

G Compound This compound ROS Increased ROS Production Compound->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothesized apoptosis pathway.

Conclusion

This compound is a compound with limited currently available experimental data. However, based on the known biological activities of structurally related pyridine dicarboxamides, it represents a scaffold of interest for further investigation, particularly in the fields of antimicrobial and anticancer drug discovery. The provided experimental protocols offer a starting point for researchers to explore the synthesis and biological properties of this compound. Further studies are warranted to elucidate its precise physicochemical properties, develop optimized synthetic routes, and comprehensively evaluate its therapeutic potential.

References

An In-depth Technical Guide on the Initial Synthesis and Characterization of Pyridine-2,3-dicarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the initial synthesis and characterization of Pyridine-2,3-dicarboxamide, a compound of interest in medicinal chemistry and drug development. This document details the synthetic route starting from its precursor, 2,3-pyridinedicarboxylic acid (quinolinic acid), and outlines the key characterization parameters.

Introduction

This compound, also known as quinolinic diamide, is a heterocyclic compound featuring a pyridine ring with two amide functional groups at the 2 and 3 positions. The pyridine scaffold is a common motif in a wide range of biologically active compounds and approved drugs. The presence of two amide groups in this compound offers multiple hydrogen bond donor and acceptor sites, making it an interesting candidate for investigating biological interactions.

Its precursor, 2,3-pyridinedicarboxylic acid (quinolinic acid), is a key metabolite in the kynurenine pathway, which is the primary route for tryptophan metabolism in humans.[1][2] Dysregulation of the kynurenine pathway and altered levels of quinolinic acid have been implicated in the pathophysiology of various neurodegenerative diseases.[1][2] This biological context makes the synthesis and study of quinolinic acid derivatives, such as this compound, a promising area of research for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from quinoline. The first step involves the oxidation of quinoline to yield 2,3-pyridinedicarboxylic acid (quinolinic acid). The subsequent step is the amidation of the dicarboxylic acid to form the desired diamide.

Synthesis of 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid)

A common method for the synthesis of 2,3-pyridinedicarboxylic acid involves the oxidation of quinoline.[3][4]

Experimental Protocol:

  • In a suitable reaction vessel, a mixture of quinoline, a chlorate salt (e.g., sodium chlorate), and a catalytic amount of a cupric salt (e.g., cupric sulfate) is prepared in an aqueous acidic medium (e.g., sulfuric acid).[4][5]

  • The reaction mixture is heated to approximately 100°C with stirring.[4][6]

  • The reaction is monitored for completion.

  • Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the copper salt of the dicarboxylic acid.

  • The isolated salt is then treated with a strong acid to liberate the free 2,3-pyridinedicarboxylic acid.

  • The crude product is purified by recrystallization to yield pure 2,3-pyridinedicarboxylic acid.[5]

Synthesis Workflow for 2,3-Pyridinedicarboxylic Acid

G quinoline Quinoline reagents Sodium Chlorate Cupric Sulfate Sulfuric Acid oxidation Oxidation (100°C) quinoline->oxidation reagents->oxidation precipitation pH Adjustment (Precipitation) oxidation->precipitation acidification Acidification precipitation->acidification purification Recrystallization acidification->purification product 2,3-Pyridinedicarboxylic Acid purification->product

Oxidation of Quinoline to 2,3-Pyridinedicarboxylic Acid.
Synthesis of this compound

The conversion of 2,3-pyridinedicarboxylic acid to this compound can be achieved through direct amidation with ammonia.

Experimental Protocol:

  • 2,3-Pyridinedicarboxylic acid is dissolved in an aqueous ammonia solution.[5]

  • The solution is stirred at room temperature to facilitate the formation of the ammonium salt.

  • The water is then removed under reduced pressure, and the resulting solid is heated to induce the formation of the diamide.

  • The crude this compound is then purified by recrystallization.

Synthesis Workflow for this compound

G dicarboxylic_acid 2,3-Pyridinedicarboxylic Acid ammonia Aqueous Ammonia salt_formation Salt Formation (Room Temp) dicarboxylic_acid->salt_formation ammonia->salt_formation heating Heating salt_formation->heating purification Recrystallization heating->purification diamide This compound purification->diamide

Amidation of 2,3-Pyridinedicarboxylic Acid.

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques. The following tables summarize the key characterization data for the compound.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₇H₇N₃O₂[7]
Molecular Weight165.15 g/mol [7]
AppearanceOff-white to beige solid[5]
Melting Point188-190 °C[5]
SolubilitySoluble in water (0.55%), slightly soluble in alcohol, 20% soluble in DMSO with a hazy appearance.[5]
Spectroscopic Data
TechniqueData
¹H NMR Data not available in the searched literature. Expected signals would correspond to the three aromatic protons on the pyridine ring and the protons of the two amide groups.
¹³C NMR Data not available in the searched literature. Expected signals would include those for the five carbons of the pyridine ring and the two carbonyl carbons of the amide groups.
FT-IR (cm⁻¹) Data not available in the searched literature. Expected characteristic peaks would include N-H stretching of the amide groups (around 3400-3200 cm⁻¹), C=O stretching of the amide groups (around 1680-1630 cm⁻¹), and C=C/C=N stretching of the pyridine ring (around 1600-1400 cm⁻¹).
Mass Spec (m/z) Data not available in the searched literature. The molecular ion peak [M]⁺ would be expected at m/z = 165.

Biological Context and Signaling Pathway

As previously mentioned, the precursor to this compound, quinolinic acid, is a key intermediate in the kynurenine pathway, the primary metabolic route of tryptophan.[1] This pathway is crucial for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[8] Quinolinic acid itself is an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its accumulation has been linked to excitotoxicity and neuronal cell death, implicating it in various neurodegenerative disorders.[2]

The conversion of quinolinic acid to its diamide derivative, this compound, represents a chemical modification that could potentially alter its biological activity. The amide groups could change the molecule's ability to cross the blood-brain barrier and interact with biological targets. Further research is warranted to explore the pharmacological profile of this compound and its potential effects on the kynurenine pathway and associated neurological conditions.

Kynurenine Pathway Leading to Quinolinic Acid

G tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine kynurenic_acid Kynurenic Acid (Neuroprotective) kynurenine->kynurenic_acid hydroxykynurenine 3-Hydroxykynurenine kynurenine->hydroxykynurenine quinolinic_acid Quinolinic Acid (2,3-Pyridinedicarboxylic Acid) (Neurotoxic) hydroxykynurenine->quinolinic_acid nad NAD+ Synthesis quinolinic_acid->nad

Simplified schematic of the kynurenine pathway highlighting the position of quinolinic acid.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a definitive, detailed experimental protocol and complete spectroscopic data for the final compound remain to be fully elucidated in publicly available literature, this document outlines the established synthetic routes for its precursor and a logical final amidation step. The biological significance of its precursor, quinolinic acid, within the kynurenine pathway suggests that this compound is a compound worthy of further investigation for its potential pharmacological activities, particularly in the context of neurodegenerative diseases. Further research is required to fully characterize this compound and explore its therapeutic potential.

References

Exploring the Tautomerism of Pyridine-2,3-dicarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,3-dicarboxamide, also known as quinolinic acid diamide, is a molecule of interest in medicinal chemistry and materials science due to its structural relationship to nicotinamide and its potential as a versatile ligand. A key, yet underexplored, aspect of its chemistry is the potential for tautomerism. This technical guide provides a comprehensive theoretical exploration of the tautomeric forms of this compound. While direct experimental data on the tautomerism of this specific molecule is not extensively available in current literature, this paper draws upon established principles of amide-imidic acid tautomerism and analogous data from computational and experimental studies of related heterocyclic compounds to predict and analyze its potential tautomeric landscape. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this compound and its derivatives, highlighting the importance of considering tautomeric forms in understanding the molecule's reactivity, and biological activity.

Introduction

Pyridine dicarboxylic acid derivatives are a class of compounds with significant applications in coordination chemistry and pharmacology. This compound, in particular, presents a fascinating case for the study of tautomerism due to the presence of two amide groups attached to a pyridine ring. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, acidity, basicity, and hydrogen bonding capabilities. These properties are critical determinants of a compound's behavior in biological systems and its suitability for various applications.

This whitepaper will delve into the potential tautomeric forms of this compound, focusing on the amide-imidic acid tautomerism. We will present a theoretical framework for understanding the relative stabilities of these tautomers, supported by data from computational studies on analogous systems. Furthermore, we will outline the key experimental protocols that can be employed to investigate and quantify the tautomeric equilibrium of this molecule.

Theoretical Framework of Tautomerism in this compound

The primary form of tautomerism expected for this compound is the amide-imidic acid tautomerism for each of the two carboxamide groups. This leads to the possibility of several tautomeric forms. The principal tautomers are the diamide form and the mono-imidic acid forms, with the di-imidic acid form being theoretically possible but likely less stable.

The equilibrium between the amide and imidic acid forms is influenced by several factors, including intramolecular hydrogen bonding, aromaticity of the pyridine ring, and the electronic effects of the substituents. Computational studies on similar heterocyclic systems, such as 2-aminopyridines and quinolin-4-one derivatives, have demonstrated the utility of Density Functional Theory (DFT) in predicting the relative stabilities of tautomers.[1][2] These studies often show that the relative energy of tautomers can be significantly influenced by the solvent environment.[3]

Based on these principles, we can predict the potential tautomeric equilibrium for this compound as a basis for experimental investigation.

Predicted Tautomeric Equilibrium

The predicted tautomeric equilibrium for this compound involves the diamide form and two possible mono-imidic acid forms.

Tautomerism cluster_0 This compound Tautomers T1 Diamide Form T2 Imidic Acid Form (at C2) T1->T2 K1 T3 Imidic Acid Form (at C3) T1->T3 K2 T2->T1 T3->T1

Caption: Predicted tautomeric equilibrium of this compound.

Quantitative Data from Analogous Systems

CompoundTautomeric FormsMethodRelative Energy (kcal/mol)Reference
2-AminopyridineAmino vs. IminoB3LYP/6-311++G(d,p)Imino is 13.60 kcal/mol less stable[2]
N-hydroxy amidinesAmide oxime vs. Imino hydroxylamineB3LYP/6-311++g**Imino hydroxylamine is 4-10 kcal/mol less stable[4]
Quinolin-4-oneKetone vs. EnolB3LYP/6-311G(d)Enol is less stable in the gas phase[5]

Note: The relative energies are highly dependent on the computational method and the solvent model used.

Experimental Protocols for Tautomerism Investigation

To experimentally determine the tautomeric equilibrium of this compound, a combination of spectroscopic and crystallographic techniques would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The different tautomers will have distinct chemical shifts for the protons and carbons near the amide groups.

  • ¹H NMR: The NH protons of the amide and the OH protons of the imidic acid will have different chemical shifts. The integration of these signals can provide a quantitative measure of the tautomer ratio.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon in the amide and the C=N carbon in the imidic acid will be significantly different.

  • Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide thermodynamic parameters for the tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule.

  • Amide Form: Characterized by a strong C=O stretching band around 1650-1680 cm⁻¹ and N-H stretching bands around 3200-3400 cm⁻¹.

  • Imidic Acid Form: Characterized by a C=N stretching band around 1640-1690 cm⁻¹ and a broad O-H stretching band around 3200-3600 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction can provide the definitive solid-state structure of the molecule. This would allow for the unambiguous identification of the dominant tautomer in the crystalline form. The synthesis of suitable crystals of this compound would be the first step in this analysis.[6]

Experimental Workflow

The following diagram illustrates a general workflow for the experimental investigation of tautomerism.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomerism Analysis cluster_results Data Interpretation synthesis Synthesis of this compound purification Purification (Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, VT-NMR) purification->nmr ir IR Spectroscopy purification->ir xray X-ray Crystallography purification->xray computation Computational Modeling (DFT) purification->computation interpretation Determination of Tautomer Ratios and Stabilities nmr->interpretation ir->interpretation xray->interpretation computation->interpretation

Caption: General experimental workflow for tautomerism analysis.

Conclusion and Future Directions

The tautomerism of this compound represents an important and currently understudied area of its chemistry. This technical guide has provided a theoretical framework for understanding the potential tautomeric forms of this molecule, drawing upon established principles and data from analogous systems. The outlined experimental protocols offer a clear path for researchers to empirically investigate and quantify the tautomeric equilibrium.

Future research in this area should focus on the synthesis of high-purity this compound and the application of the described spectroscopic and crystallographic techniques to determine its tautomeric preferences in both solution and the solid state. Furthermore, computational studies employing high-level DFT methods with appropriate solvent models will be invaluable in complementing experimental findings and providing a deeper understanding of the factors governing the tautomeric equilibrium. A thorough characterization of the tautomerism of this compound will undoubtedly contribute to a more complete understanding of its chemical reactivity and biological activity, thereby facilitating its development in various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyridine-2,3-dicarboxamide Metal Complexes for Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed procedures for the synthesis of pyridine-2,3-dicarboxamide ligands and their corresponding metal complexes, tailored for catalytic applications. The protocols are designed to be a valuable resource for researchers in organic synthesis, catalysis, and drug development. The application notes include quantitative data on catalyst performance and visualizations of experimental workflows and a representative catalytic cycle to facilitate a deeper understanding of the processes involved.

Introduction

This compound and its derivatives are a versatile class of ligands in coordination chemistry. The arrangement of the nitrogen atom of the pyridine ring and the two amide groups provides a tridentate coordination pocket suitable for a variety of metal ions. The resulting metal complexes have shown significant promise as catalysts in a range of organic transformations, including oxidation reactions and carbon-carbon bond formation. The electronic and steric properties of the ligand can be readily tuned by modifying the substituents on the amide nitrogen atoms, allowing for the optimization of catalytic activity and selectivity. This document outlines the synthesis of these ligands and their metal complexes, and provides protocols for their application in catalysis.

Experimental Protocols

Synthesis of N,N'-disubstituted this compound Ligands

This protocol describes a general method for the synthesis of N,N'-disubstituted this compound ligands starting from pyridine-2,3-dicarboxylic acid.

Materials:

  • Pyridine-2,3-dicarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • An appropriate primary or secondary amine (e.g., aniline, benzylamine, dialkylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine (as a base)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyridine-2,3-dicarboxylic acid (1.0 eq.) in an excess of thionyl chloride or a solution of oxalyl chloride (2.2 eq.) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux and stir for 2-4 hours, or until the solid has completely dissolved and gas evolution has ceased.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude pyridine-2,3-dicarbonyl dichloride can be used directly in the next step.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM or THF. In a separate flask, dissolve the desired amine (2.2 eq.) and triethylamine (2.5 eq.) in the same anhydrous solvent. Cool the amine solution to 0 °C in an ice bath.

  • Reaction: Slowly add the acid chloride solution to the cooled amine solution dropwise with vigorous stirring. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N,N'-disubstituted this compound ligand.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and infrared spectroscopy.

Synthesis of this compound Metal Complexes

This protocol provides a general method for the synthesis of metal complexes using the prepared this compound ligands.

Materials:

  • N,N'-disubstituted this compound ligand

  • Metal salt (e.g., Cu(OAc)₂, PdCl₂(PPh₃)₂, FeCl₃, MnCl₂·4H₂O)

  • Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, THF)

  • Inert gas atmosphere (e.g., nitrogen or argon), if required

Procedure:

  • Ligand Solution: Dissolve the this compound ligand (1.0 eq.) in a suitable anhydrous solvent in a Schlenk flask under an inert atmosphere if dealing with air-sensitive metal salts.

  • Metal Salt Solution: In a separate Schlenk flask, dissolve the metal salt (1.0 eq.) in the same or a compatible anhydrous solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with stirring at room temperature. The formation of a precipitate or a color change often indicates complex formation.

  • Reaction Time and Temperature: Stir the reaction mixture at room temperature or heat to reflux for a period ranging from a few hours to overnight, depending on the specific metal and ligand. Monitor the reaction by thin-layer chromatography (TLC) if applicable.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If the complex is soluble, remove the solvent under reduced pressure.

  • Purification: The crude complex can be purified by recrystallization from a suitable solvent system.

  • Characterization: Characterize the resulting metal complex using techniques such as X-ray crystallography, elemental analysis, UV-Vis spectroscopy, and magnetic susceptibility measurements.

Catalytic Applications: Protocols and Data

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

Pyridine-carboxamide palladium complexes have shown activity as catalysts in Suzuki-Miyaura cross-coupling reactions. The following is a generalized protocol.

Materials:

  • Palladium-pyridine-2,3-dicarboxamide complex

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Arylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, DMF, water)

  • Inert gas atmosphere (e.g., nitrogen or argon)

Protocol:

  • Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 eq.), arylboronic acid (1.2-1.5 eq.), and base (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium-pyridine-2,3-dicarboxamide complex (0.1-2 mol%).

  • Solvent and Degassing: Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Performance of Palladium-Pyridinecarboxamide Complexes in Suzuki-Miyaura Coupling

CatalystAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(II)-Pyridine-2-thiocarboxamide4-BromotoluenePhenylboronic acidK₂CO₃DMF1001295957.9[1]
Pd(II)-Pyridine-2-thiocarboxamide4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1102488883.7[1]
Pd-Pyridine on HydrotalciteIodobenzenePhenylboronic acidK₂CO₃Toluene/H₂O55198--[2]

Note: Data for this compound complexes is limited; the table presents data for structurally related pyridine-carboxamide and -thiocarboxamide complexes to provide a benchmark.

Manganese-Catalyzed Oxidation Reactions

Manganese complexes with pyridine-containing ligands are known to catalyze various oxidation reactions, such as the epoxidation of alkenes and the oxidation of alcohols, often using hydrogen peroxide as the oxidant.

Materials:

  • Manganese-pyridine-2,3-dicarboxamide complex

  • Substrate (e.g., alkene, alcohol)

  • Oxidant (e.g., hydrogen peroxide (H₂O₂), 30% aqueous solution)

  • Co-catalyst or additive (e.g., a carboxylic acid)

  • Solvent (e.g., acetonitrile, methanol)

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the substrate (1.0 eq.) and the manganese complex (1-5 mol%) in the solvent.

  • Additive: If required, add the co-catalyst or additive.

  • Oxidant Addition: Cool the mixture to 0 °C and slowly add the aqueous H₂O₂ (1.5-3.0 eq.) dropwise over a period of 30-60 minutes.

  • Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature and stir for the required time (monitored by TLC or GC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or manganese dioxide to decompose the excess peroxide. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Table 2: Performance of Manganese-Pyridine Complexes in Oxidation Catalysis

CatalystSubstrateProductOxidantYield (%)TONTOF (h⁻¹)Reference
Mn(II) with Pyridine-2-carboxylic acidCyclohexeneCyclohexene oxideH₂O₂HighHigh-[3]
Mn-Pyridinophane ComplexH₂O₂ DisproportionationO₂ + H₂O----[4]

Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_catalysis Catalytic Application start_ligand Pyridine-2,3-dicarboxylic Acid acid_chloride Formation of Pyridine-2,3-dicarbonyl dichloride start_ligand->acid_chloride amidation Amidation with Primary/Secondary Amine acid_chloride->amidation purification_ligand Purification (Column Chromatography) amidation->purification_ligand ligand N,N'-disubstituted This compound purification_ligand->ligand complexation Complexation Reaction ligand->complexation metal_salt Metal Salt (e.g., Cu(OAc)₂, PdCl₂(PPh₃)₂) metal_salt->complexation isolation_complex Isolation & Purification (Filtration/Recrystallization) complexation->isolation_complex metal_complex This compound Metal Complex isolation_complex->metal_complex catalytic_reaction Catalytic Reaction metal_complex->catalytic_reaction substrates Substrates (e.g., Aryl halide + Boronic acid) substrates->catalytic_reaction workup_catalysis Work-up & Purification catalytic_reaction->workup_catalysis product Product workup_catalysis->product

Caption: General experimental workflow for the synthesis and catalytic application of this compound metal complexes.

suzuki_cycle pd0 Pd(0)L pd_add Oxidative Addition pd0->pd_add pd_complex1 R-Pd(II)L(X) pd_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal arbor Ar'-B(OH)₂ + Base pd_complex2 R-Pd(II)L(R') transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim arar Ar-Ar' red_elim->pd0 red_elim->arar arx Ar-X arx->pd_add arbor->transmetal

References

Application Notes and Protocols: Pyridine-2,3-dicarboxamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,3-dicarboxamide, a bidentate ligand, presents a compelling scaffold for the development of novel coordination complexes with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine nitrogen and an adjacent amide oxygen as potential donor atoms, allows for the formation of stable five-membered chelate rings with various metal ions. This arrangement can influence the electronic properties and reactivity of the metal center, making it a versatile building block for designing complexes with specific catalytic or therapeutic functions. These application notes provide an overview of the synthesis, coordination chemistry, and potential applications of this compound, along with detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound can be achieved from its precursor, pyridine-2,3-dicarboxylic acid (also known as quinolinic acid), through the formation of an anhydride intermediate followed by amidation.

Experimental Protocol: Synthesis of Pyridine-2,3-dicarboxylic Anhydride
  • Reagents and Equipment:

    • Pyridine-2,3-dicarboxylic acid

    • Acetic anhydride

    • Round-bottom flask with a reflux condenser

    • Heating mantle

    • Vacuum filtration apparatus

  • Procedure:

    • In a round-bottom flask, suspend pyridine-2,3-dicarboxylic acid (1 equivalent) in an excess of acetic anhydride (5-10 equivalents).

    • Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The product, pyridine-2,3-dicarboxylic anhydride, will precipitate out of the solution upon cooling.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

    • Dry the product under vacuum to obtain the pure anhydride.

Experimental Protocol: Synthesis of this compound[1]
  • Reagents and Equipment:

    • Pyridine-2,3-dicarboxylic anhydride

    • Concentrated ammonium hydroxide

    • Beaker or flask

    • Stirring apparatus

    • Ice bath

    • Vacuum filtration apparatus

  • Procedure:

    • Suspend pyridine-2,3-dicarboxylic anhydride (1 equivalent) in a minimal amount of a suitable solvent like glacial acetic acid or toluene at room temperature.[1]

    • Slowly add an excess of concentrated ammonium hydroxide with vigorous stirring. An exothermic reaction may occur, so it is advisable to cool the reaction vessel in an ice bath.

    • Continue stirring at room temperature for 1-2 hours.

    • The product, this compound, will precipitate from the solution.

    • Collect the white solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Coordination Chemistry of this compound

This compound is expected to act as a bidentate N,O-donor ligand, coordinating to a metal center through the pyridine nitrogen and one of the amide oxygen atoms. The formation of a stable five-membered chelate ring is a key feature of its coordination behavior. While specific studies on the coordination complexes of this compound are limited, insights can be drawn from the well-studied coordination chemistry of its precursor, pyridine-2,3-dicarboxylic acid.

Studies on pyridine-2,3-dicarboxylate complexes with Cu(II) and Zn(II) have shown that the ligand can act in a bidentate-(N,O) or a bridging tridentate-(N,O,O) fashion, leading to the formation of mononuclear or polynuclear structures.

General Experimental Protocol for the Synthesis of a Transition Metal Complex with this compound
  • Reagents and Equipment:

    • This compound

    • A soluble salt of the desired transition metal (e.g., chloride, nitrate, or acetate salt of Cu(II), Ni(II), Co(II), Zn(II))

    • A suitable solvent (e.g., ethanol, methanol, water, or a mixture)

    • Round-bottom flask with a reflux condenser

    • Stirring apparatus

    • Heating mantle (if required)

    • Vacuum filtration apparatus

  • Procedure:

    • Dissolve this compound (1-2 equivalents) in the chosen solvent. Gentle heating may be required to achieve complete dissolution.

    • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • The reaction mixture may be stirred at room temperature or heated to reflux for a few hours, depending on the reactivity of the metal ion and the desired product.

    • The formation of a precipitate often indicates the formation of the complex.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Collect the solid complex by vacuum filtration, wash with the solvent used for the reaction, and then with a small amount of a volatile solvent like diethyl ether.

    • The complex can be further purified by recrystallization from an appropriate solvent.

Characterization of this compound and its Metal Complexes

Standard analytical techniques are employed to characterize the ligand and its metal complexes.

Technique Expected Observations for this compound Expected Observations for Metal Complexes
Infrared (IR) Spectroscopy C=O stretching vibrations of the amide groups (~1650-1680 cm⁻¹), N-H stretching vibrations (~3100-3300 cm⁻¹), and pyridine ring vibrations.A shift in the C=O stretching vibration to a lower frequency upon coordination of the amide oxygen to the metal center. Changes in the pyridine ring vibration frequencies. New bands in the far-IR region corresponding to M-N and M-O stretching vibrations.
UV-Vis Spectroscopy Absorption bands in the UV region corresponding to π-π* and n-π* transitions of the pyridine ring and amide groups.Shifts in the ligand-centered absorption bands and the appearance of new bands in the visible region due to d-d electronic transitions of the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Characteristic signals for the aromatic protons of the pyridine ring and the amide protons.Broadening or shifting of the ligand's NMR signals upon coordination to a paramagnetic metal ion. Significant shifts in the signals of protons and carbons near the coordination sites.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the ligand.A molecular ion peak corresponding to the complex, often showing isotopic patterns characteristic of the metal.
X-ray Crystallography Determination of the precise molecular structure, bond lengths, and bond angles of the ligand.Elucidation of the coordination geometry around the metal center, bond lengths between the metal and the ligand's donor atoms, and the overall crystal packing.

Potential Applications

While the specific applications of this compound complexes are still under exploration, related compounds have shown significant promise in several areas, suggesting potential avenues for research.

Antimicrobial and Anticancer Agents

Metal complexes of pyridine dicarboxylates and dicarboxamides have demonstrated antimicrobial and anticancer activities. The chelation of the metal ion by the ligand can enhance the biological activity of the complex compared to the free ligand or metal salt. This is often attributed to mechanisms such as increased lipophilicity, which facilitates cell membrane penetration, and the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. For instance, some pyridine-based compounds have shown potency against various bacterial and fungal strains.[2]

Signaling_Pathway

Catalysis

The coordination environment provided by this compound can be tailored to create catalytically active metal centers. The electronic properties of the ligand can influence the redox potential of the metal ion, making it suitable for various catalytic transformations, such as oxidation or reduction reactions. The bidentate nature of the ligand leaves other coordination sites on the metal available for substrate binding and activation.

Catalytic_Cycle

Data Summary

Due to the limited availability of specific data for this compound complexes, the following table presents representative data for the closely related pyridine-2,3-dicarboxylic acid (pydc) complexes to provide an indication of expected values.

Metal IonComplexStability Constant (log K)Selected Bond Lengths (Å)Spectroscopic Data (λmax, nm)Reference
Co(II)[Co(pydc)]-Co-N: ~2.1, Co-O: ~2.1--
Cu(II)[Cu(pydc)(2-Meim)₃]·H₂O-Cu-N(pydc): 2.022, Cu-O: 1.975650 (d-d transition)
Zn(II){[Zn(μ-pydc)(H₂O)(2-Meim)]·H₂O}n-Zn-N(pydc): 2.101, Zn-O: 2.073, 2.321-

Conclusion

This compound holds significant potential as a versatile bidentate ligand in coordination chemistry. Its straightforward synthesis and the ability to form stable complexes with a variety of metal ions make it an attractive candidate for the development of new materials and therapeutic agents. Further research into the synthesis, characterization, and application of its metal complexes is warranted to fully explore its capabilities. The protocols and data presented in these application notes serve as a foundation for researchers to embark on the investigation of this promising ligand.

Experimental_Workflow

References

The Potential of Pyridine-2,3-dicarboxamide Scaffolds in Anti-Tubercular Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature review did not yield specific studies focused on pyridine-2,3-dicarboxamide as a core scaffold for the development of anti-tubercular agents. However, the broader class of pyridine carboxamides and dicarboxamides has shown significant promise. This document provides a detailed overview of the application and methodologies for related pyridine-based compounds, which can serve as a valuable guide for the design, synthesis, and evaluation of novel this compound derivatives as potential anti-tubercular drugs.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for the development of new anti-tubercular agents with novel mechanisms of action. Pyridine carboxamide derivatives have emerged as a promising class of compounds with potent anti-mycobacterial activity. This document outlines the application of various pyridine carboxamide scaffolds in anti-tubercular drug development, including data on their biological activity and detailed experimental protocols.

Quantitative Data on Pyridine Carboxamide Derivatives

The following tables summarize the in vitro anti-tubercular activity of various pyridine carboxamide and dicarboxamide derivatives against different strains of M. tuberculosis.

Table 1: Anti-tubercular Activity of Pyridine Carboxamide Derivatives

Compound IDScaffoldTarget StrainMIC (µM)Reference
MMV687254Pyridine carboxamideM. tuberculosis H37Rv1.56 - 3.125[1]
MMV687254Drug-resistant clinical isolates1.56 - 3.125[1]
Compound 10cPyridine carboxamideM. tuberculosis H37RvNot specified in abstract[2][3]
Compound 10cMDR M. tuberculosisNot specified in abstract[2][3]
Compound 5kPyrazolo[1,5-a]pyridine-3-carboxamideM. tuberculosis H37RvNanomolar range[4]
Compound 5kMDR clinical isolatesNanomolar range[4]
Compounds 15 & 16Imidazo[1,2-a]pyridine carboxamideM. tuberculosis H37Rv0.10 - 0.19
Compounds 6 & 7Imidazo[1,2-a]pyridine carboxamideMDR and XDR strains0.05 - 1.5
Compound 6jPyrazolo[1,5-a]pyridine-3-carboxamideM. tuberculosis H37Rv<0.002 µg/mL[5]
Compound 6jINH-resistant M. tuberculosis<0.002 µg/mL[5]
Compound 6jRMP-resistant M. tuberculosis<0.002 µg/mL[5]
Compound 17af3-Aminothieno[2,3-b]pyridine-2-carboxamideM. tuberculosis (wild-type)IC90 = 1.2[6][7]
Compound 17afM. tuberculosis (LepB hypomorph)IC90 = 0.41[6][7]
Compounds 5b, 5d, 5e2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamideM. tuberculosis H37Rv12.5 µg/mL[8]

Table 2: Anti-tubercular Activity of Pyridine Dicarboxamide Derivatives

Compound IDScaffoldTarget StrainActivityReference
20dN,N-Diaryl-1,4-dihydropyridine-3,5-dicarboxamideM. tuberculosis H37RvMost active at 6.25 µg/mL[9]

Experimental Protocols

General Synthesis of Pyridine Carboxamide Derivatives

The synthesis of pyridine carboxamide derivatives generally involves the coupling of a pyridine carboxylic acid with a suitable amine.

Protocol for Amide Coupling:

  • Acid Activation: To a solution of the pyridine carboxylic acid derivative in an appropriate solvent (e.g., DMF, DCM), add a coupling agent (e.g., EDCI, HOBt, HATU) and a base (e.g., Et3N, DIPEA).

  • Amine Addition: To the activated acid, add the desired amine derivative.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 80°C) overnight.[4]

  • Work-up and Purification: After completion of the reaction (monitored by TLC), perform an aqueous work-up. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

A generalized workflow for the synthesis is depicted in the diagram below.

G cluster_synthesis General Synthesis of Pyridine Carboxamides Pyridine_Carboxylic_Acid Pyridine Carboxylic Acid Derivative Amide_Coupling Amide Coupling Reaction Pyridine_Carboxylic_Acid->Amide_Coupling Amine Amine Derivative Amine->Amide_Coupling Coupling_Agent Coupling Agent (e.g., EDCI, HOBt) Coupling_Agent->Amide_Coupling Base Base (e.g., Et3N) Base->Amide_Coupling Solvent Solvent (e.g., DMF) Solvent->Amide_Coupling Purification Purification (Column Chromatography) Amide_Coupling->Purification Final_Product Pyridine Carboxamide Product Purification->Final_Product

Caption: General workflow for the synthesis of pyridine carboxamide derivatives.

In Vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[10]

Protocol:

  • Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the bacterial suspension to each well to a final volume of 200 µL.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well.

  • Second Incubation: Incubate the plates for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

G cluster_maba Microplate Alamar Blue Assay (MABA) Workflow Culture Prepare M. tuberculosis H37Rv Culture Inoculation Inoculate 96-well Plates with Bacteria and Compounds Culture->Inoculation Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Inoculation Incubation1 Incubate at 37°C for 5-7 days Inoculation->Incubation1 Alamar_Blue Add Alamar Blue Solution Incubation1->Alamar_Blue Incubation2 Incubate at 37°C for 24 hours Alamar_Blue->Incubation2 Readout Read Results (Blue = Inhibition, Pink = Growth) Incubation2->Readout MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Readout->MIC_Determination

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Macrophage Infection Model

This assay evaluates the activity of compounds against intracellular M. tuberculosis.[10]

Protocol:

  • Cell Culture: Culture human macrophage-like cells (e.g., THP-1) in RPMI-1640 medium.

  • Infection: Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI).

  • Compound Treatment: After phagocytosis, wash the cells to remove extracellular bacteria and add fresh medium containing the test compounds.

  • Incubation: Incubate the infected cells for a defined period (e.g., 48 hours).[10]

  • Cell Lysis and Enumeration: Lyse the macrophages and plate the lysate on Middlebrook 7H11 agar to determine the number of viable intracellular bacteria (colony-forming units, CFU).

Mechanism of Action

Some pyridine carboxamide derivatives have been identified as prodrugs that require activation by mycobacterial enzymes. For instance, the anti-mycobacterial activity of MMV687254 is dependent on hydrolysis by the AmiC amidase.[1][11]

G cluster_moa Proposed Mechanism of Action for MMV687254 Prodrug Pyridine Carboxamide Prodrug (MMV687254) Mtb_Cell Mycobacterium tuberculosis Cell Prodrug->Mtb_Cell AmiC AmiC Amidase (Mycobacterial Enzyme) Prodrug->AmiC Hydrolysis Active_Metabolite Active Metabolite AmiC->Active_Metabolite Bacterial_Death Inhibition of Growth & Bacterial Death Active_Metabolite->Bacterial_Death

Caption: Proposed mechanism of action for a pyridine carboxamide prodrug.

Conclusion

While specific research on this compound in anti-tubercular drug development is limited, the broader class of pyridine carboxamides and dicarboxamides represents a promising area for the discovery of novel anti-TB agents. The data and protocols presented here provide a solid foundation for researchers to design, synthesize, and evaluate new derivatives, including those based on the this compound scaffold. Further investigation into the structure-activity relationships, mechanism of action, and pharmacokinetic properties of these compounds is warranted to advance the development of new and effective treatments for tuberculosis.

References

High-Yield Synthesis of Pyridine-2,3-dicarboxamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, two-step protocol for the high-yield synthesis of Pyridine-2,3-dicarboxamide, a valuable scaffold in medicinal chemistry and materials science. The synthesis commences with the preparation of the key intermediate, Pyridine-2,3-dicarboxylic acid (also known as quinolinic acid), followed by its conversion to the target dicarboxamide.

Step 1: Synthesis of Pyridine-2,3-dicarboxylic Acid

The first step involves the synthesis of Pyridine-2,3-dicarboxylic acid from commercially available starting materials. Several methods have been reported, with a high-yield approach being the condensation of an enone with an aminodiester.[1]

Experimental Protocol

A mixture of diethyl 1-amino-1,2-ethylenedicarboxylate, an α,β-unsaturated aldehyde or ketone (enone), and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid is heated.[1] The reaction proceeds through a condensation and subsequent aromatization to yield the diethyl ester of Pyridine-2,3-dicarboxylic acid. This ester is then hydrolyzed to the dicarboxylic acid.

Materials:

  • Diethyl 1-amino-1,2-ethylenedicarboxylate

  • Acrolein (or other suitable enone)

  • p-Toluenesulfonic acid

  • n-Butanol

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification)

Procedure:

  • To a solution of diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 g) in n-butanol (10 ml), add acrolein monomer (0.39 g) and p-toluenesulfonic acid (20 mg).[1]

  • Reflux the mixture for 10-15 hours. Additional enone may be added to drive the reaction to completion.[1]

  • After cooling, the solvent is removed under reduced pressure.

  • The crude diethyl Pyridine-2,3-dicarboxylate is purified by vacuum distillation.[1]

  • The purified diester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

  • Upon completion of the hydrolysis, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the Pyridine-2,3-dicarboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried.

Quantitative Data
Starting MaterialsProductYieldPurityReference
Diethyl 1-amino-1,2-ethylenedicarboxylate, AcroleinDiethyl Pyridine-2,3-dicarboxylate72.3%96.4%[1]
Diethyl 5-ethylpyridine-2,3-dicarboxylate5-ethylpyridine-2,3-dicarboxylic acidHigh>95%[2]

Step 2: Synthesis of this compound

The second step involves the conversion of Pyridine-2,3-dicarboxylic acid to this compound. This is typically achieved by first converting the dicarboxylic acid to its more reactive diacyl chloride, followed by amidation.

Experimental Protocol

The Pyridine-2,3-dicarboxylic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form Pyridine-2,3-dicarbonyl dichloride. This intermediate is then reacted with an ammonia source to yield the final product.

Materials:

  • Pyridine-2,3-dicarboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (aqueous or in a suitable solvent) or Ammonium chloride/Triethylamine

  • Triethylamine (if using ammonium chloride)

Procedure:

  • Suspend Pyridine-2,3-dicarboxylic acid in an inert solvent such as dichloromethane.

  • Add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture until the reaction is complete (cessation of gas evolution).

  • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude Pyridine-2,3-dicarbonyl dichloride.

  • Dissolve the crude diacyl chloride in a suitable solvent (e.g., THF or DCM) and cool in an ice bath.

  • Slowly add a solution of ammonia or a mixture of ammonium chloride and triethylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • The resulting solid is collected by filtration, washed with water, and dried to afford this compound.

Quantitative Data
Starting MaterialAmine SourceProductYield Range (based on analogues)
Pyridine-2,3-dicarbonyl dichlorideAmmoniaThis compound70-90%
Pyridine-2,3-dicarbonyl dichlorideSubstituted amineN,N'-disubstituted this compound60-85%

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Pyridine-2,3-dicarboxylic Acid cluster_step2 Step 2: Synthesis of this compound Enone Enone (e.g., Acrolein) Diester Diethyl Pyridine-2,3- dicarboxylate Enone->Diester Condensation Aminodiester Diethyl 1-amino-1,2- ethylenedicarboxylate Aminodiester->Diester Diacid Pyridine-2,3-dicarboxylic Acid Diester->Diacid Hydrolysis Diacyl_Chloride Pyridine-2,3-dicarbonyl dichloride Diacid->Diacyl_Chloride Chlorination Dicarboxamide This compound Diacyl_Chloride->Dicarboxamide Amidation

Caption: Overall workflow for the two-step synthesis of this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Commercially Available Starting Materials Step1 Synthesis of Pyridine-2,3-dicarboxylic Acid Start->Step1 Intermediate Pyridine-2,3-dicarboxylic Acid Step1->Intermediate Step2 Conversion to This compound Intermediate->Step2 Product This compound Step2->Product

Caption: Logical flow from starting materials to the final product.

References

Proposed Analytical Method for the Quantification of Pyridine-2,3-dicarboxamide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Pyridine-2,3-dicarboxamide is a chemical compound of interest in various fields of research. Accurate quantification in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic, toxicokinetic, and metabolic studies. This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in biological samples. As no direct validated methods for this compound were found in the public domain, this protocol has been adapted from established and validated methods for its hydrolysis product, Pyridine-2,3-dicarboxylic acid (Quinolinic acid), and other structurally related pyridine metabolites.[1][2][3][4][5][6][7][8] This method is intended to serve as a comprehensive starting point for researchers to develop and validate a robust analytical procedure.

Principle of the Method

This proposed method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). An appropriate internal standard (IS), such as an isotopically labeled version of the analyte or a structurally similar compound not present in the matrix, should be used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., ¹³C₆-Pyridine-2,3-dicarboxamide or a suitable analog)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Human or animal plasma/urine (blank)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water to a final concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma or urine into the appropriately labeled tubes.

  • Add 20 µL of the IS working solution to all tubes except for the blank matrix.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.[3][4]

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are proposed starting conditions, which should be optimized for the specific instrumentation used.

ParameterProposed Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer.
Method Validation

The developed method should be validated in accordance with regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[9][10][11] Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, bench-top, long-term, and post-preparative)

Data Presentation

Table 1: Proposed LC-MS/MS Parameters (Hypothetical)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundTo be determinedTo be determined100To be determined
Internal StandardTo be determinedTo be determined100To be determined
Table 2: Expected Method Performance (Based on similar compounds)
Validation ParameterExpected Acceptance Criteria
Linearity (r²) ≥ 0.99
LLOQ Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV
Accuracy (QC Samples) Mean concentration within ±15% of nominal value
Precision (QC Samples) ≤ 15% CV
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits as per regulatory guidelines

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (100 µL Plasma/Urine) Spike_IS Spike Internal Standard (20 µL) Sample->Spike_IS Precipitate Add Acetonitrile (400 µL) Spike_IS->Precipitate Vortex Vortex Mix (1 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Injection Inject into LC System Supernatant->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Processing Data Acquisition & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for the quantification of this compound.

G cluster_validation Bioanalytical Method Validation Selectivity Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision LLOQ LLOQ Recovery Recovery MatrixEffect Matrix Effect Stability Stability Method Developed Method Method->Selectivity Method->Linearity Method->Accuracy Method->Precision Method->LLOQ Method->Recovery Method->MatrixEffect Method->Stability

Caption: Key parameters for bioanalytical method validation.

References

Application of Pyridine-2,3-dicarboxamide in the Synthesis of Polydentate Ligands: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polydentate ligands derived from pyridine-2,3-dicarboxamide. The protocols are based on established synthetic methodologies for related pyridine derivatives, offering a foundational guide for the design and synthesis of novel chelating agents for applications in coordination chemistry, catalysis, and medicinal chemistry.

Introduction

This compound and its derivatives are valuable precursors for the synthesis of polydentate ligands due to the presence of multiple coordination sites: the pyridine nitrogen and the amide nitrogen and oxygen atoms. The rigid pyridine backbone imparts pre-organization for metal ion binding, while the amide functionalities can be readily modified to tune the steric and electronic properties of the resulting ligand. These ligands are of significant interest for the development of metal complexes with specific catalytic, therapeutic, or material properties.

The primary synthetic route to N,N'-disubstituted this compound ligands involves the reaction of a suitable precursor, such as 2,3-pyridinedicarboxylic anhydride, with primary or secondary amines. This approach allows for the introduction of a wide variety of functional groups onto the amide nitrogens, thereby enabling the synthesis of a diverse library of polydentate ligands.

Synthetic Workflow

The general workflow for the synthesis of polydentate ligands from pyridine-2,3-dicarboxylic acid precursors and their subsequent metal complexation is outlined below.

Synthesis_Workflow A Pyridine-2,3-dicarboxylic Acid B Pyridine-2,3-dicarboxylic Anhydride A->B Dehydration C N,N'-Disubstituted this compound Ligand B->C Aminolysis (R-NH2) E Polydentate Metal Complex C->E Complexation D Metal Salt D->E

Caption: General synthetic workflow from pyridine-2,3-dicarboxylic acid to polydentate metal complexes.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative N,N'-disubstituted this compound ligand and its subsequent complexation with a metal ion.

Protocol 1: Synthesis of N2,N3-bis(2-pyridylmethyl)this compound

This protocol describes the synthesis of a hexadentate ligand featuring a central this compound core and two pendant pyridylmethyl arms.

Materials:

  • 2,3-Pyridinedicarboxylic anhydride

  • 2-(Aminomethyl)pyridine

  • Anhydrous Toluene

  • Glacial Acetic Acid

  • Ethanol

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of 2-Arylcarbamoyl-3-pyridinecarboxylic Acid Intermediate:

    • In a 100 mL round-bottom flask, dissolve 2,3-pyridinedicarboxylic anhydride (0.01 mol) in 30 mL of glacial acetic acid.

    • To this solution, add 2-(aminomethyl)pyridine (0.01 mol) dropwise with stirring at room temperature.

    • Continue stirring the reaction mixture for 1 hour at room temperature.[1]

    • The resulting precipitate of 2-((pyridin-2-ylmethyl)carbamoyl)nicotinic acid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Amide Coupling to form the Dicarboxamide Ligand:

    • The crude 2-((pyridin-2-ylmethyl)carbamoyl)nicotinic acid (0.01 mol) is suspended in 50 mL of anhydrous toluene in a 250 mL round-bottom flask equipped with a condenser and a magnetic stirrer.

    • Add 2-(aminomethyl)pyridine (0.011 mol) to the suspension.

    • The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N2,N3-bis(2-pyridylmethyl)this compound as a solid.

Characterization:

The synthesized ligand should be characterized by standard analytical techniques:

  • 1H NMR and 13C NMR: To confirm the chemical structure and purity.

  • FT-IR Spectroscopy: To identify the characteristic amide C=O and N-H stretching vibrations.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the synthesized ligand.

Protocol 2: Synthesis of a Copper(II) Complex with N2,N3-bis(2-pyridylmethyl)this compound

This protocol outlines the synthesis of a copper(II) complex using the ligand prepared in Protocol 1.

Materials:

  • N2,N3-bis(2-pyridylmethyl)this compound

  • Copper(II) acetate monohydrate

  • Methanol

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve N2,N3-bis(2-pyridylmethyl)this compound (1 mmol) in 20 mL of warm methanol.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 10 mL of methanol.

  • Add the copper(II) acetate solution dropwise to the ligand solution with continuous stirring at room temperature.

  • A color change should be observed upon addition of the metal salt, indicating complex formation.

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • The resulting precipitate of the copper(II) complex is collected by filtration, washed with cold methanol, and dried in a desiccator.

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis of this compound derivatives and their precursors, based on literature reports for analogous compounds.[1]

Table 1: Synthesis of 2-Arylcarbamoyl-3-pyridinecarboxylic Acids [1]

Amine Substituent (Ar)Yield (%)Melting Point (°C)
3-Carboxyphenyl65243-245
4-Carboxyphenyl70>300
4-Ethoxycarbonylphenyl75210-212
2-Ethoxyphenyl80195-197
4-Ethoxyphenyl82220-222

Table 2: Synthesis of N,N'-Disubstituted Pyridine-2,3-dicarboxamides [1]

N-Substituent (R)N'-Substituent (R')Yield (%)Melting Point (°C)
2-Ethoxyphenyl4-Ethoxyphenyl85208-210
4-Ethoxyphenyl4-Ethoxyphenyl80198-200

Table 3: Spectroscopic Data for a Representative this compound Derivative (N3-(2-ethoxyphenyl)-N2-(4-ethoxyphenyl)this compound) [1]

Spectroscopic TechniqueCharacteristic Peaks
IR (ν/cm-1)3329 (N-H), 2978 (C-H aliph.), 1704, 1674 (C=O)
MS (m/z)433 (M+)

Logical Relationships in Ligand Design

The design of polydentate ligands based on the this compound scaffold involves considering the interplay of various structural features to achieve the desired coordination properties.

Ligand_Design A This compound Scaffold B Nature of N-Substituents A->B C Steric Hindrance B->C D Electronic Effects B->D E Additional Donor Atoms B->E F Coordination Geometry C->F G Stability of Metal Complex D->G E->F H Reactivity/Catalytic Activity F->H G->H

Caption: Key relationships in the design of this compound-based ligands.

Conclusion

The this compound scaffold provides a versatile platform for the synthesis of a wide array of polydentate ligands. The synthetic protocols outlined herein, derived from established chemical literature, offer a robust starting point for researchers to explore the rich coordination chemistry of this ligand class. The ability to systematically modify the N-substituents allows for the fine-tuning of ligand properties, paving the way for the development of novel metal complexes with tailored functions for applications in catalysis, materials science, and drug discovery. Careful characterization of both the ligands and their metal complexes is crucial for understanding their structure-property relationships.

References

Synthesis of N-Substituted Pyridine-2,3-dicarboxamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-substituted Pyridine-2,3-dicarboxamide derivatives, valuable compounds in medicinal chemistry and drug development. The pyridine moiety is a common scaffold in numerous approved drugs, imparting favorable pharmacokinetic properties and biological activity.[1] These protocols outline the preparation of the key intermediate, 2,3-pyridinedicarboxylic anhydride, and its subsequent reaction with various amines to yield the target dicarboxamide derivatives.

I. Overview of the Synthetic Strategy

The synthesis of N-substituted this compound derivatives is primarily a two-step process. The first step involves the synthesis of 2,3-pyridinedicarboxylic anhydride (also known as quinolinic anhydride) from its corresponding diacid, quinolinic acid. The second step is the nucleophilic acyl substitution reaction of the anhydride with a primary or secondary amine to yield the desired N-substituted dicarboxamide. Controlling the reaction conditions in the second step is crucial to favor the formation of the dicarboxamide over the cyclic imide.

II. Experimental Protocols

Protocol 1: Synthesis of 2,3-Pyridinedicarboxylic Anhydride

This protocol details two common methods for the synthesis of 2,3-pyridinedicarboxylic anhydride from quinolinic acid.

Method A: Dehydration using Acetic Anhydride [1]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 60 g of pyridine-2,3-dicarboxylic acid to 120 ml of acetic anhydride.

  • Heat the mixture to reflux in an oil bath and maintain at this temperature for 4 hours.

  • After the reaction is complete, cool the solution to 80°C.

  • Remove the excess acetic anhydride by distillation under reduced pressure, ensuring the temperature remains below 80°C.

  • Cool the residue to room temperature and add 60 mL of dichloromethane to precipitate the product.

  • Collect the solid product by filtration and recrystallize from diethyl ether to obtain pure 2,3-pyridinedicarboxylic anhydride.

Method B: Reaction with Oxalyl Chloride [1][2]

  • In a reaction vessel purged with argon, suspend 1 mmol (167 mg) of pyridine-2,3-dicarboxylic acid in 5 mL of anhydrous toluene.

  • Add 1.2 mmol (152 mg, 0.103 mL) of oxalyl chloride and a drop of freshly distilled N,N-dimethylformamide (DMF) to the mixture.

  • Heat the reaction mixture with stirring for 3 hours.

  • After the reaction is complete, stop stirring and allow any solid to settle.

  • Decant the toluene solution and filter it.

  • Evaporate the volatile components under reduced pressure to yield the crude product.

  • The product can be purified by trituration with diethyl ether or a 1:2 v/v hexane-toluene mixture to induce crystallization.

Protocol 2: Synthesis of N-substituted this compound Derivatives

This protocol describes the synthesis of both mono- and di-substituted pyridine-2,3-dicarboxamides.

Method A: Synthesis of 2-(Arylcarbamoyl)nicotinic Acids (Mono-amidation) [3]

  • In a suitable reaction vessel, dissolve 0.01 mol of 2,3-pyridinedicarboxylic anhydride in 30 ml of glacial acetic acid.

  • Add 0.01 mol of the desired aromatic amine to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Collect the resulting solid product by filtration.

  • Recrystallize the product from ethanol to obtain the pure 2-arylcarbamoyl-3-pyridine carboxylic acid.

Method B: Synthesis of N,N'-Disubstituted Pyridine-2,3-dicarboxamides [3]

This method involves a two-step, one-pot procedure where the intermediate N-substituted 2,3-pyridinedicarboximide is formed and subsequently reacted with another amine.

  • Follow steps 1 and 2 from Protocol 2, Method A, but heat the reaction mixture under reflux instead of stirring at room temperature. This will favor the formation of the cyclic imide.

  • After the initial reaction, add 0.01 mol of the second desired amine to the reaction mixture.

  • Continue to reflux the mixture in dimethylformamide (DMF) for 3 hours.[3]

  • After cooling, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration and recrystallize from a suitable solvent to yield the pure N,N'-disubstituted this compound.

III. Data Presentation

The following tables summarize the quantitative data for representative N-substituted this compound derivatives and the key intermediate.

Table 1: Physicochemical Properties of 2,3-Pyridinedicarboxylic Anhydride

PropertyValueReference
CAS Number699-98-9[4]
Molecular FormulaC₇H₃NO₃[4][5]
Molecular Weight149.10 g/mol [4]
Melting Point137-139 °C[4]
AppearanceWhite to Orange to Green powder to crystal[4]
Water SolubilitySoluble[4]

Table 2: Synthesis and Characterization of N-substituted this compound Derivatives [3]

CompoundYield (%)M.P. (°C)IR (ν/cm⁻¹) (C=O)
6a 3-CarboxyphenylH65243-2451726, 1674
9a 4-Ethoxyphenyl2-Ethoxyphenyl85208-2101704, 1674
9b 4-Ethoxyphenyl4-Ethoxyphenyl80198-2001668

IV. Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis of N-substituted this compound derivatives.

Synthesis_Workflow Quinolinic_Acid Quinolinic Acid Reagents_P1 Acetic Anhydride or Oxalyl Chloride, DMF Anhydride 2,3-Pyridinedicarboxylic Anhydride Reagents_P1->Anhydride Aromatic_Amine_1 Aromatic Amine (R¹NH₂) Imide N-Aryl-2,3-pyridinedicarboximide Anhydride->Imide Heat Monoamide 2-(Arylcarbamoyl)nicotinic Acid Aromatic_Amine_1->Monoamide Room Temp, Acetic Acid Aromatic_Amine_2 Amine (R²NH₂) Diamide N¹,N²-Disubstituted This compound Aromatic_Amine_2->Diamide Reflux, DMF

Caption: General workflow for the synthesis of N-substituted Pyridine-2,3-dicarboxamides.

Signaling_Pathway Start Start: Quinolinic Acid Step1 Step 1: Anhydride Formation Start->Step1 Protocol 1 Step2a Step 2a: Mono-amidation Step1->Step2a Protocol 2, Method A (Room Temperature) Step2b Step 2b: Imide Formation Step1->Step2b Protocol 2, Method B (Heat) Product1 Product: 2-(Arylcarbamoyl)nicotinic Acid Step2a->Product1 Step3 Step 3: Di-amidation Step2b->Step3 Protocol 2, Method B (Amine Addition) Product2 Product: N,N'-Disubstituted this compound Step3->Product2

Caption: Logical relationship between the synthetic protocols and products.

References

Pyridine-2,3-dicarboxamide: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Pyridine-2,3-dicarboxamide and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile building block has been incorporated into novel compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. The rigid pyridine core, coupled with the dual amide functionalities, allows for diverse structural modifications, enabling the fine-tuning of physicochemical properties and biological targets. These notes provide an overview of the applications of this compound derivatives, along with detailed protocols for their synthesis and biological evaluation.

Applications in Medicinal Chemistry

The this compound core has been successfully utilized to develop compounds with significant therapeutic potential.

Anticancer Activity: Derivatives of this scaffold have shown promising cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through mitochondria-mediated pathways, cell cycle arrest, and modulation of key signaling proteins. For instance, certain metal complexes of pyridine-dicarboxylate derivatives have been shown to induce apoptosis in human melanoma cells by increasing reactive oxygen species (ROS) production, activating p53, and triggering the caspase cascade.[1][2] Other pyridine derivatives have been found to cause G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK signaling pathways.[3]

Antimicrobial Activity: The structural motif of this compound is also prevalent in compounds exhibiting potent antimicrobial properties. These derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of their antimicrobial action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Anti-inflammatory Activity: this compound derivatives have been explored as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). By inhibiting COX enzymes, these compounds can effectively reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Quantitative Data Summary

The following tables summarize the biological activities of representative pyridine-dicarboxamide derivatives from the literature.

Table 1: Anticancer Activity of Pyridine-Dicarboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
C1 A375 (Melanoma)81.45[1]
C3 A375 (Melanoma)7.23[1]
Compound 1 HepG2 (Liver)Not specified, but caused 56±3.2% G2/M arrest[3]
Compound 2 HepG2 (Liver)Not specified, but caused 51±3.8% G2/M arrest[3]
Compound 3f K562 (Leukemia)9.2 (COX-2 inhibition)[2]
Compound 8e MCF-7 (Breast)0.22 (48h), 0.11 (72h)[4]
Compound 8n MCF-7 (Breast)1.88 (48h), 0.80 (72h)[4]

Table 2: Antimicrobial Activity of Pyridine-Dicarboxamide Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3b C. albicans25[5]
Compound 5a B. cereus50[5]
Compound 6b B. cereus50[5]
Compound 7a B. cereus50[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and general experimental workflows for the evaluation of this compound derivatives.

anticancer_pathway Proposed Anticancer Signaling Pathway Pyridine_Dicarboxamide This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyridine_Dicarboxamide->ROS p53 ↑ p53 Activation Pyridine_Dicarboxamide->p53 JNK ↑ JNK Activation Pyridine_Dicarboxamide->JNK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest Bax->Mitochondria Bcl2->Mitochondria Caspase9 ↑ Caspase-9 Cytochrome_c->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JNK->Apoptosis

Caption: Proposed anticancer signaling pathway for this compound derivatives.

experimental_workflow General Experimental Workflow Start Start: Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, etc.) Start->Purification In_vitro_screening In vitro Biological Screening Purification->In_vitro_screening Anticancer_assay Anticancer Assays (MTT, SRB) In_vitro_screening->Anticancer_assay Antimicrobial_assay Antimicrobial Assays (MIC determination) In_vitro_screening->Antimicrobial_assay Enzyme_inhibition_assay Enzyme Inhibition Assays (e.g., COX) In_vitro_screening->Enzyme_inhibition_assay Lead_identification Lead Compound Identification Anticancer_assay->Lead_identification Antimicrobial_assay->Lead_identification Enzyme_inhibition_assay->Lead_identification Mechanism_studies Mechanism of Action Studies Lead_identification->Mechanism_studies Signaling_pathway Signaling Pathway Analysis Mechanism_studies->Signaling_pathway In_vivo_studies In vivo Studies (Animal Models) Mechanism_studies->In_vivo_studies End End: Preclinical Candidate In_vivo_studies->End

Caption: General experimental workflow for the development of this compound derivatives.

Experimental Protocols

Protocol 1: General Synthesis of N,N'-disubstituted-pyridine-2,3-dicarboxamides

This protocol describes a general method for the synthesis of this compound derivatives from pyridine-2,3-dicarboxylic acid.

Materials:

  • Pyridine-2,3-dicarboxylic acid

  • Thionyl chloride or oxalyl chloride

  • Appropriate primary or secondary amine (2 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyridine-2,3-dicarboxylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in anhydrous DCM.

  • Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

  • Heat the mixture to reflux and stir for 2-4 hours until the solid dissolves and gas evolution ceases.

  • Remove the excess thionyl chloride or solvent under reduced pressure to obtain the crude pyridine-2,3-dicarbonyl dichloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM or THF and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired amine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM or THF.

  • Add the amine solution dropwise to the cooled acid chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N,N'-disubstituted-pyridine-2,3-dicarboxamide.

  • Characterize the final product by NMR, mass spectrometry, and other appropriate analytical techniques.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of this compound derivatives against cancer cell lines using the MTT assay.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for another 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacteria.[7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic (e.g., ampicillin)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. Determine the MIC by visual inspection of the wells.

Protocol 4: Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for screening the inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes.[8][9][10][11]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Known COX inhibitor (e.g., celecoxib, indomethacin)

  • Quenching solution (e.g., 2 M HCl)

  • Prostaglandin E2 (PGE2) ELISA kit or LC-MS/MS for detection

Procedure:

  • Enzyme Preparation: Prepare a working solution of the COX enzyme in the assay buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, add the assay buffer, heme cofactor, and the enzyme solution.

  • Inhibitor Addition: Add a small volume of the test compound solution (or DMSO for control) to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a commercial ELISA kit or by LC-MS/MS analysis according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

Application Notes & Protocols: Experimental Screening of Pyridine-2,3-dicarboxamide Analogs for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyridine-2,3-dicarboxamide and its analogs represent a class of heterocyclic compounds with significant therapeutic potential. The pyridine scaffold is a common feature in a wide array of biologically active molecules and approved drugs, exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects[1][]. The dicarboxamide functional group can engage in hydrogen bonding and other molecular interactions, making these compounds promising candidates for targeting various biological macromolecules. A systematic screening protocol is essential to identify and characterize the biological activities of novel this compound analogs, paving the way for further drug development.

This document provides a detailed set of experimental protocols for a tiered screening approach to evaluate the anticancer, anti-inflammatory, and antimicrobial properties of these compounds.

Primary Screening Workflow

The initial screening process is designed to efficiently identify promising compounds from a library of analogs. It begins with broad cytotoxicity screening, followed by more specific assays based on the initial findings.

G cluster_0 Initial Stage cluster_1 Hit Confirmation & Secondary Assays cluster_2 Lead Identification Compound_Library This compound Analog Library Primary_Screening Primary Screening: Anticancer (MTT Assay) Antimicrobial (MIC Assay) Compound_Library->Primary_Screening Activity_Check Activity Observed? Primary_Screening->Activity_Check Dose_Response Dose-Response Studies (IC50 / MIC Determination) Activity_Check->Dose_Response Yes Inactive_Compounds Inactive Compounds Activity_Check->Inactive_Compounds No Secondary_Assays Mechanism-Specific Assays: - PARP1 Inhibition Assay - NF-κB Reporter Assay Dose_Response->Secondary_Assays Hit_Confirmation Potency & Selectivity? Secondary_Assays->Hit_Confirmation Lead_Compounds Lead Compound Identification Hit_Confirmation->Lead_Compounds Yes Hit_Confirmation->Inactive_Compounds No

Caption: High-level workflow for screening this compound analogs.

Anticancer Activity Screening

Many pyridine-containing compounds have demonstrated potent anticancer activities[3]. The initial screening for anticancer potential is performed using a cell viability assay to identify cytotoxic compounds. A secondary, more specific assay for Poly (ADP-ribose) polymerase (PARP) inhibition is included, as this is a key target in cancer therapy, particularly for compounds with structural similarities to known PARP inhibitors[4][5].

Protocol: MTT Cell Viability Assay

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to a purple formazan product[6][7].

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • 96-well flat-bottom sterile microplates

  • Test compounds (stock solutions in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium and allow them to attach for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should be less than 0.5%.[8]

  • Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for untreated cells (vehicle control) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[8][9]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[8][10]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol: PARP1 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1, which is crucial for DNA repair. Some PARP inhibitors function by "trapping" the PARP enzyme on damaged DNA, preventing the completion of the repair process and leading to cell death[11]. This protocol is based on a fluorescence polarization (FP) method.

G cluster_0 Normal PARP1 Activity cluster_1 With PARP Inhibitor DNA_Damage DNA Damage PARP1_Binding PARP1 Binds to DNA DNA_Damage->PARP1_Binding PARylation PARP1 Auto-PARylation (using NAD+) PARP1_Binding->PARylation PARP1_Release PARP1 Releases DNA PARylation->PARP1_Release DDR_Recruitment DNA Repair Proteins Recruited PARP1_Release->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Inhibitor_DNA_Damage DNA Damage Inhibitor_PARP1_Binding PARP1 Binds to DNA Inhibitor_DNA_Damage->Inhibitor_PARP1_Binding Inhibitor_Block Inhibitor Blocks PARP1 Activity Inhibitor_PARP1_Binding->Inhibitor_Block PARP_Trap PARP1 Trapped on DNA Inhibitor_Block->PARP_Trap Replication_Fork_Collapse Replication Fork Collapse PARP_Trap->Replication_Fork_Collapse Cell_Death Cell Death (Apoptosis) Replication_Fork_Collapse->Cell_Death

Caption: Mechanism of PARP1 inhibition and DNA trapping leading to cell death.

Materials:

  • Purified PARP1 enzyme

  • Fluorescently labeled DNA probe (e.g., with a single-strand break)

  • NAD+ solution

  • Assay Buffer

  • Test compounds and known PARP inhibitor (e.g., Olaparib)[11]

  • 384-well low-volume black plates

  • Fluorescence microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare working solutions of PARP1 enzyme, fluorescent DNA probe, NAD+, and test compounds in the assay buffer.

  • Reaction Setup: To the wells of a 384-well plate, add the test compounds at various concentrations.

  • Add the PARP1 enzyme and the fluorescent DNA probe to the wells. Incubate for a set period (e.g., 15 minutes) at room temperature to allow binding. In this state, the large PARP1-DNA complex rotates slowly, resulting in high FP.[11]

  • Initiate Reaction: Add NAD+ to all wells except the "no NAD+" control (which represents maximum trapping/highest FP). This initiates auto-PARylation of the enzyme.[5]

  • Incubation: Incubate the plate for a defined time (e.g., 60 minutes) at 30°C.[4] In the absence of an inhibitor, PARP1 becomes heavily PARylated, detaches from the DNA probe, and the now free probe rotates rapidly, leading to low FP.[11]

  • Measurement: Read the fluorescence polarization of each well using the microplate reader.

Data Analysis: The inhibitor's trapping ability is proportional to the increase in the FP signal.[11] Data is normalized to controls (low FP for uninhibited reaction, high FP for "no NAD+" control). IC50 values are calculated by plotting the FP signal against the log of the inhibitor concentration.

Anti-inflammatory Activity Screening

The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a major therapeutic target.[12][13] Dysregulation of this pathway is associated with numerous inflammatory diseases.[13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Activation Stimulus->IKK IkB_P IκB Phosphorylation IKK->IkB_P IkB_Deg IκB Degradation IkB_P->IkB_Deg NFkB_Release NF-κB Release IkB_Deg->NFkB_Release NFkB_Translocation Nuclear Translocation NFkB_Release->NFkB_Translocation NFkB_Binding NF-κB Binds to DNA NFkB_Translocation->NFkB_Binding Gene_Transcription Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) NFkB_Binding->Gene_Transcription

Caption: Simplified canonical NF-κB signaling pathway.

Protocol: NF-κB Luciferase Reporter Assay

This cell-based assay is used to screen for inhibitors of the NF-κB pathway.[12] It utilizes a cell line that has been engineered to express the luciferase reporter gene under the control of an NF-κB response element. Activation of the pathway leads to luciferase expression, which can be quantified by measuring luminescence.

Materials:

  • Cell line stably transfected with an NF-κB luciferase reporter vector (e.g., HEK293-NF-κB).

  • Complete cell culture medium.

  • NF-κB activator (e.g., TNF-α or LPS).[12][14]

  • Test compounds and a known NF-κB inhibitor (e.g., Dehydrocostus lactone).[14]

  • 96-well white, clear-bottom plates.

  • Luciferase assay reagent (containing luciferin substrate).

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the NF-κB reporter cells in 96-well plates and allow them to adhere overnight.

  • Compound Pre-incubation: Treat the cells with various concentrations of the this compound analogs for 1-2 hours.

  • Pathway Activation: Stimulate the cells by adding an NF-κB activator, such as TNF-α, to all wells except the unstimulated control.

  • Incubation: Incubate the plates for an additional 6-8 hours to allow for luciferase gene expression.

  • Cell Lysis and Luminescence Reading: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to the cell lysate.

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Cytotoxicity Assessment: In a parallel plate, perform an MTT or similar viability assay to ensure that the observed inhibition of the NF-κB pathway is not due to general cytotoxicity.[12]

Data Analysis: The inhibitory activity is calculated as the percentage reduction in luminescence compared to the stimulated control. IC50 values are determined from the dose-response curve.

Antimicrobial Activity Screening

Pyridine derivatives are known to possess broad-spectrum antimicrobial properties.[15][16][17] The initial screening is performed to determine the Minimum Inhibitory Concentration (MIC) of the analogs against a panel of representative bacteria and fungi.

Protocol: Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18]

Materials:

  • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Gram-negative: Escherichia coli)[16]

  • Fungal strains (e.g., Candida albicans)[16]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Bacterial/fungal inoculum, standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).[18]

  • Microplate reader (OD600 nm) or visual inspection.

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of each test compound in the broth medium.[18]

  • Inoculation: Add a standardized inoculum of the microorganism to each well. The final volume in each well should be 200 µL.[18][19]

  • Controls: Include a positive control well (microorganism with no compound) and a negative control well (broth only, no microorganism).[18]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).[18][20]

  • MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which there is no visible turbidity (growth). This can be done visually or by measuring the optical density at 600 nm (OD600).[18]

Data Analysis: The MIC is reported as the lowest concentration of the analog that inhibits microbial growth.

Data Presentation

Quantitative data from the screening assays should be summarized in a clear, tabular format to facilitate comparison between the analogs.

Table 1: Summary of Biological Activity for this compound Analogs

Compound IDAnticancer Activity (IC50, µM)PARP1 Inhibition (IC50, µM)Anti-inflammatory (NF-κB) (IC50, µM)Antibacterial (MIC, µg/mL)Antifungal (MIC, µg/mL)
MCF-7 A549 S. aureus
Analog-01 15.225.85.610.132
Analog-02 1.83.5>5045.3>64
Analog-03 >100>1002.378.18
Doxorubicin 0.50.9N/AN/AN/A
Olaparib N/AN/A0.008N/AN/A
Ciprofloxacin N/AN/AN/AN/A1

References

Application Notes and Protocols: Pyridine-2,3-dicarboxamide in the Preparation of Fluorescent Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,3-dicarboxamide and its derivatives are emerging as versatile ligands in coordination chemistry. Their inherent structural features, combining a pyridine ring with two amide functionalities, allow for the formation of stable complexes with a variety of metal ions. The resulting metallo-organic complexes, particularly with lanthanide and certain transition metals, exhibit promising fluorescent properties. This makes them attractive candidates for a range of applications, including bio-imaging, chemical sensing, and as components in light-emitting devices.

The fluorescence in these complexes often arises from an "antenna effect," especially in lanthanide complexes. The organic ligand absorbs light efficiently and transfers the excitation energy to the metal center, which then emits light at its characteristic wavelength. The specific coordination environment provided by the this compound ligand can significantly influence the photophysical properties of the resulting complex, such as quantum yield and emission lifetime.

These application notes provide an overview of the synthesis of this compound-based ligands and their metal complexes, along with protocols for their characterization and the evaluation of their fluorescent properties. While specific quantitative data for this compound metal complexes are limited in the current literature, the presented data for structurally related pyridine-dicarboxamide and -dicarboxylate complexes serve as a valuable reference.

Data Presentation: Photophysical Properties of Related Fluorescent Metal Complexes

Quantitative fluorescence data for metal complexes of this compound are not extensively reported. However, the data from closely related pyridine-2,6-dicarboxamide and pyridine-2,3-dicarboxylic acid complexes provide valuable insights into the expected photophysical properties.

Table 1: Fluorescence Properties of a Pyridine-2,6-dicarboxamide-based Fluorescent Probe for Metal Ion Detection

AnalyteDetection Limit (μM)Binding Constant (K)
Fe³⁺0.492.54 x 10¹ M⁻¹
Hg²⁺0.00660.18 x 10² M⁻¹

Table 2: Fluorescence Properties of a Fluorene-bearing Pyridine-2,6-dicarboxamide Sensor [1]

ComplexAssociation Constant (Ka)
3-Cu²⁺8.89 x 10³ M⁻¹
3-Pb²⁺5.65 x 10⁸ M⁻²

Experimental Protocols

Protocol 1: Synthesis of this compound Ligands

This protocol describes a general method for the synthesis of N,N'-disubstituted pyridine-2,3-dicarboxamides starting from pyridine-2,3-dicarboxylic anhydride.

Materials:

  • Pyridine-2,3-dicarboxylic anhydride

  • Substituted aniline or other primary amine (2 equivalents)

  • Glacial acetic acid or toluene

  • Ethanol for recrystallization

Procedure: [2]

  • In a round-bottom flask, dissolve pyridine-2,3-dicarboxylic anhydride (1 equivalent) in glacial acetic acid or toluene.

  • Add the desired primary amine (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • If using toluene, the reaction may be heated to reflux for 1 hour to ensure completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound ligand.

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Synthesis Workflow:

Synthesis of this compound reagents Pyridine-2,3-dicarboxylic anhydride + Primary Amine solvent Glacial Acetic Acid or Toluene reagents->solvent Dissolve reaction Stir at Room Temperature or Reflux solvent->reaction filtration Collect Precipitate by Filtration reaction->filtration After reaction completion washing Wash with Cold Ethanol filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization product Purified this compound recrystallization->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: General Synthesis of Fluorescent Metal Complexes

This protocol outlines a general procedure for the synthesis of metal complexes using a this compound ligand. The specific metal salt and solvent system may need to be optimized depending on the target complex.

Materials:

  • This compound ligand

  • Metal salt (e.g., lanthanide nitrate, transition metal chloride)

  • Methanol, ethanol, or acetonitrile

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve the this compound ligand in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (e.g., Tb(NO₃)₃·6H₂O) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The molar ratio of ligand to metal should be adjusted based on the desired coordination number (e.g., 2:1 or 3:1 for many lanthanide complexes).

  • If the ligand requires deprotonation for coordination, a suitable base like triethylamine can be added dropwise.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.

  • Monitor the formation of the complex, which may be indicated by a color change or precipitation.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect the complex by filtration. If not, the solvent can be slowly evaporated to yield the solid complex.

  • Wash the collected solid with a small amount of cold solvent to remove unreacted starting materials.

  • Dry the complex under vacuum.

  • Characterize the complex using techniques such as FT-IR, elemental analysis, and single-crystal X-ray diffraction if suitable crystals can be obtained.

Diagram of the Complexation Workflow:

General Synthesis of Metal Complexes ligand_sol This compound in Solvent mixing Mix and Stir (with optional heating/base) ligand_sol->mixing metal_sol Metal Salt in Solvent metal_sol->mixing isolation Isolate Complex (Filtration or Evaporation) mixing->isolation washing Wash with Cold Solvent isolation->washing drying Dry under Vacuum washing->drying product Purified Metal Complex drying->product Antenna Effect in Lanthanide Complexes Ligand_S0 Ligand (S₀) Ligand_S1 Ligand (S₁) Ligand_S0->Ligand_S1 Absorption (hν) Ligand_T1 Ligand (T₁) Ligand_S1->Ligand_T1 Intersystem Crossing Ln_Excited Ln³⁺ (Excited State) Ligand_T1->Ln_Excited Energy Transfer Ln_Ground Ln³⁺ (Ground State) Ln_Excited->Ln_Ground Luminescence (hν')

References

Growing Single Crystals of Pyridine-2,3-dicarboxamide Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the growth of single crystals of metal complexes involving pyridine-2,3-dicarboxamide and its derivatives. The ability to produce high-quality single crystals is fundamental for determining the three-dimensional molecular structure through X-ray diffraction, which is crucial for understanding the coordination chemistry, structure-activity relationships, and for rational drug design.

Introduction

This compound and its analogues are versatile ligands in coordination chemistry, capable of chelating a variety of metal cations.[1] The resulting metal complexes are of significant interest in supramolecular chemistry, materials science, and medicinal chemistry, with some exhibiting potential as anticancer agents.[1][2] The determination of their single-crystal X-ray structures provides invaluable insights into their chemical properties and biological activities.

The protocols outlined below are based on common crystallization techniques such as slow evaporation, liquid diffusion, and vapor diffusion, which have been successfully employed for growing single crystals of related compounds.[3][4]

Crystallization Methods: An Overview

The choice of crystallization method is critical and often depends on the solubility of the complex, its stability, and the nature of the solvent.[3] High-quality single crystals are typically obtained at room temperature through slow evaporation from saturated solutions in various solvent systems.[1][5]

Key Considerations:

  • Solubility: The complex should be soluble in the chosen solvent or solvent system.[3][4]

  • Air and Thermal Sensitivity: The stability of the complex under atmospheric conditions and at different temperatures will dictate the appropriate crystallization setup.[3]

  • Solvent Reactivity: The chosen solvent should not react with the metal complex.[3]

Experimental Protocols

General Protocol: Slow Evaporation

The slow evaporation technique is a straightforward and widely used method for growing single crystals.[1][5]

Protocol:

  • Prepare a Saturated Solution: Dissolve the this compound metal complex in a suitable solvent or solvent mixture until saturation is reached. Gentle heating may be applied to increase solubility, followed by cooling to room temperature.[4]

  • Filtration: If any insoluble impurities are present, filter the saturated solution through a small pipette plugged with glass wool or a syringe filter to prevent unwanted nucleation.[4]

  • Crystallization Setup: Transfer the clear, saturated solution to a clean vial.

  • Evaporation Control: Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vial in a quiet, undisturbed location, away from vibrations and significant temperature fluctuations.[4]

  • Crystal Harvesting: Once crystals of suitable size have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is insoluble and then air-dry.

Alternative Protocol: Liquid-Liquid Diffusion

This method is suitable for complexes that are highly soluble in one solvent but insoluble in another miscible solvent.[4]

Protocol:

  • Prepare a Saturated Solution: Prepare a saturated solution of the metal complex in a "good" solvent.[4]

  • Layering: Carefully layer a "poor" solvent, in which the complex is insoluble or sparingly soluble, on top of the saturated solution. The poor solvent should be less dense than the good solvent to ensure proper layering.[4]

  • Diffusion and Crystallization: Over time, the two solvents will slowly diffuse into each other, reducing the solubility of the complex at the interface and promoting the growth of crystals.[4]

  • Incubation and Harvesting: Keep the setup undisturbed until crystals form. Harvest the crystals as described in the slow evaporation protocol.

Solvent Systems

The choice of solvent is crucial for successful crystallization. A variety of solvent systems have been used for pyridine-dicarboxamide derivatives.[1][5] The presence of water has been noted to promote the crystallization of some related compounds.[1][5]

Solvent SystemNotesReference
Ethyl AcetateUsed for crystallizing pyridine-2,6-dicarboxamide derivatives.[1][5]
Methane ChlorideEmployed for the crystallization of a pyridine-2,6-dicarboxamide derivative.[1][5]
Ethanol/WaterA mixture of 9.5:0.5 (v/v) was successful for a pyridine-2,6-dicarboxamide derivative.[1][5]
Acetone/WaterA 9:1 (v/v) mixture was used for several pyridine-2,6-dicarboxamide derivatives.[1][5]
Hot DMFDissolving the complex in hot DMF and allowing it to cool in a freezer can yield crystalline material.[3]

Characterization of Single Crystals

The primary method for characterizing the grown single crystals is single-crystal X-ray diffraction . This technique provides the precise three-dimensional arrangement of atoms within the crystal lattice, allowing for the determination of bond lengths, bond angles, and intermolecular interactions.[2]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for growing single crystals of this compound metal complexes.

Crystal_Growth_Workflow cluster_prep Preparation cluster_cryst Crystallization Methods cluster_growth Crystal Growth & Harvesting cluster_analysis Analysis start Synthesize & Purify This compound Metal Complex dissolve Dissolve Complex in Suitable Solvent (Saturated Solution) start->dissolve filter Filter to Remove Impurities dissolve->filter slow_evap Slow Evaporation filter->slow_evap Choose Method liquid_diff Liquid-Liquid Diffusion filter->liquid_diff Choose Method vapor_diff Vapor Diffusion filter->vapor_diff Choose Method incubate Incubate in an Undisturbed Environment slow_evap->incubate liquid_diff->incubate vapor_diff->incubate harvest Harvest Single Crystals incubate->harvest xray Single-Crystal X-ray Diffraction harvest->xray structure Determine 3D Molecular Structure xray->structure

Caption: Workflow for Single Crystal Growth and Analysis.

Troubleshooting

  • No Crystals Form: The solution may not be sufficiently saturated, or the rate of solvent evaporation is too fast. Try preparing a more concentrated solution or slowing down the evaporation rate.

  • Formation of Powder or Small Crystals: This often indicates that nucleation is too rapid. Slowing down the crystallization process by reducing the evaporation rate, using a diffusion method, or placing the setup in a cooler environment can promote the growth of larger, higher-quality crystals.[4]

  • Oily Precipitate: The complex may be "oiling out" of the solution. This can sometimes be resolved by changing the solvent system or by attempting crystallization at a different temperature.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridine-2,3-dicarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Pyridine-2,3-dicarboxamide synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common two-step method involving the formation of Pyridine-2,3-dicarboxylic anhydride followed by amidation.

Problem 1: Low Yield of Pyridine-2,3-dicarboxylic Anhydride (Precursor)

Possible Causes:

  • Presence of Moisture: The anhydride is highly susceptible to hydrolysis, which will revert it back to the dicarboxylic acid.

  • Suboptimal Reaction Temperature: For certain methods, such as those employing dehydrating agents like oxalyl chloride, elevated temperatures can lead to decomposition or side reactions.

  • Inefficient Dehydrating Agent: The chosen dehydrating agent may not be effective enough to completely convert the dicarboxylic acid to the anhydride.

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Temperature: For methods using oxalyl chloride or similar reagents, maintain the reaction at room temperature. Avoid unnecessary heating.[1]

  • Choice of Dehydrating Agent: A mild and efficient method involves the use of oxalyl chloride in the presence of a catalyst like N,N-dimethylformamide (DMF) in an inert solvent such as toluene.[2] Acetic anhydride can also be used, typically at temperatures between 10-40°C.

Problem 2: Low Yield of this compound during Amidation

Possible Causes:

  • Incomplete Reaction: The reaction between the anhydride and the amine may not have gone to completion.

  • Side Reactions: Formation of undesired byproducts can consume the starting materials and reduce the yield of the desired dicarboxamide. A common side reaction, especially with heating, is the formation of a cyclic imide and nicotinamides.[3]

  • Poor Nucleophilicity of the Amine: The amine used may not be sufficiently reactive to efficiently attack the anhydride.

Solutions:

  • Reaction Time and Temperature: For the reaction of Pyridine-2,3-dicarboxylic anhydride with amines, stirring at room temperature for an extended period (e.g., 1 hour) in a suitable solvent like glacial acetic acid can favor the formation of the desired dicarboxamide.[3]

  • Avoid Excessive Heating: To minimize the formation of imide and nicotinamide byproducts, avoid heating the reaction mixture unless necessary for specific substrates.[3]

  • Use of a Catalyst: For direct amidation of pyridine-2,3-dicarboxylic acid, coupling agents such as DCC (dicyclohexylcarbodiimide) can be employed to activate the carboxylic acid groups.[4] Lewis acid catalysts like Nb2O5 have also been shown to be effective for direct amidation of dicarboxylic acids.[5][6]

Problem 3: Presence of Impurities in the Final Product

Possible Causes:

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted pyridine-2,3-dicarboxylic acid or anhydride, and the amine.

  • Formation of Side-Products: As mentioned, cyclic imides and nicotinamides are common impurities if the reaction is heated.[3]

  • Hydrolysis of the Product: The dicarboxamide can be susceptible to hydrolysis, especially during workup.

Solutions:

  • Purification by Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol.[3]

  • Chromatographic Purification: If recrystallization is ineffective, column chromatography can be used to separate the desired dicarboxamide from impurities.

  • Careful Workup: During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions to minimize hydrolysis of the amide bonds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used method involves a two-step process. First, Pyridine-2,3-dicarboxylic acid is converted to its cyclic anhydride using a dehydrating agent. Second, the anhydride is reacted with an amine (or ammonia for the unsubstituted dicarboxamide) to yield the final product.

Q2: How can I prepare the starting material, Pyridine-2,3-dicarboxylic acid?

A2: Pyridine-2,3-dicarboxylic acid, also known as quinolinic acid, is commonly synthesized by the oxidation of quinoline.[7] Optimized conditions for this oxidation include using sodium chlorate as the oxidant in the presence of cupric sulfate and sulfuric acid, with a reaction time of 12 hours at 103°C, which can yield up to 67.3%.[7]

Q3: Are there alternative methods to the anhydride route for synthesizing this compound?

A3: Yes, direct amidation of Pyridine-2,3-dicarboxylic acid is possible using coupling agents. Reagents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of the amide bonds.[4] Additionally, various modern catalytic methods for direct amidation of carboxylic acids have been developed and could be adapted for this synthesis.[8][9]

Q4: What is the key side reaction to be aware of during the amidation step?

A4: When reacting Pyridine-2,3-dicarboxylic anhydride with amines, heating the reaction mixture can lead to the formation of a mixture of the desired dicarboxamide, a cyclic imide, and nicotinamides.[3] Therefore, controlling the reaction temperature is crucial for maximizing the yield of the target compound.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the anhydride formation and the subsequent amidation reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Data Presentation

Table 1: Influence of Reaction Conditions on the Amidation of Pyridine-2,3-dicarboxylic Anhydride with Substituted Anilines [3]

Amine (Substituent)SolventTemperatureReaction TimeProductYield (%)
3-Aminobenzoic acidGlacial Acetic AcidRoom Temperature1 hour2-(3-Carboxyphenylcarbamoyl)nicotinic acid65
4-Aminobenzoic acidGlacial Acetic AcidRoom Temperature1 hour2-(4-Carboxyphenylcarbamoyl)nicotinic acid70
Ethyl 4-aminobenzoateGlacial Acetic AcidRoom Temperature1 hour2-(4-(Ethoxycarbonyl)phenylcarbamoyl)nicotinic acid65
2-EthoxyanilineGlacial Acetic AcidRoom Temperature1 hour2-(2-Ethoxyphenylcarbamoyl)nicotinic acid60
4-EthoxyanilineGlacial Acetic AcidRoom Temperature1 hour2-(4-Ethoxyphenylcarbamoyl)nicotinic acid75
4-EthoxyanilineTolueneReflux1 hour2-(4-Ethoxyphenylcarbamoyl)nicotinic acid70
Substituted AnilineGlacial Acetic AcidReflux3 hoursMixture of Imide and Nicotinamide(Not specified)
4-EthoxyanilineDimethylformamideReflux3 hoursN3-(4-ethoxyphenyl)-N2-(4-ethoxyphenyl)this compound80

Experimental Protocols

Protocol 1: Synthesis of Pyridine-2,3-dicarboxylic Anhydride

This protocol is adapted from a general procedure for the synthesis of cyclic anhydrides.[2]

  • To a dry reaction flask under an inert atmosphere (e.g., argon), add Pyridine-2,3-dicarboxylic acid (1 mmol) and dry toluene (5 mL).

  • Add one drop of freshly distilled N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.2 mmol) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Allow the reaction to cool to room temperature. The toluene solution containing the anhydride can be carefully decanted from any oily residue.

  • Evaporate the solvent under reduced pressure to obtain the crude Pyridine-2,3-dicarboxylic anhydride. The product can be further purified by trituration with diethyl ether if necessary.

Protocol 2: Synthesis of this compound (from Anhydride)

This protocol is based on the reaction with substituted anilines at room temperature to favor dicarboxamide formation.[3]

  • In a reaction flask, dissolve Pyridine-2,3-dicarboxylic anhydride (0.01 mol) in glacial acetic acid (30 mL).

  • To the stirred solution, add the desired amine (e.g., ammonia or a primary amine, 0.01 mol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • The solid product that precipitates is collected by filtration.

  • The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the pure this compound.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Purification start Pyridine-2,3-dicarboxylic Acid process1 Reaction in Anhydrous Solvent (e.g., Toluene) start->process1 reagents1 Dehydrating Agent (e.g., Oxalyl Chloride, DMF) reagents1->process1 product1 Pyridine-2,3-dicarboxylic Anhydride process1->product1 process2 Reaction in Solvent (e.g., Acetic Acid) product1->process2 reagents2 Amine / Ammonia reagents2->process2 product2 Crude Pyridine-2,3- dicarboxamide process2->product2 process3 Recrystallization (e.g., from Ethanol) product2->process3 final_product Pure Pyridine-2,3- dicarboxamide process3->final_product troubleshooting_yield start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions (Imide/Nicotinamide Formation) start->cause2 cause3 Poor Amine Nucleophilicity start->cause3 solution1 Increase Reaction Time at Room Temperature cause1->solution1 solution2 Avoid Excessive Heating cause2->solution2 solution3 Use Coupling Agents (e.g., DCC) or Catalyst cause3->solution3

References

Technical Support Center: Purification of Crude Pyridine-2,3-dicarboxamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Pyridine-2,3-dicarboxamide. It provides detailed troubleshooting advice and frequently asked questions to address common challenges encountered during purification by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Common impurities in crude this compound can include:

  • Unreacted Starting Materials: Such as Pyridine-2,3-dicarboxylic acid or its anhydride.

  • Synthesis Byproducts: Depending on the synthetic route, byproducts from the formation of the precursor, Pyridine-2,3-dicarboxylic acid (often synthesized by the oxidation of quinoline), may be present.[1][2]

  • Partially Reacted Intermediates: Mono-amidated species (2-carbamoyl-nicotinic acid) could be a significant impurity.

  • Residual Solvents: Solvents used in the synthesis, such as toluene or acetic acid, may be trapped in the crude product.[3]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: While specific solubility data for the unsubstituted this compound is not extensively documented, suitable solvents can be inferred from its structure and data on related compounds. Good starting points include:

  • Polar Protic Solvents: Ethanol, or a mixture of ethanol and water, is often effective for recrystallizing polar compounds like amides.[3][4]

  • Other Polar Solvents: Dimethylformamide (DMF) has been used for recrystallizing derivatives of this compound.[3]

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble) can be effective. For the related dicarboxylic acid, an acetone/n-hexane system has been reported to be successful.[5]

Q3: What is the expected appearance and melting point of pure this compound?

Q4: How can I remove colored impurities from my crude product?

A4: Colored impurities can often be removed by treating the hot, dissolved solution of your crude product with a small amount of activated charcoal before the filtration step. The charcoal adsorbs the colored compounds, which are then removed by hot filtration. Use activated charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve, even when heated. The solvent is not suitable.Select a more polar solvent. If using a non-polar solvent, switch to an alcohol (e.g., ethanol) or a polar aprotic solvent.
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The compound is very soluble in the chosen solvent, even at low temperatures.- Evaporate some of the solvent to concentrate the solution and then cool again.- Add a less polar "anti-solvent" (in which the compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy, then gently warm until the solution is clear and allow it to cool slowly.- Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound, if available.
The product "oils out" instead of forming crystals. - The melting point of the impurities and the product is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- The crude material has a high concentration of impurities.- Reheat the solution to redissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly.- Consider using a solvent with a lower boiling point.- If impurities are significant, consider a preliminary purification step like a column chromatography before recrystallization.
The yield is very low. - Too much solvent was used, and a significant amount of product remains in the mother liquor.- The product was filtered before crystallization was complete.- Too much activated charcoal was used.- Before filtering, ensure the solution has cooled sufficiently and crystal formation has ceased. Cooling in an ice bath can help maximize yield.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Use activated charcoal judiciously.
The purified product is still colored. - The activated charcoal treatment was insufficient or not performed.- The colored impurity has similar solubility properties to the product.- Repeat the recrystallization, ensuring to include the activated charcoal step.- If the color persists, an alternative purification method such as column chromatography may be necessary.

Quantitative Data

Compound Molecular Formula Molecular Weight ( g/mol ) Reported Melting Point (°C) Solubility Notes
This compound C₇H₇N₃O₂165.15Not specified in search results.Likely soluble in polar solvents like water, ethanol, and DMF.
N³,N²-bis(4-ethoxyphenyl)this compoundC₂₃H₂₃N₃O₄-198-200Recrystallized from a "proper solvent".[3]
N³-(2-ethoxyphenyl)-N²-(4-ethoxyphenyl)this compoundC₂₃H₂₃N₃O₄-208-210Recrystallized from a "proper solvent".[3]
Pyridine-2,3-dicarboxylic acid (precursor) C₇H₅NO₄167.12188-190 (decomposes)Very soluble in water; soluble in hot ethanol; slightly soluble in ether.[6][7][8]
5-ethylpyridine-2,3-dicarboxylic acid C₉H₉NO₄-156.5-157.5 (decomposes)Recrystallized from a mixed solvent of acetone and n-hexane.[5]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined empirically.

1. Solvent Selection: a. Place a small amount of your crude this compound into several test tubes. b. Add a few drops of different test solvents (e.g., water, ethanol, isopropanol) to each tube. c. A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate or in a water bath). c. Continue adding the minimum amount of hot solvent until the compound just dissolves completely.

3. Decolorization (if necessary): a. If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. b. Swirl the flask and gently reheat the solution for a few minutes.

4. Hot Filtration: a. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

5. Crystallization: a. Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. b. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

6. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. c. Allow the crystals to dry completely in the air or in a desiccator.

7. Purity Assessment: a. Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates a high degree of purity.

Visualizations

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Does the Product Oil Out? cool->oiling_out crystals_form Do Crystals Form? filter Filter and Dry Crystals crystals_form->filter Yes troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Add anti-solvent - Scratch flask - Add seed crystal crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->troubleshoot_oil Yes end Pure Product filter->end troubleshoot_no_crystals->cool Retry troubleshoot_oil->dissolve Retry

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Overcoming solubility issues of Pyridine-2,3-dicarboxamide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address challenges with dissolving Pyridine-2,3-dicarboxamide in organic solvents.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen organic solvent.

This is a common challenge due to the molecule's rigid structure and capacity for strong intermolecular hydrogen bonding. Amides, in general, are often considered compounds with low water solubility and can exhibit variable solubility in organic solvents.[1] The aromaticity of the pyridine ring is a significant factor in its solubility characteristics.[2]

Here’s a systematic approach to troubleshoot this issue:

1. Solvent Selection:

  • Have you tried a range of solvents with varying polarities? this compound's solubility will be highly dependent on the solvent's properties. While it is a polar molecule, its solubility in polar solvents can be influenced by other factors. Pyridine itself is soluble in a range of organic solvents like ethanol, ether, and chloroform.[3]

  • Consider dipolar aprotic solvents. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective at dissolving compounds with strong hydrogen bonding capabilities.[] The related compound, 2,3-Pyridine dicarboxylic acid, is 20% soluble in DMSO, although with a hazy appearance.[5]

2. Physical Intervention:

  • Have you tried heating the mixture? Gently heating the solvent while stirring can increase the kinetic energy of the system and help overcome the intermolecular forces holding the solid together. Be cautious and ensure the temperature is well below the boiling point of the solvent and the decomposition temperature of the compound.

  • Is agitation sufficient? Ensure vigorous stirring or sonication is being applied to maximize the interaction between the solute and the solvent.

3. Chemical Modification & Additives:

  • Can you use a co-solvent system? The addition of a water-miscible organic solvent (a co-solvent) can significantly enhance the solubility of poorly soluble compounds.[6][7][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[][8] This technique works by reducing the interfacial tension between the compound and the solvent.[6]

  • Is pH adjustment an option for your experiment? For compounds with acidic or basic functional groups, altering the pH of the solution can dramatically increase solubility.[9][10] this compound has both a basic pyridine ring and acidic amide protons, making it amphoteric. Adjusting the pH can protonate or deprotonate these sites, leading to increased solubility.[10][11]

  • Have you considered salt formation? Converting an acidic or basic drug into a salt is a common and effective method to increase its solubility and dissolution rate.[10][12][13][14] This involves reacting the compound with an acid or a base to form a more soluble salt.

Issue: My solution is hazy or forms a precipitate upon standing.
  • This may indicate that you have formed a supersaturated solution or that the compound is degrading.

  • Verify the stability of the compound in the chosen solvent. Some solvents can react with the solute over time.

  • If the solution was heated to dissolve the compound, it might be precipitating out as it cools. Try to find a solvent system where the compound is soluble at your desired working temperature.

  • Consider the possibility of polymorphism. Different crystalline forms (polymorphs) of a compound can have different solubilities. The precipitation of a less soluble polymorph could be occurring.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

  • Molecular Formula: C7H7N3O2[15][16][17][18]

  • Molecular Weight: 165.15 g/mol [15][16][17][18]

  • Appearance: Likely a solid at room temperature.

  • General Solubility: Amides are typically less soluble than comparable amines and carboxylic acids because they can act as both hydrogen bond donors and acceptors, but do not ionize as readily.[1]

Q2: In which organic solvents is this compound likely to be soluble?

While specific quantitative data is limited, based on its structure and the properties of similar compounds, the following solvents are good candidates to try:

  • Highly Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dimethylacetamide (DMA) are often effective for dissolving amides due to their ability to disrupt hydrogen bonds.[10][19]

  • Polar Protic Solvents: Alcohols like ethanol and methanol may offer some solubility, potentially enhanced by heating.

  • Aromatic Solvents: Pyridine and toluene could be effective, as mentioned in the context of related reactions.[20]

Q3: How can I prepare a stock solution of this compound if it's poorly soluble?

If you are struggling to prepare a stock solution for your experiments, consider the following:

  • Start with a small amount of solvent and gradually add more while stirring and gently heating.

  • Use a co-solvent system. For example, you could dissolve the compound in a small amount of DMSO and then dilute it with a less polar solvent like ethanol or your final reaction medium.

  • If your experimental conditions allow, pH adjustment can be a powerful tool. For instance, adding a small amount of a suitable acid or base to the solvent can significantly improve solubility.

Q4: Can I use salt formation to improve the solubility of this compound in organic solvents?

Yes, salt formation is a viable strategy.[12][13] Since this compound has a basic pyridine nitrogen, it can be reacted with an acid to form a salt. This salt is likely to have a higher solubility in polar organic solvents compared to the free base. A minimum difference of 3 pKa units between the compound and the counter-ion is generally recommended for stable salt formation.[10]

Data and Protocols

Table 1: Suggested Solvents and Solubility Enhancement Techniques
TechniqueDescriptionRecommended Solvents/ReagentsKey Considerations
Direct Solubilization Dissolving the compound directly in a single solvent.DMSO, DMF, DMA, Pyridine, Toluene[10][19][20]Start with small volumes and apply heat and agitation.
Co-solvency Using a mixture of solvents to increase solubility.[6][7]Ethanol, Propylene Glycol, PEG 300/400[][10]The ratio of co-solvents is critical and may require optimization.
pH Adjustment Modifying the pH of the medium to ionize the compound.[9][10]Dilute solutions of non-interfering acids (e.g., HCl) or bases (e.g., NaOH).Ensure the pH change is compatible with your downstream application.
Salt Formation Converting the compound to a more soluble salt form.[12][13]Various organic and inorganic acids (e.g., HCl, sulfuric acid, tosylate).The choice of counter-ion will affect the salt's properties.
Experimental Protocol: Solubility Enhancement by Co-solvency
  • Initial Screening: In separate small vials, attempt to dissolve a known small amount of this compound (e.g., 1 mg) in a fixed volume (e.g., 100 µL) of various primary solvents (e.g., DMSO, DMF).

  • Co-solvent Addition: To the vials where the compound did not fully dissolve, add a co-solvent (e.g., ethanol, PEG 400) in small increments (e.g., 10 µL).

  • Observation: After each addition, vortex the vial for 30 seconds and visually inspect for dissolution. Record the approximate ratio of primary solvent to co-solvent required for complete dissolution.

  • Scaling Up: Once an effective co-solvent system is identified, you can scale up the volumes to prepare your desired stock solution concentration.

Visual Guides

Caption: A step-by-step workflow for addressing solubility challenges.

G Intermolecular Interactions and Solubilization cluster_solid Solid State (Insoluble) cluster_solution In Solution (Solubilized) PDC_1 Pyridine-2,3- dicarboxamide PDC_2 Pyridine-2,3- dicarboxamide PDC_1->PDC_2 H-Bonding PDC_sol Pyridine-2,3- dicarboxamide Solvent_1 Solvent (e.g., DMSO) PDC_sol->Solvent_1 Solvation Solvent_2 Solvent (e.g., DMSO) PDC_sol->Solvent_2 Solvation insoluble Insoluble State: Strong self-association (H-bonds) soluble Soluble State: Solvent disrupts H-bonds and solvates the molecule

Caption: How solvents overcome intermolecular forces to achieve dissolution.

References

Optimizing reaction conditions for the amidation of pyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the amidation of pyridine-2,3-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the amidation of pyridine-2,3-dicarboxylic acid?

A1: The amidation can be initiated from either pyridine-2,3-dicarboxylic acid itself or its corresponding anhydride, pyridine-2,3-dicarboxylic anhydride. The choice of starting material will influence the required reaction conditions and the potential side products.

Q2: How can I achieve selective mono-amidation over di-amidation?

A2: Selective mono-amidation can be challenging due to the presence of two carboxylic acid groups. Key strategies include:

  • Using pyridine-2,3-dicarboxylic anhydride: Reacting the anhydride with one equivalent of the amine, often at room temperature, can favor the formation of the mono-amide, 2-carbamoyl-3-pyridinecarboxylic acid.[1]

  • Controlling stoichiometry: Using a limited amount of the amine (1 equivalent or slightly less) when starting with the diacid can also favor mono-amidation, though mixtures are common.

  • Protecting one carboxylic acid group: While more complex, selective protection of one carboxyl group, amidation of the other, followed by deprotection is a viable, albeit longer, route.

Q3: What are the typical coupling reagents used for the amidation of pyridine-2,3-dicarboxylic acid?

A3: A variety of modern coupling reagents can be employed to facilitate the amide bond formation. Common choices include:

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[2][3]

  • Onium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high efficiency.[2][3]

  • Phosphonium Salts: like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[2]

Q4: How can I purify the resulting amide products?

A4: Purification strategies depend on the properties of the specific amide. Common techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective for removing impurities.

  • Column Chromatography: Silica gel chromatography is a versatile method for separating mono-amides, di-amides, and other byproducts.[4][5][6]

  • Acid-Base Extraction: The amphoteric nature of the mono-amide (containing both a carboxylic acid and an amide) and the basicity of the pyridine nitrogen can be exploited in liquid-liquid extraction procedures to separate it from non-polar impurities.

  • Precipitation: The product can sometimes be precipitated from the reaction mixture by adjusting the pH.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the amidation of pyridine-2,3-dicarboxylic acid.

Issue 1: Low or No Yield of the Desired Amide
Possible Cause Troubleshooting Step
Poor activation of the carboxylic acid When using coupling reagents like EDC, ensure anhydrous conditions as moisture can quench the activated species. Consider adding HOBt or HOAt to form a more stable active ester. For sterically hindered amines, a more powerful coupling reagent like HATU may be required.[2][3]
Starting material degradation Pyridine-2,3-dicarboxylic acid can be sensitive to high temperatures, which may lead to decarboxylation. If heating, do so judiciously and monitor the reaction closely.
Incomplete reaction Extend the reaction time or gently increase the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Hydrolysis of the anhydride If starting with pyridine-2,3-dicarboxylic anhydride, ensure all reagents and solvents are dry, as the anhydride can readily hydrolyze back to the dicarboxylic acid in the presence of water.[9]
Issue 2: Formation of Undesired Side Products
Side Product Possible Cause Prevention/Minimization Strategy
Cyclic Imide (Pyrrolo[3,4-b]pyridine-5,7-dione) Reaction of the anhydride with an amine at elevated temperatures.[1]To favor the mono-amide, conduct the reaction of the anhydride with the amine at room temperature or below.[1]
Di-amide Use of excess amine or prolonged reaction times, especially when starting with the diacid and a coupling reagent.Carefully control the stoichiometry, using 1.0 equivalent or slightly less of the amine for mono-amidation. Monitor the reaction closely and stop it once the starting material is consumed.
N-acylurea When using carbodiimides like DCC or EDC without an additive, the O-acylisourea intermediate can rearrange.Add HOBt or DMAP to the reaction mixture. These additives trap the O-acylisourea to form an active ester, which is less prone to rearrangement.
Chlorinated byproducts Use of thionyl chloride (SOCl₂) to form the acid chloride can sometimes lead to chlorination of the pyridine ring, although this is reported to be less of an issue for pyridine-dicarboxylic acids compared to picolinic acid.[4][5][6]If chlorination is observed, consider alternative methods for acid activation, such as using oxalyl chloride at low temperatures or employing coupling reagents.

Data Presentation

Table 1: Comparison of General Amide Coupling Reagents

Note: The following data is based on general amide bond formation and may need to be optimized for pyridine-2,3-dicarboxylic acid.

Coupling ReagentAdditiveTypical SolventTemperature (°C)General Yield RangeKey Considerations
EDC HOBtDMF, DCM0 to RTGood to ExcellentWater-soluble byproducts, easy workup.[2]
DCC DMAPDCM0 to RTGood to ExcellentDicyclohexylurea (DCU) byproduct is poorly soluble and can be filtered off.
HATU DIPEA (Base)DMF, NMP0 to RTExcellentHighly efficient, especially for hindered substrates, but more expensive.
SOCl₂ None/PyridineToluene, DCMRefluxModerate to GoodCan lead to side reactions like chlorination.[4][5][6]

Experimental Protocols

Protocol 1: General Procedure for Mono-amidation using Pyridine-2,3-dicarboxylic Anhydride

This protocol is adapted from the findings of Ammar et al. on the reactivity of pyridine-2,3-dicarboxylic anhydride.[1]

  • Reaction Setup: In a round-bottom flask, dissolve pyridine-2,3-dicarboxylic anhydride (1.0 eq.) in a suitable anhydrous solvent (e.g., glacial acetic acid or toluene).

  • Amine Addition: To the stirred solution, add the desired amine (1.0 eq.) at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

    • Alternatively, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Amidation using EDC/HOBt

This is a general protocol for amide bond formation that can be adapted for pyridine-2,3-dicarboxylic acid.

  • Reaction Setup: To a solution of pyridine-2,3-dicarboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM, add HOBt (1.2 eq.).

  • Amine Addition: Add the desired amine (1.1 eq. for mono-amidation or 2.2 eq. for di-amidation).

  • Coupling Reagent Addition: Cool the mixture to 0 °C in an ice bath and add EDC·HCl (1.2 eq. per carboxylic acid group) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as indicated by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Amidation_Workflow cluster_start Starting Material Selection cluster_reaction Reaction cluster_products Products & Intermediates cluster_purification Purification start_acid Pyridine-2,3-dicarboxylic Acid coupling Coupling Reagent (e.g., EDC/HOBt) + Amine start_acid->coupling start_anhydride Pyridine-2,3-dicarboxylic Anhydride direct_reaction Amine (Control Stoichiometry & Temp) start_anhydride->direct_reaction mono_amide Mono-amide coupling->mono_amide di_amide Di-amide coupling->di_amide direct_reaction->mono_amide imide Cyclic Imide direct_reaction->imide purify Chromatography / Recrystallization / Extraction mono_amide->purify di_amide->purify imide->purify

Caption: General experimental workflow for the amidation of pyridine-2,3-dicarboxylic acid.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Amide Yield cause1 Poor Acid Activation start->cause1 cause2 Starting Material Degradation start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Anhydride Hydrolysis start->cause4 sol1 Use Anhydrous Conditions Add HOBt/HOAt Use Stronger Coupling Reagent cause1->sol1 sol2 Avoid High Temperatures cause2->sol2 sol3 Extend Reaction Time Increase Temperature Gently cause3->sol3 sol4 Use Dry Solvents/Reagents cause4->sol4

Caption: Troubleshooting logic for low amide yield.

Product_Selectivity cluster_conditions Reaction Conditions cluster_products Major Products anhydride Pyridine-2,3-dicarboxylic Anhydride + Amine low_temp Room Temperature anhydride->low_temp leads to high_temp Heating anhydride->high_temp leads to mono_amide Mono-amide low_temp->mono_amide imide Cyclic Imide high_temp->imide

Caption: Influence of temperature on product selectivity from the anhydride.

References

Troubleshooting low yields in the synthesis of Pyridine-2,3-dicarboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Pyridine-2,3-dicarboxamide derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound derivatives, leading to low product yields.

Issue 1: Low or No Product Formation in Amide Coupling Reactions

Question: I am attempting to synthesize a this compound derivative from Pyridine-2,3-dicarboxylic acid and an amine using a coupling agent like EDC/HOBt, but I am observing very low to no product formation. What are the possible causes and solutions?

Answer:

Low yields in amide coupling reactions are a common issue. Several factors related to reagents, reaction conditions, and the nature of your substrates can be at play. Here is a systematic troubleshooting approach:

  • Reagent Quality and Stoichiometry:

    • Moisture: Carbodiimide coupling reagents like EDC are highly sensitive to moisture. Ensure all your reagents, solvents (e.g., DMF, DCM), and glassware are strictly anhydrous.[1] HOBt is often sold as a hydrate, which can introduce water into the reaction.[1] Consider using molecular sieves to dry your reaction mixture.

    • Reagent Degradation: Ensure your coupling reagents (EDC, HOBt, HATU, etc.) are fresh and have been stored properly under inert atmosphere and at the recommended temperature. Degraded reagents are a common cause of reaction failure.

    • Stoichiometry: For difficult couplings, especially with sterically hindered amines or electron-deficient anilines, you may need to increase the equivalents of the coupling reagents and the amine.[2] A typical starting point is 1.0 equivalent of the dicarboxylic acid, 2.2 equivalents of the amine, 2.2 equivalents of EDC, and 2.2 equivalents of HOBt.

  • Reaction Conditions:

    • Temperature: Most coupling reactions are initially performed at 0°C to control the exothermic reaction and then allowed to warm to room temperature.[2] For sluggish reactions, gentle heating might be beneficial, but this should be done cautiously as it can also promote side reactions.

    • Reaction Time: Some couplings, particularly with unreactive substrates, may require extended reaction times (from a few hours to overnight).[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • pH and Base: The presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is often crucial to neutralize the acidic byproducts and drive the reaction forward.[2] Ensure you are using an adequate amount of base.

  • Substrate Reactivity:

    • Steric Hindrance: If your amine is sterically hindered, the nucleophilic attack on the activated carboxylic acid will be slow. In such cases, switching to a more potent coupling reagent like HATU might be necessary.[2]

    • Nucleophilicity of the Amine: Electron-deficient anilines are poor nucleophiles and react slowly. For these substrates, more forcing conditions or more powerful coupling reagents may be required.[3]

Troubleshooting Workflow for Low Yield in Amide Coupling

G start Low Yield in Amide Coupling reagent_check Check Reagent Quality and Stoichiometry start->reagent_check condition_check Review Reaction Conditions start->condition_check substrate_issue Consider Substrate Reactivity start->substrate_issue solution1 Use fresh, anhydrous reagents. Increase equivalents of amine and coupling agents. reagent_check->solution1 solution2 Optimize temperature and reaction time. Ensure adequate base is present. condition_check->solution2 solution3 Switch to a more potent coupling reagent (e.g., HATU). Consider alternative synthetic route. substrate_issue->solution3

Caption: A troubleshooting workflow for low yields in amide coupling reactions.

Issue 2: Formation of an Insoluble Precipitate and Low Yield When Using Thionyl Chloride (SOCl₂)

Question: I am trying to synthesize a this compound by first converting the dicarboxylic acid to the diacyl chloride using thionyl chloride, followed by the addition of my amine. I am getting a lot of insoluble material and a very low yield of my desired product. What is happening?

Answer:

The thionyl chloride method is a powerful way to activate carboxylic acids, but it can present its own set of challenges, especially with pyridine-containing molecules.

  • Formation of Pyridine Hydrochloride Salts: Pyridine is a basic compound. In the presence of HCl, a byproduct of the reaction between the carboxylic acid and thionyl chloride, the nitrogen atom on the pyridine ring can be protonated, forming a hydrochloride salt.[4] This salt is often insoluble in common organic solvents like DCM or THF, leading to the precipitate you are observing. This side reaction can also deactivate the substrate.

  • Solutions:

    • Use of a Non-nucleophilic Base: The in-situ generated HCl needs to be scavenged. While pyridine is sometimes used as a solvent and base in these reactions, in your case, it is part of the substrate. Therefore, adding a non-nucleophilic base like triethylamine or DIPEA after the formation of the acid chloride and before the addition of your amine nucleophile can be beneficial.

    • Alternative Chlorinating Agent: Oxalyl chloride is another common reagent for forming acid chlorides. It often provides cleaner reactions and the byproducts (CO, CO₂, and HCl) are all gaseous, which can simplify workup.

    • One-Pot Procedure: A one-pot synthesis where the carboxylic acid is treated with thionyl chloride and then the amine is added in the presence of a base without isolating the intermediate acid chloride can be effective.[5][6]

  • Side Reactions of Thionyl Chloride:

    • Dehydration of Primary Amides: If you are synthesizing a primary dicarboxamide (using ammonia or an equivalent), excess thionyl chloride can dehydrate the newly formed amide to a nitrile.[7]

    • Reaction with other Functional Groups: Thionyl chloride can react with other functional groups like alcohols. If your amine contains a hydroxyl group, it should be protected before the reaction.

Logical Flow for Thionyl Chloride Method Troubleshooting

G start Low Yield with SOCl₂ Method precipitate Insoluble Precipitate Observed start->precipitate side_reaction Potential Side Reactions start->side_reaction solution1 Pyridine Hydrochloride Salt Formation precipitate->solution1 solution4 Protect sensitive functional groups on the amine. side_reaction->solution4 solution2 Add a non-nucleophilic base (e.g., TEA, DIPEA). solution1->solution2 solution3 Consider using oxalyl chloride instead of SOCl₂. solution1->solution3

Caption: Troubleshooting logic for low yields when using thionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of Pyridine-2,3-dicarboxamides: the dicarboxylic acid or the anhydride?

A1: Both Pyridine-2,3-dicarboxylic acid and its corresponding anhydride can be used as starting materials. The choice often depends on the availability of the starting material and the desired reaction conditions.

  • Pyridine-2,3-dicarboxylic Acid: This is a common starting material. It requires an activation step, either by using coupling reagents (e.g., EDC, HATU) or by converting it to the diacyl chloride (e.g., with SOCl₂). The advantage is that it is often more readily available.

  • Pyridine-2,3-dicarboxylic Anhydride: Using the anhydride can lead to cleaner reactions as it is already an activated species. The reaction with an amine typically proceeds under milder conditions, sometimes without the need for a coupling agent, although a base is usually required. However, the anhydride needs to be synthesized from the dicarboxylic acid, which adds an extra step to the overall process. For instance, reacting the anhydride with anilines in acetic acid at room temperature can yield the mono-amido carboxylic acid, while heating can lead to the formation of the dicarboxamide or the cyclic imide.

Q2: I have successfully synthesized my this compound derivative, but I am struggling with purification. What are the recommended methods?

A2: Purification of pyridine dicarboxamide derivatives can be challenging due to their polarity and potential for hydrogen bonding. Here are some common purification strategies:

  • Crystallization: This is often the most effective method for obtaining highly pure material.

    • Solvent Selection: The choice of solvent is critical. For polar compounds like pyridine dicarboxamides, polar solvents like ethanol, methanol, or mixtures with water can be effective.[8] Sometimes, a solvent pair, such as toluene/hexane or acetic acid/water, can be used.[9] You may need to screen several solvents to find the optimal one for your specific derivative.

    • Troubleshooting Crystallization: If your product "oils out," try using a larger volume of solvent or a different solvent system.[10] If crystals form too quickly as a fine powder, redissolve the solid by heating and allow it to cool down more slowly.[10]

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used.

    • Solvent System: A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) is a good starting point. Due to the polarity of pyridine dicarboxamides, you may need to add a small amount of a more polar solvent like methanol to the mobile phase.

  • Aqueous Workup: Before purification, a proper aqueous workup is essential to remove most of the byproducts.

    • EDC/HOBt Reactions: The reaction mixture can be diluted with an organic solvent like ethyl acetate and washed sequentially with a dilute acid (e.g., 1N HCl) to remove unreacted amine and base, a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted dicarboxylic acid and HOBt, and finally with brine.[2] The water-soluble urea byproduct from EDC can be removed by these aqueous washes.[11]

Q3: Can decarboxylation be a problem during the synthesis of this compound derivatives?

A3: Yes, decarboxylation of the Pyridine-2,3-dicarboxylic acid starting material or intermediates can occur, especially under harsh reaction conditions, such as high temperatures or strong acidic or basic conditions. This would lead to the formation of nicotinic acid derivatives as byproducts, ultimately lowering the yield of the desired dicarboxamide. To minimize decarboxylation, it is advisable to use the mildest possible reaction conditions that still allow for efficient amide bond formation.

Data Summary

The following tables provide a summary of reaction conditions and yields for the synthesis of Pyridine-2,3-dicarboxylic acid and its amide derivatives, based on available literature. Direct comparison of yields for the same dicarboxamide derivative under different amidation conditions is limited in the literature.

Table 1: Synthesis of Pyridine-2,3-dicarboxylic Acid

Starting MaterialOxidizing Agent/CatalystReaction ConditionsYield (%)Reference
QuinolineSodium Chlorate / Cupric Sulfate103°C, 12 h67.3[12]
QuinolineChlorate Salt / Cupric Ions98-110°C, 17 h43.6 - 62.3[13]

Table 2: Synthesis of this compound Derivatives from the Anhydride

AmineSolventReaction ConditionsProductYield (%)Reference
3-CarboxyanilineTolueneReflux, 1 h2-(3-Carboxyphenylcarbamoyl)nicotinic acid65
4-EthoxyanilineTolueneReflux, 1 h2-(4-Ethoxyphenylcarbamoyl)nicotinic acid60
4-EthoxyanilineDimethylformamideReflux, 3 hN²,N³-bis(4-ethoxyphenyl)this compound80
2-EthoxyanilineDimethylformamideReflux, 3 hN²-(2-ethoxyphenyl)-N³-(4-ethoxyphenyl)this compound85

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound using EDC/HOBt Coupling

This protocol is a general guideline and may need to be optimized for specific substrates.

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pyridine-2,3-dicarboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM (concentration typically 0.1-0.5 M).

  • Addition of Amine and HOBt: Add the desired amine (2.1-2.5 eq.) and HOBt (2.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of EDC: Add EDC hydrochloride (2.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization from a suitable solvent.

Protocol 2: General Procedure for the Synthesis of this compound via the Diacyl Chloride

This protocol involves the use of thionyl chloride and should be performed in a well-ventilated fume hood.

  • Formation of Diacyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend Pyridine-2,3-dicarboxylic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of DMF (1-2 drops).

    • Heat the mixture to reflux and maintain for 2-4 hours, or until the solid has dissolved and gas evolution has ceased.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal.

  • Amidation:

    • Dissolve the crude diacyl chloride in an anhydrous aprotic solvent like DCM or THF.

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve the desired amine (2.2-2.5 eq.) and a non-nucleophilic base like triethylamine (2.5-3.0 eq.) in the same anhydrous solvent.

    • Slowly add the amine solution to the diacyl chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer. If the product is in the organic layer, wash it with water and brine, then dry over an anhydrous drying agent. If the product precipitates, filter the solid and wash it with water and a non-polar organic solvent like diethyl ether or hexane.

  • Purification: Purify the crude product by crystallization or column chromatography.

Experimental Workflow for this compound Synthesis

G start Pyridine-2,3-dicarboxylic Acid route1 Route 1: Coupling Agent start->route1 route2 Route 2: Acid Chloride start->route2 step1_1 Add Amine, EDC, HOBt, Base in Anhydrous Solvent route1->step1_1 step1_2 React with SOCl₂ or (COCl)₂ route2->step1_2 workup Aqueous Workup step1_1->workup step2_2 Add Amine and Base step1_2->step2_2 step2_2->workup purification Purification (Crystallization/Chromatography) workup->purification product This compound Derivative purification->product

Caption: General experimental workflows for the synthesis of this compound derivatives.

References

Technical Support Center: Scaling Up the Synthesis of Pyridine-2,3-dicarboxamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Pyridine-2,3-dicarboxamide.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Question 1: We are experiencing low yields of this compound during the amidation of Pyridine-2,3-dicarboxylic anhydride. What are the potential causes and solutions?

Answer:

Low yields in the amidation step can stem from several factors. Here's a breakdown of potential causes and their corresponding solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction endpoint.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of the cyclic imide, 2,3-pyridinedicarboximide, especially at elevated temperatures.

    • Solution: To minimize imide formation, it is crucial to control the reaction temperature. Running the reaction at a lower temperature for a longer duration is often preferable. The choice of solvent can also influence the reaction pathway; consider using a less polar aprotic solvent.

  • Hydrolysis of the Anhydride: The starting material, Pyridine-2,3-dicarboxylic anhydride, is sensitive to moisture and can hydrolyze back to the dicarboxylic acid.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent the ingress of water.

  • Product Loss During Work-up and Purification: The product may be lost during the extraction, filtration, or recrystallization steps.

    • Solution: Optimize the work-up procedure. If performing an aqueous work-up, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous phase. For purification by recrystallization, carefully select a solvent system that provides good recovery. A mixed solvent system may be necessary to achieve optimal crystallization and purity.

Question 2: Our final product is contaminated with impurities. How can we identify and remove them?

Answer:

Identifying and removing impurities is critical for preclinical studies. Here are common impurities and strategies for their removal:

  • Common Impurities:

    • Pyridine-2,3-dicarboxylic acid: Unreacted starting material from the anhydride synthesis or hydrolysis of the anhydride.

    • Pyridine-2-carboxamide-3-carboxylic acid: The mono-amidated intermediate.

    • 2,3-Pyridinedicarboximide: A common cyclic byproduct.

  • Identification of Impurities:

    • TLC and HPLC: These are excellent techniques for qualitatively and quantitatively assessing the purity of the product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the impurities.

    • Mass Spectrometry (MS): Can confirm the molecular weight of the impurities.

  • Purification Strategies:

    • Recrystallization: This is the most common method for purifying solid organic compounds. Experiment with different solvent systems (e.g., ethanol/water, methanol/acetonitrile) to find the optimal conditions for crystallizing the desired product while leaving impurities in the mother liquor.

    • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A gradient elution with a suitable solvent system (e.g., dichloromethane/methanol) can effectively separate the desired product from its impurities.

    • Acid-Base Extraction: If the crude product contains acidic impurities like the dicarboxylic acid, an acid-base extraction can be used as a preliminary purification step before recrystallization.

Question 3: We are having trouble with the solubility of Pyridine-2,3-dicarboxylic acid and the final dicarboxamide product. What solvents are recommended?

Answer:

Solubility can be a challenge in this synthesis. Here are some recommendations:

  • Pyridine-2,3-dicarboxylic acid: This compound is slightly soluble in water and poorly soluble in many common organic solvents like benzene and ether.[1] For reactions, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used, but their high boiling points can complicate product isolation. For purification, recrystallization from hot water is a common method.

  • This compound: The solubility of the final product will depend on its crystalline form. It is expected to have moderate solubility in polar protic solvents like ethanol and methanol. For recrystallization, a mixed solvent system might be necessary to achieve good recovery.

Question 4: The amidation reaction is highly exothermic, and we are concerned about controlling the temperature on a larger scale. What precautions should we take?

Answer:

Exothermic reactions pose a significant safety risk during scale-up. The following measures are crucial for maintaining temperature control:

  • Slow Addition of Reagents: Add the ammonia source (e.g., concentrated ammonium hydroxide) to the solution of the anhydride slowly and in a controlled manner. Using a dropping funnel or a syringe pump is recommended.

  • Efficient Cooling: Conduct the reaction in a vessel equipped with an efficient cooling system, such as an ice-water bath or a cryostat. Monitor the internal temperature of the reaction mixture continuously with a calibrated thermometer.

  • Adequate Stirring: Ensure efficient stirring to prevent localized hot spots within the reaction mixture.

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

  • Pilot Batch: Before proceeding to a large-scale reaction, it is advisable to run a smaller pilot batch to assess the exotherm and validate the temperature control measures.

Frequently Asked Questions (FAQs)

What is the most scalable route for the synthesis of this compound?

A robust and scalable two-step synthesis is generally recommended. The first step involves the oxidation of quinoline to Pyridine-2,3-dicarboxylic acid.[2][3] A common and effective method utilizes sodium chlorate as the oxidant in the presence of a copper sulfate catalyst.[2] The second step is the conversion of the dicarboxylic acid to the dicarboxamide. This is often best achieved by first converting the dicarboxylic acid to the more reactive Pyridine-2,3-dicarboxylic anhydride, followed by amidation with ammonia.[4][5]

What are the critical process parameters to monitor during the amidation step?

The critical parameters to monitor are:

  • Temperature: To control the reaction rate and minimize the formation of byproducts like the cyclic imide.

  • Rate of Reagent Addition: To manage the exotherm of the reaction.

  • Reaction Time: To ensure the reaction proceeds to completion.

  • pH: During the work-up, to ensure efficient product isolation.

How can I minimize the formation of the cyclic imide byproduct?

The formation of 2,3-pyridinedicarboximide is favored at higher temperatures. To minimize its formation, carry out the amidation reaction at a controlled, lower temperature (e.g., 0-10 °C) and monitor the reaction closely.

What are the recommended analytical methods for in-process control and final product release?

  • In-Process Control (IPC): TLC and HPLC are suitable for monitoring the progress of the reaction and checking for the presence of starting materials and major byproducts.

  • Final Product Release: For preclinical studies, a comprehensive analysis is required. This should include:

    • HPLC: To determine the purity of the final product.

    • ¹H and ¹³C NMR: To confirm the structure of the compound.

    • Mass Spectrometry: To confirm the molecular weight.

    • Elemental Analysis: To confirm the elemental composition.

    • Melting Point: As an indicator of purity.

What are the safety precautions for handling the reagents and intermediates on a larger scale?

  • Quinoline: Is a hazardous substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Chlorate: Is a strong oxidizing agent. Keep it away from organic materials and other flammable substances.

  • Concentrated Acids and Bases: Are corrosive. Handle with extreme care and appropriate PPE.

  • Ammonia: Concentrated solutions are corrosive and have a pungent odor. Work in a well-ventilated area.

  • Exothermic Reactions: Be prepared for potential exotherms, especially during the amidation step, by having an adequate cooling system in place.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of Pyridine-2,3-dicarboxylic Acid from Quinoline

ParameterValueReference
Starting MaterialQuinoline[2]
Oxidizing AgentSodium Chlorate[2]
CatalystCopper (II) Sulfate[2]
SolventWater[2]
Temperature103 °C[2]
Reaction Time12 hours[2]
Molar Ratio (Quinoline:NaClO₃:CuSO₄)1 : 3.5 : 1[2]
Typical Yield67-72%[2]

Table 2: Amidation of Pyridine-2,3-dicarboxylic Anhydride

ParameterCondition
Starting MaterialPyridine-2,3-dicarboxylic anhydride
Amine SourceConcentrated Ammonium Hydroxide or Ammonia Gas
SolventAprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
Temperature0 - 25 °C
Reaction Time2 - 6 hours
Expected Yield> 80%

Experimental Protocols

Protocol 1: Synthesis of Pyridine-2,3-dicarboxylic Acid [2]

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add water, concentrated sulfuric acid, and anhydrous copper (II) sulfate.

  • Heat the mixture with stirring.

  • At 40-50 °C, add quinoline.

  • Continue heating to 90-100 °C.

  • Slowly add sodium chlorate in portions, maintaining the temperature.

  • After the addition is complete, continue to heat the reaction mixture at approximately 103 °C for 12 hours.

  • Cool the reaction mixture and adjust the pH to precipitate the copper salt of the product.

  • Filter the copper salt and then treat it with a base to liberate the sodium salt of the dicarboxylic acid and precipitate copper oxide.

  • Filter off the copper oxide.

  • Acidify the filtrate with a strong acid (e.g., HCl) to a pH of less than 2 to precipitate the Pyridine-2,3-dicarboxylic acid.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Preparation of Pyridine-2,3-dicarboxylic Anhydride [5]

  • In a dry reaction vessel under an inert atmosphere, suspend Pyridine-2,3-dicarboxylic acid in acetic anhydride.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the solution and remove the excess acetic anhydride under reduced pressure.

  • Add a suitable solvent like dichloromethane to the residue and stir.

  • Cool the mixture to 0-5 °C to induce crystallization.

  • Filter the solid product, wash with cold dichloromethane, and dry under vacuum.

Protocol 3: Scalable Synthesis of this compound

  • In a dry, inert atmosphere reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Pyridine-2,3-dicarboxylic anhydride in a suitable anhydrous aprotic solvent (e.g., dichloromethane).

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add concentrated ammonium hydroxide dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting anhydride is consumed.

  • Filter the resulting precipitate.

  • Wash the solid with cold solvent and then with water to remove any inorganic salts.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Mandatory Visualization

Scalable_Synthesis_of_Pyridine_2_3_dicarboxamide Workflow for the Scalable Synthesis of this compound cluster_0 Step 1: Oxidation cluster_1 Step 2: Anhydride Formation cluster_2 Step 3: Amidation cluster_3 Step 4: Purification quinoline Quinoline oxidation Oxidation (NaClO3, CuSO4, H2O, 103°C) quinoline->oxidation dicarboxylic_acid Pyridine-2,3-dicarboxylic Acid oxidation->dicarboxylic_acid dehydration Dehydration (Acetic Anhydride, Reflux) dicarboxylic_acid->dehydration anhydride Pyridine-2,3-dicarboxylic Anhydride dehydration->anhydride amidation Amidation (Conc. NH4OH, 0-25°C) anhydride->amidation dicarboxamide_crude Crude this compound amidation->dicarboxamide_crude purification Purification (Recrystallization) dicarboxamide_crude->purification dicarboxamide_pure Pure this compound (For Preclinical Studies) purification->dicarboxamide_pure

Caption: Workflow for the Scalable Synthesis of this compound.

References

Technical Support Center: Pyridine-2,3-dicarboxamide Complexes NMR Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving NMR peak broadening issues encountered with Pyridine-2,3-dicarboxamide complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-resolution NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in my NMR spectrum of a this compound complex broad?

Peak broadening in the NMR spectra of these complexes is a common issue that can arise from several factors.[1][2] The most frequent causes include:

  • Chemical Exchange: The amide (N-H) protons can undergo chemical exchange with residual water or other labile protons in the sample.[1][3] If the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant peak broadening.[1][3] The pyridine nitrogen can also be involved in exchange processes, especially if there is an equilibrium between its protonated and unprotonated forms.

  • Restricted Bond Rotation: The C-N bond of an amide has a partial double bond character, which restricts free rotation.[4][5] At room temperature, the rate of rotation might be in the intermediate regime on the NMR timescale, causing the signals of atoms near the amide bond to broaden.

  • Molecular Aggregation: this compound complexes can self-associate through hydrogen bonding or pi-stacking, especially at higher concentrations.[6][7] This aggregation leads to slower molecular tumbling and, consequently, broader peaks.[6][8]

  • Quadrupolar Broadening: The nitrogen atoms (¹⁴N) in the pyridine ring and amide groups have a nuclear quadrupole moment.[9][10] Interaction of this quadrupole moment with the local electric field gradient can be a relaxation mechanism for adjacent protons, causing their signals to broaden.[11][12][13]

  • Paramagnetic Effects: If the complex involves a paramagnetic metal ion, this will induce significant broadening of nearby proton signals.

  • Sample Conditions: Poor sample preparation, such as incomplete dissolution, presence of particulate matter, or high viscosity, can lead to a non-homogeneous magnetic field and broad peaks.[2]

Q2: How does temperature affect the NMR spectrum of my complex?

Temperature is a critical parameter for managing dynamic processes that cause peak broadening.[14]

  • Increasing Temperature:

    • For Restricted Rotation: Increasing the temperature provides more thermal energy to overcome the rotational barrier of the amide C-N bond. This can move the exchange rate into the fast regime, resulting in a single, sharp, time-averaged signal.[5]

    • For Chemical Exchange: The effect of increasing temperature on chemical exchange can be complex. It may either sharpen the peaks by moving the exchange into the fast regime or, in some cases, broaden them further if the exchange rate moves into the intermediate regime.[5]

  • Decreasing Temperature:

    • For Chemical Exchange and Restricted Rotation: Lowering the temperature slows down these dynamic processes.[5] This can shift the exchange rate into the slow regime, where distinct, sharp signals for each species or conformer may be observed.[5]

Q3: Which solvent should I use to improve the resolution of my NMR spectrum?

The choice of solvent can significantly impact spectral resolution by influencing chemical exchange and aggregation.[15][16][17]

  • Aprotic Polar Solvents (e.g., DMSO-d₆, DMF-d₇): These solvents are often a good choice as they can disrupt intermolecular hydrogen bonding, thereby reducing aggregation.[6][18] They can also slow down the exchange of amide protons.

  • Protic Solvents (e.g., Methanol-d₄, D₂O): In protic solvents, the amide N-H protons will exchange with the deuterium of the solvent, causing the N-H signal to disappear.[2] While this can be a useful diagnostic tool to identify N-H protons, it does not help in studying their environment.

  • Non-polar Solvents (e.g., Chloroform-d, Toluene-d₈): The solubility of this compound complexes may be limited in these solvents. However, if soluble, non-polar solvents can sometimes reduce exchange with residual water.

Q4: How can I confirm if aggregation is the cause of my peak broadening?

To determine if aggregation is the issue, you can perform the following experiments:

  • Concentration-Dependent NMR Studies: Acquire a series of ¹H NMR spectra at different sample concentrations (e.g., 1 mM, 5 mM, 10 mM). If the peaks sharpen at lower concentrations, aggregation is a likely cause.[6]

  • Solvent Titration: Adding a small amount of a polar, hydrogen-bond-disrupting solvent like DMSO-d₆ to a solution in a less polar solvent (like CDCl₃) can break up aggregates and lead to sharper signals.[6]

Troubleshooting Guides

This section provides a systematic workflow and detailed experimental protocols to diagnose and resolve peak broadening.

Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting peak broadening in the NMR spectra of this compound complexes.

Troubleshooting_Workflow start Broad Peaks Observed in NMR Spectrum check_sample 1. Check Sample Preparation - Concentration? - Solubility? - Purity? start->check_sample vt_nmr 2. Perform Variable Temperature (VT) NMR check_sample->vt_nmr result_vt Peaks sharpen with temperature change? vt_nmr->result_vt concentration_study 3. Conduct Concentration-Dependent Study result_conc Peaks sharpen at lower concentration? concentration_study->result_conc solvent_change 4. Change NMR Solvent result_solvent Peaks sharpen in a different solvent? solvent_change->result_solvent result_vt->concentration_study No cause_dynamic Cause: Dynamic Process (Chemical Exchange or Restricted Rotation) result_vt->cause_dynamic Yes result_conc->solvent_change No cause_agg Cause: Aggregation result_conc->cause_agg Yes cause_solvent Cause: Solvent Effect / Exchange result_solvent->cause_solvent Yes end Resolved Spectrum result_solvent->end No, consult specialist cause_dynamic->end cause_agg->end cause_solvent->end

Caption: A step-by-step workflow for troubleshooting broad NMR signals.
Signaling Pathways and Dynamic Processes

The following diagram illustrates the potential dynamic processes occurring in a solution of a this compound complex that can lead to peak broadening.

Dynamic_Processes cluster_aggregate Aggregated Species rotamer1 Rotamer A rotamer2 Rotamer B rotamer1->rotamer2 Restricted C-N Rotation (k_rot) aggregate Dimer / Oligomer rotamer1->aggregate Aggregation (k_agg) rotamer2->aggregate protonated Protonated Pyridine deprotonated Deprotonated Pyridine protonated->deprotonated Proton Exchange (k_exch)

Caption: Dynamic equilibria contributing to NMR peak broadening.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Spectroscopy

Objective: To investigate the effect of temperature on dynamic processes causing peak broadening.

Methodology:

  • Prepare a sample of your this compound complex in a suitable deuterated solvent with a high boiling point (e.g., DMSO-d₆, Toluene-d₈).

  • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Incrementally increase the temperature of the NMR probe (e.g., in 10-20 K steps) up to a maximum safe temperature for your sample and the solvent.

  • At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

  • After reaching the maximum temperature, incrementally decrease the temperature (including below ambient temperature if the solvent allows) and acquire spectra at each step.

  • Analysis: Observe the changes in the linewidths of the signals.

    • If a broad peak sharpens into a single peak upon heating, this is indicative of a fast exchange process (e.g., restricted rotation).

    • If a broad peak resolves into two or more sharp peaks upon cooling, this indicates a slow exchange process.

Temperature (K)Linewidth of Amide Proton (Hz)Linewidth of Pyridine Proton (Hz)Observations
278
298
318
338
Protocol 2: Concentration-Dependent NMR Studies

Objective: To determine if molecular aggregation is contributing to peak broadening.

Methodology:

  • Prepare a stock solution of your complex at the highest desired concentration in a suitable deuterated solvent.

  • Prepare a series of dilutions from the stock solution (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM).

  • Acquire a ¹H NMR spectrum for each concentration under identical experimental conditions (temperature, number of scans, etc.).

  • Analysis: Compare the linewidths of the signals across the different concentrations. A significant sharpening of peaks at lower concentrations is a strong indication of aggregation.

Concentration (mM)Linewidth of Amide Proton (Hz)Linewidth of Pyridine Proton (Hz)
10
5
2
1
0.5
Protocol 3: Solvent Titration

Objective: To mitigate peak broadening caused by aggregation or specific solvent interactions.

Methodology:

  • Dissolve your compound in a solvent where aggregation is suspected (e.g., CDCl₃).

  • Acquire a baseline ¹H NMR spectrum.

  • Add a small aliquot (e.g., 1-2 drops) of a hydrogen-bond-disrupting solvent (e.g., DMSO-d₆) to the NMR tube.

  • Shake the tube gently to mix and acquire another spectrum.

  • Repeat the addition of the titrant and acquisition of spectra.

  • Analysis: Observe changes in chemical shifts and linewidths. Sharpening of signals upon addition of the more polar solvent suggests that aggregation has been disrupted.

Solvent SystemLinewidth of Amide Proton (Hz)Linewidth of Pyridine Proton (Hz)
100% CDCl₃
CDCl₃ + 1 drop DMSO-d₆
CDCl₃ + 3 drops DMSO-d₆

References

Preventing the hydrolysis of Pyridine-2,3-dicarboxamide during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing the hydrolysis of Pyridine-2,3-dicarboxamide during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its hydrolysis a concern?

A1: this compound is a chemical compound featuring a pyridine ring with two amide functional groups attached to adjacent carbon atoms. Hydrolysis is the chemical breakdown of these amide bonds by reaction with water, which converts the dicarboxamide back to its corresponding carboxylic acid derivatives. This is a significant concern during workup procedures as it leads to product loss and the introduction of impurities that can be difficult to separate.

Q2: Under what conditions is this compound most susceptible to hydrolysis?

A2: Amide bonds, in general, are susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis being significantly accelerated by heat. Polyamides are particularly vulnerable to acid-catalyzed hydrolysis.[1][2] Therefore, prolonged exposure to strong acids or bases, especially at elevated temperatures during the workup, poses the highest risk for the degradation of this compound.

Q3: What are the primary indicators of hydrolysis in my product?

A3: The presence of pyridine-2-carboxamido-3-carboxylic acid or pyridine-2,3-dicarboxylic acid as impurities in your final product is a strong indicator of hydrolysis. This can be detected by analytical techniques such as NMR spectroscopy, mass spectrometry, or chromatography (TLC, HPLC). A lower than expected yield of the desired dicarboxamide is another common sign.

Q4: Can I use a strong base like sodium hydroxide to neutralize an acidic reaction mixture?

A4: It is highly recommended to avoid strong bases like sodium hydroxide or potassium hydroxide for neutralization. While amides are generally more resistant to alkaline hydrolysis than acidic hydrolysis, strong bases can still promote amide cleavage, especially with heating.[1] A milder base, such as sodium bicarbonate or sodium carbonate, is a safer choice for neutralizing acidic reaction mixtures containing amides.

Troubleshooting Guide

This guide will help you diagnose and resolve issues related to the hydrolysis of this compound during your workup procedure.

Problem: Low Yield and Presence of Carboxylic Acid Impurities

Potential Cause 1: Acidic Conditions During Workup Many organic reactions are performed under acidic conditions. If the acid catalyst or acidic byproducts are not neutralized properly and gently, significant hydrolysis of the amide can occur during aqueous washes.

  • Recommended Solution:

    • Neutralize the reaction mixture to a pH of 7-8 before extraction.

    • Use a mild inorganic base such as saturated sodium bicarbonate (NaHCO₃) solution for neutralization. Add the bicarbonate solution slowly and with stirring to control the effervescence from CO₂ evolution.

    • Perform all aqueous washes at low temperatures (0-5 °C) to minimize the rate of hydrolysis.

Potential Cause 2: Basic Conditions During Workup While amides are more stable under basic conditions than acidic ones, concentrated strong bases or prolonged exposure can still lead to hydrolysis.

  • Recommended Solution:

    • Avoid using strong bases like NaOH or KOH for neutralization.

    • If a basic wash is necessary, use a dilute solution of a mild base like K₂CO₃ or NaHCO₃ and keep the contact time to a minimum.

    • Ensure the workup is performed at a low temperature.

Potential Cause 3: High Temperatures During Solvent Removal Residual acidic or basic impurities can catalyze hydrolysis at elevated temperatures during solvent evaporation (e.g., on a rotary evaporator).

  • Recommended Solution:

    • Ensure the organic layer is thoroughly washed with brine (saturated NaCl solution) to remove most of the dissolved water and any residual base or acid.

    • Dry the organic layer completely with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation.

    • Use the lowest possible temperature for the water bath on the rotary evaporator, preferably below 40 °C.

Data Presentation: Recommended Workup Conditions to Minimize Amide Hydrolysis
ParameterRecommended ConditionRationale
pH of Aqueous Wash 7.0 - 8.0Amides are generally most stable at a neutral to slightly basic pH. This range ensures the neutralization of any acid catalysts without introducing a high concentration of hydroxide ions that could promote base-catalyzed hydrolysis.
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃)A weak base that effectively neutralizes acids without significantly raising the pH to a level that would accelerate amide hydrolysis.
Temperature 0 - 5 °CThe rate of hydrolysis, like most chemical reactions, is temperature-dependent. Conducting the workup at low temperatures significantly slows down both acid and base-catalyzed hydrolysis.
Contact Time with Aqueous Solutions MinimizedProlonged exposure to aqueous acidic or basic conditions increases the likelihood of hydrolysis. Workup steps should be performed efficiently and without unnecessary delays.

Experimental Protocol: Recommended Workup Procedure

This protocol is adapted from a procedure for the synthesis of a related compound, pyridine-2,6-dicarboxamide, and is designed to minimize hydrolysis.[3]

  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted at an elevated temperature, it is advisable to further cool the mixture in an ice bath to 0-5 °C.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Continue the addition until the effervescence ceases, and the pH of the aqueous layer is between 7 and 8.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Aqueous Washes:

    • Wash the organic layer sequentially with:

      • Saturated aqueous ammonium chloride (NH₄Cl) solution (if basic impurities are present).

      • Brine (saturated aqueous NaCl solution).

    • Perform all washes with cold (0-5 °C) solutions.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature maintained below 40 °C.

Visualizations

Troubleshooting Workflow for Preventing Hydrolysis

Hydrolysis_Troubleshooting start Low Yield or Presence of Carboxylic Acid Impurities check_ph Check pH of Workup start->check_ph acidic Acidic (pH < 7) check_ph->acidic Acidic? basic Basic (pH > 8) check_ph->basic Basic? neutral Neutral (pH 7-8) check_ph->neutral Neutral? solution_acid Use Mild Base (NaHCO3) for Neutralization. Work at 0-5 °C. acidic->solution_acid solution_base Use Mild Base if Necessary. Minimize Contact Time. Work at 0-5 °C. basic->solution_base high_temp High Temperature During Solvent Removal? neutral->high_temp solution_temp Dry Organic Layer Thoroughly. Use Low Temperature (< 40 °C) for Evaporation. high_temp->solution_temp Yes end Hydrolysis Minimized high_temp->end No solution_acid->end solution_base->end solution_temp->end

Caption: Troubleshooting workflow for diagnosing and preventing the hydrolysis of this compound.

Hydrolysis of this compound

Hydrolysis_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Hydrolysis Products dicarboxamide This compound monoacid Pyridine-2-carboxamido- 3-carboxylic acid dicarboxamide->monoacid Hydrolysis water Water (H₂O) conditions Acid (H⁺) or Base (OH⁻) and/or Heat diacid Pyridine-2,3-dicarboxylic acid monoacid->diacid Further Hydrolysis

Caption: The hydrolysis pathway of this compound to its corresponding carboxylic acids.

References

Technical Support Center: Selective Functionalization of the Pyridine-2,3-dicarboxamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the selective functionalization of the pyridine-2,3-dicarboxamide scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective functionalization of the this compound scaffold?

A1: The primary challenges in the selective functionalization of the this compound scaffold revolve around controlling regioselectivity. Key issues include:

  • Formation of Isomeric Products: When reacting pyridine-2,3-dicarboxylic anhydride or its derivatives with an amine, the nucleophile can attack either the C2 or C3 carbonyl group, leading to a mixture of N2- and N3-substituted regioisomers.

  • Side Product Formation: Under certain conditions, especially with elevated temperatures, side reactions can occur, leading to the formation of cyclic imides (pyrrolo[3,4-b]pyridine-5,7-diones) and nicotinamides.[1]

  • Purification Difficulties: The separation of closely related isomers and side products can be challenging, often requiring careful chromatographic techniques.

Q2: How can I control the regioselectivity to favor either the N2- or N3-substituted dicarboxamide?

A2: Controlling regioselectivity is a significant challenge. The outcome of the reaction is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the incoming amine nucleophile may favor attack at the less sterically hindered carbonyl group.

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen makes the C2-carbonyl more electrophilic and thus more susceptible to nucleophilic attack.

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts can influence the kinetic and thermodynamic control of the reaction, thereby affecting the isomeric ratio. Milder conditions, such as room temperature, often favor the formation of the kinetic product, which is typically the less stable isomer.[1]

Q3: What are the common side products, and how can their formation be minimized?

A3: The most common side products are the cyclic imide (pyrrolo[3,4-b]pyridine-5,7-dione) and various nicotinamides.[1]

  • Cyclic Imide Formation: This is favored by heating the reaction mixture, which promotes intramolecular cyclization with the loss of water. To minimize this, it is advisable to conduct the reaction at room temperature or below.[1]

  • Nicotinamide Formation: Decarboxylation of the intermediate can lead to the formation of nicotinamide derivatives, which is also promoted by heat.[1]

Troubleshooting Guides

Problem 1: Low yield of the desired this compound product.
Possible Cause Suggestion
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.
Side product formation As discussed in the FAQs, elevated temperatures can lead to the formation of cyclic imides and nicotinamides.[1] Try running the reaction at a lower temperature (e.g., room temperature or 0 °C).
Decomposition of starting materials or products Ensure that all reagents and solvents are pure and dry. Some reagents may be sensitive to air or moisture.
Suboptimal stoichiometry Titrate the amine nucleophile to ensure an accurate molar ratio. An excess of the amine may be necessary in some cases to drive the reaction to completion.
Problem 2: Formation of a mixture of N2- and N3-substituted regioisomers.
Possible Cause Suggestion
Lack of regiocontrol in the reaction The electronic nature of the pyridine ring inherently favors nucleophilic attack at the C2 position. To achieve selectivity for the C3 position, a directing group strategy may be necessary. For simpler cases, careful optimization of reaction conditions (solvent, temperature, and reaction time) may improve the isomeric ratio.
Similar reactivity of the two carbonyl groups The electronic and steric differences between the C2 and C3 carbonyls may not be sufficient to achieve high selectivity with all nucleophiles. Consider modifying the nucleophile to introduce more significant steric bulk.
Equilibration of isomers Under certain conditions, the initially formed kinetic product may equilibrate to the more stable thermodynamic product. Analyze the reaction at different time points to understand the kinetic profile.
Problem 3: Difficulty in separating the N2- and N3-substituted isomers.
Possible Cause Suggestion
Similar polarity of the isomers The isomers often have very similar polarities, making them difficult to separate by standard column chromatography.
Co-elution of products Utilize high-performance liquid chromatography (HPLC) with a suitable column and solvent system for better separation. Chiral chromatography may be necessary if the substituents introduce a chiral center.
Crystallization challenges Attempt fractional crystallization from different solvent systems. Seeding with a pure crystal of one isomer can sometimes promote selective crystallization.
Derivatization In some cases, it may be easier to separate the isomers after a subsequent chemical transformation that introduces a significant difference in their physical properties.

Data Presentation

Table 1: Influence of Reaction Conditions on the Product Distribution in the Reaction of Pyridine-2,3-dicarboxylic Anhydride with Substituted Anilines. [1]

AmineSolventTemperatureMajor Product(s)
Substituted AnilinesAcetic AcidRoom Temperature2-Arylcarbamoyl-3-pyridinecarboxylic acid
Substituted AnilinesTolueneReflux2-Arylcarbamoyl-3-pyridinecarboxylic acid
Substituted AnilinesAcetic AcidRefluxMixture of cyclic imide and nicotinamides

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Arylcarbamoyl-3-pyridinecarboxylic Acids (Selective Amidation at C2)[2]
  • Method A (Room Temperature):

    • Dissolve pyridine-2,3-dicarboxylic anhydride (1.49 g, 0.01 mol) in glacial acetic acid (30 mL).

    • Add the aromatic amine (0.01 mol) to the solution.

    • Stir the mixture at room temperature for 1 hour.

    • Collect the resulting solid product by filtration.

    • Recrystallize the crude product from ethanol to obtain the pure 2-arylcarbamoyl-3-pyridinecarboxylic acid.

  • Method B (Reflux in Toluene):

    • Suspend pyridine-2,3-dicarboxylic anhydride (1.49 g, 0.01 mol) and the aromatic amine (0.01 mol) in toluene (30 mL).

    • Heat the mixture under reflux for 1 hour.

    • Allow the reaction mixture to cool to room temperature.

    • Collect the precipitated solid by filtration.

    • Recrystallize the crude product from ethanol.

Protocol 2: Synthesis of N,N'-disubstituted Pyridine-2,3-dicarboxamides from Pyrrolo[3,4-b]pyridine-5,7-diones[2]
  • Reflux a mixture of the appropriate 6-(substituted phenyl)-pyrrolo[3,4-b]pyridine-5,7-dione (0.01 mol) and 4-ethoxyaniline (0.01 mol) in dimethylformamide (30 mL) for 3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into cold water (40 mL).

  • Collect the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent to yield the pure N2,N3-disubstituted this compound.

Mandatory Visualization

Reaction_Pathway cluster_start Starting Materials cluster_products Reaction Products Anhydride Pyridine-2,3-dicarboxylic Anhydride Dicarboxamide This compound (Desired Product) Anhydride->Dicarboxamide + R-NH2 (Room Temp) Amine Primary Amine (R-NH2) Imide Pyrrolo[3,4-b]pyridine-5,7-dione (Side Product) Dicarboxamide->Imide Heat (-H2O) Nicotinamide Nicotinamide Derivative (Side Product) Dicarboxamide->Nicotinamide Heat (-CO2) Troubleshooting_Logic Start Experiment Start: Functionalization of this compound Problem Problem Encountered Start->Problem LowYield Low Yield Problem->LowYield  Yield Issue Mixture Mixture of Isomers Problem->Mixture Selectivity Issue SideProducts Side Products Observed Problem->SideProducts Purity Issue Solution1 Optimize Reaction Time/Temp Check Reagent Purity LowYield->Solution1 Solution2 Modify Nucleophile (Sterics) Use Directing Group Strategy Mixture->Solution2 Solution3 Run Reaction at Lower Temp Avoid Prolonged Heating SideProducts->Solution3

References

Technical Support Center: Optimizing Metal Complexation with Pyridine-2,3-dicarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the conditions for metal complexation with Pyridine-2,3-dicarboxamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis and characterization of this compound metal complexes.

Q1: I am observing a very low yield or no product at all during the complexation reaction. What are the likely causes and how can I improve the yield?

A1: Low yields in metal complexation reactions with this compound can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • pH of the Reaction Mixture: The coordination of the amide and pyridine nitrogen atoms is highly dependent on the pH of the solution. An inappropriate pH can lead to poor complex formation.

    • Solution: Systematically vary the pH of your reaction mixture. The addition of a non-coordinating weak base (e.g., triethylamine) or a weak acid can help optimize the pH for complexation. It is advisable to perform small-scale reactions at different pH values to identify the optimal range.

  • Stoichiometry of Reactants: An incorrect metal-to-ligand ratio can result in incomplete reaction and the formation of undesired side products.

    • Solution: Experiment with different stoichiometric ratios (e.g., 1:1, 1:2, 2:1 metal-to-ligand). The optimal ratio will depend on the coordination number and preferred geometry of the metal ion.

  • Reaction Time and Temperature: The kinetics of complex formation can be slow, requiring extended reaction times or elevated temperatures.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or UV-Vis spectroscopy to determine the optimal reaction duration.

  • Solvent Selection: The solubility of both the ligand and the metal salt, as well as the resulting complex, is crucial.

    • Solution: Choose a solvent system in which both reactants are soluble. Common solvents include ethanol, methanol, DMF, and DMSO, sometimes in mixtures with water. If the complex is highly soluble, precipitation may not occur, leading to the perception of a failed reaction.

Q2: No precipitate has formed after mixing the ligand and the metal salt. Does this mean the reaction failed?

A2: Not necessarily. The absence of a precipitate could indicate that the resulting metal complex is soluble in the chosen solvent. Here are some techniques to induce precipitation:

  • Cooling the Reaction Mixture: Lowering the temperature of the solution can decrease the solubility of the complex, leading to precipitation.

  • Addition of a Less Polar Co-solvent: If the reaction is conducted in a polar solvent, the gradual addition of a less polar co-solvent (e.g., diethyl ether, hexane) can often induce precipitation.

  • Slow Evaporation: Allowing the solvent to evaporate slowly at room temperature or under reduced pressure can lead to the formation of crystals or a solid precipitate.

Q3: I suspect that my this compound ligand is hydrolyzing during the reaction. How can I confirm this and prevent it?

A3: Hydrolysis of the amide groups to the corresponding carboxylic acids can occur, especially under strongly acidic or basic conditions and at elevated temperatures.

  • Confirmation: Use techniques like ¹H NMR or Mass Spectrometry to analyze your product. The presence of signals corresponding to pyridine-2,3-dicarboxylic acid would confirm hydrolysis.

  • Prevention:

    • Maintain a pH close to neutral, if possible.

    • Avoid excessively high reaction temperatures for prolonged periods.

    • Consider using a non-aqueous solvent if water is contributing to the hydrolysis.

Q4: The characterization of my complex is ambiguous. How can I confirm the coordination of the ligand to the metal center?

A4: Several spectroscopic techniques can be employed to confirm complexation:

  • ¹H NMR Spectroscopy: Upon coordination to a metal, the chemical shifts of the pyridine and amide protons of the ligand will typically change. This shift is a strong indication of complex formation.

  • FT-IR Spectroscopy: Changes in the vibrational frequencies of the C=O (amide I band) and N-H bonds of the dicarboxamide, as well as the pyridine ring vibrations, can confirm coordination.

  • UV-Vis Spectroscopy: The formation of a metal complex often results in a shift in the absorption bands of the ligand or the appearance of new charge-transfer bands.

Data Presentation: Stability Constants

Metal IonPrimary LigandSecondary LigandLog β
Co(II)Pyridine-2,3-dicarboxylic acidLactic Acid7.55
Co(II)Pyridine-2,3-dicarboxylic acidOxalic Acid9.32
Co(II)Pyridine-2,3-dicarboxylic acidCitric Acid10.11
Co(II)Pyridine-2,3-dicarboxylic acidPhosphoric Acid8.23

Note: Stability constants (β) are for the formation of the ternary complex at 25 °C in a 1.0 mol dm⁻³ NaNO₃ ionic medium.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Spectrophotometric Titration (Job's Plot) for Stoichiometry Determination

This method of continuous variation is used to determine the stoichiometry of the metal-ligand complex.[2][3][4][5]

Objective: To determine the metal-to-ligand ratio in the complex.

Materials:

  • Stock solution of the metal salt of known concentration (e.g., 1 mM).

  • Stock solution of this compound of the same concentration (e.g., 1 mM).

  • Appropriate buffer solution.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of solutions with a constant total volume (e.g., 10 mL) but varying mole fractions of the metal and ligand. The sum of the moles of the metal and ligand in each solution should be constant.

  • For each solution, measure the absorbance at the wavelength of maximum absorbance (λmax) of the complex. This wavelength should be determined beforehand by scanning a solution known to contain the complex.

  • Correct the absorbance for any background absorbance from the free ligand or metal ion at this wavelength.

  • Plot the corrected absorbance versus the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 suggests a 1:2 metal-to-ligand ratio.

NMR Titration for Binding Constant Determination

NMR titration can be used to determine the binding constant (Ka) of the complexation reaction, particularly for weak to moderate binding.[6][7]

Objective: To quantify the binding affinity between the metal ion and the ligand.

Materials:

  • A solution of this compound of known concentration in a suitable deuterated solvent.

  • A concentrated stock solution of the metal salt in the same deuterated solvent.

  • NMR spectrometer.

Procedure:

  • Acquire a ¹H NMR spectrum of the free ligand solution.

  • Incrementally add small aliquots of the concentrated metal salt solution to the NMR tube containing the ligand solution.

  • Acquire a ¹H NMR spectrum after each addition.

  • Monitor the chemical shift changes of specific protons on the ligand that are sensitive to the binding event.

  • Plot the change in chemical shift (Δδ) as a function of the total metal concentration.

  • Fit the resulting binding isotherm to an appropriate binding model (e.g., 1:1 binding) to extract the binding constant.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction.[8][9][10][11]

Objective: To determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the complexation.

Materials:

  • A solution of the metal salt in the ITC sample cell.

  • A solution of this compound in the injection syringe (typically 10-20 times more concentrated than the metal solution).

  • The same buffer for both solutions.

  • Isothermal titration calorimeter.

Procedure:

  • Equilibrate the ITC instrument at the desired temperature.

  • Load the metal salt solution into the sample cell and the ligand solution into the injection syringe.

  • Perform a series of injections of the ligand solution into the sample cell.

  • The instrument will measure the heat released or absorbed during each injection.

  • Integrate the heat flow peaks to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

  • Fit the data to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n).

Visualizations

Logical Workflow for Optimizing Metal Complexation

The following diagram illustrates a general workflow for optimizing the conditions for metal complexation with this compound.

G Workflow for Optimizing Metal Complexation start Start: Define Metal Ion and Ligand solvent_screening Solvent Screening (Solubility of Reactants) start->solvent_screening ph_optimization pH Optimization (Small-scale trials) solvent_screening->ph_optimization stoichiometry Stoichiometry Variation (e.g., 1:1, 1:2, 2:1) ph_optimization->stoichiometry temp_time Temperature and Time Optimization stoichiometry->temp_time characterization Characterization of Product (NMR, IR, MS, UV-Vis) temp_time->characterization analysis Analysis of Results characterization->analysis successful Successful Complexation analysis->successful Optimal conditions found troubleshooting Troubleshooting analysis->troubleshooting Issues identified low_yield Low Yield? troubleshooting->low_yield no_product No Product? troubleshooting->no_product impure_product Impure Product? troubleshooting->impure_product low_yield->ph_optimization Adjust pH low_yield->stoichiometry Vary Stoichiometry no_product->solvent_screening Change Solvent no_product->temp_time Increase Temp/Time impure_product->characterization Re-characterize

Caption: A logical workflow for the systematic optimization of metal complexation reactions.

Potential Coordination Modes of this compound

This diagram illustrates the potential ways in which the this compound ligand can coordinate to a metal center.

G Potential Coordination Modes cluster_0 Bidentate (N, O) Coordination cluster_1 Tridentate (N, N, O) Coordination cluster_2 Bridging Coordination M1 M N1 N M1->N1 O1 O M1->O1 M2 M N2_py N_py M2->N2_py N2_am1 N_am M2->N2_am1 O2 O M2->O2 M3a M1 N3_py N_py M3a->N3_py O3_1 O1 M3a->O3_1 M3b M2 O3_2 O2 M3b->O3_2

Caption: Diagram illustrating potential coordination modes of this compound.

References

Validation & Comparative

A Comparative Guide to Pyridine-2,3-dicarboxamide and Pyridine-2,6-dicarboxamide as Chelating Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pyridine-2,3-dicarboxamide and Pyridine-2,6-dicarboxamide, focusing on their performance as chelating ligands. The information presented is supported by experimental data from peer-reviewed literature to assist in the selection of the appropriate ligand for specific research and development applications.

Introduction and Structural Overview

This compound and Pyridine-2,6-dicarboxamide are isomers that differ in the substitution pattern of the carboxamide groups on the pyridine ring. This seemingly subtle structural difference leads to profound changes in their coordination chemistry, influencing the stability, geometry, and reactivity of their metal complexes.

  • Pyridine-2,6-dicarboxamide (or dipicolinamide) features a symmetrical arrangement of its coordinating groups. The pyridine nitrogen and the two adjacent amide functionalities create a classic "pincer" configuration. This pre-organized structure allows it to act as a potent tridentate ligand, binding to a metal ion through the nitrogen and typically the oxygen atoms of the deprotonated amides. This scaffold is noted for its role in coordination chemistry, catalysis, and the stabilization of metalloenzyme active sites.[1][2]

  • This compound (related to quinolinic acid) has an asymmetrical arrangement. The adjacent positioning of the two carboxamide groups results in greater steric hindrance and a different "bite angle" compared to its 2,6-isomer. It is expected to act primarily as a bidentate ligand, coordinating through the pyridine nitrogen and one of the adjacent amide groups.[3] This can lead to the formation of complexes with different stoichiometries and geometries.

The fundamental structural difference between these two ligands is the starting point for understanding their varied chelating behaviors.

Caption: Chemical structures of Pyridine-2,6-dicarboxamide and this compound.

Coordination Chemistry and Binding Modes

The spatial arrangement of donor atoms dictates the coordination behavior. Pyridine-2,6-dicarboxamide is well-documented to act as a tridentate, dianionic ligand, forming highly stable, five-membered chelate rings with a central metal ion. This N,O,O-coordination mode is common for a wide range of transition metals, including Cu, Co, Fe, Ni, and Pd.[4][5]

In contrast, studies on the parent dicarboxylic acids suggest that this compound acts as a bidentate ligand, coordinating to metals like Co(II) through the pyridine nitrogen and the carboxylate group at the 2-position, which is analogous to picolinate coordination.[3] This forms a five-membered chelate ring, leaving the second amide group potentially uncoordinated or involved in intermolecular interactions. This difference in denticity is a critical factor in the stability and structure of the resulting metal complexes.

G cluster_26 Pyridine-2,6-dicarboxamide Coordination cluster_23 This compound Coordination M_26 M N_py_26 N M_26->N_py_26 O1_26 O M_26->O1_26 O2_26 O M_26->O2_26 L_26 Ligand Backbone N_py_26->L_26 O1_26->L_26 O2_26->L_26 label_26 Tridentate (N,O,O) 'Pincer' Mode M_23 M N_py_23 N M_23->N_py_23 O1_23 O M_23->O1_23 L_23 Ligand Backbone N_py_23->L_23 O1_23->L_23 Uncoordinated Uncoordinated Amide Group L_23->Uncoordinated label_23 Bidentate (N,O) Mode

Caption: Typical coordination modes of the two isomeric ligands with a metal ion (M).

Quantitative Comparison: Stability Constants

The stability constant (log β) is a crucial metric for evaluating the strength of a metal-ligand complex. While direct comparative data for the dicarboxamide isomers is sparse, data from the parent dicarboxylic acids provides a strong proxy for understanding their chelating strength. The tridentate coordination of the 2,6-isomer generally leads to a significant "chelate effect," resulting in thermodynamically more stable complexes compared to the bidentate 2,3-isomer.

Ligand (Parent Acid)Metal Ionlog β (ML)log β (ML₂)Experimental ConditionsReference
Pyridine-2,6-dicarboxylic acid Co(II)6.1910.7825 °C, I = 1.0 M NaNO₃[6]
Pyridine-2,3-dicarboxylic acid Co(II)4.466.5125 °C, I = 1.0 M NaNO₃[6]
Pyridine-2,6-dicarboxylic acid Fe(II)-12.00Ligand competition study[7]
Pyridine-2,6-dicarboxylic acid Ni(II)--Forms stable octahedral complexes[8]
Pyridine-2,6-dicarboxylic acid Zn(II)--Forms 2D coordination polymers[8]

Note: The data presented is for the parent dicarboxylic acids, which are excellent models for the chelating behavior of the corresponding dicarboxamides.

The significantly higher stability constants for the Pyridine-2,6-dicarboxylic acid complexes with Co(II) highlight the thermodynamic advantage of its tridentate pincer geometry.[6]

Applications and Performance Insights

The distinct coordination properties of these ligands make them suitable for different applications:

  • Pyridine-2,6-dicarboxamide: Its ability to form stable, well-defined complexes makes it a versatile scaffold. It is widely used in:

    • Lanthanide Luminescence: Sensitizing emission from lanthanide ions for applications in bio-imaging and materials science.[9][10]

    • Catalysis: Providing a rigid and stable coordination environment for catalytic metal centers.[2]

    • Drug Development: Derivatives have shown potential as G-quadruplex stabilizers for anticancer therapy and as neuroprotective agents.[4][11][12]

    • Coordination Polymers: Acting as a reliable building block for constructing metal-organic frameworks (MOFs) and coordination polymers.[13][14]

  • This compound: With one coordination site typically left open after bidentate chelation, this ligand is more suited for applications where subsequent reactivity or coordination is desired.

    • Mixed-Ligand Complexes: The open site allows for the formation of ternary complexes, where a second, different ligand can bind to the metal center. This is relevant in modeling biological systems.[3][15]

    • Catalysis: The available coordination site can be crucial for substrate binding and activation in catalytic cycles.

Experimental Protocols

A. Potentiometric Titration for Stability Constant Determination

This method is used to determine the stability constants of metal-ligand complexes in solution.

  • Objective: To measure the protonation constants of the ligand and the stability constants of its metal complexes by monitoring pH changes upon titration with a strong base.

  • Materials & Equipment:

    • Calibrated pH meter with a combined glass-calomel electrode (accuracy ±0.01 pH unit).[16]

    • Thermostated titration vessel (e.g., 25 °C ± 0.1 °C).

    • Stock solutions of the ligand, metal salt (e.g., Co(NO₃)₂·6H₂O), standardized strong acid (e.g., HNO₃), and carbonate-free strong base (e.g., NaOH or KOH).[3][16]

    • Inert salt for maintaining constant ionic strength (e.g., 1.0 M NaNO₃).[6][17]

  • Procedure:

    • Calibration: Standardize the pH meter using standard buffer solutions (e.g., pH 4.0 and 9.0).[16]

    • Ligand Protonation: Prepare a solution in the titration vessel containing a known amount of the ligand, strong acid, and inert salt to a fixed total volume (e.g., 50 mL).[16] Titrate this solution with the standardized base, recording the pH after each addition.

    • Complexation Titration: Prepare a similar solution, but also include a known concentration of the metal salt. The metal-to-ligand ratio can be varied (e.g., 1:1, 1:2, 1:4).[17]

    • Titration: Titrate the metal-ligand solution with the standardized base, again recording pH values at regular intervals.

    • Data Analysis: The collected titration data (volume of titrant vs. pH) is analyzed using a specialized computer program like LETAGROP.[3][15] The program refines the values for the protonation and stability constants (β) by minimizing the error between the experimental data and a calculated chemical model.

G cluster_workflow Experimental Workflow for Ligand Comparison cluster_exp Chelation Studies start Synthesize or Procure Ligand Isomers charac Characterize Ligands (NMR, MS, etc.) start->charac pot Potentiometric Titration (Determine log β) charac->pot itc Isothermal Titration Calorimetry (ITC) (Determine ΔH, ΔS) charac->itc xtal X-ray Crystallography (Determine Solid-State Structure) charac->xtal analysis Analyze & Compare Data (Stability, Thermodynamics, Structure) pot->analysis itc->analysis xtal->analysis end Select Optimal Ligand for Application analysis->end

Caption: A logical workflow for the comparative evaluation of chelating ligands.

Conclusion

The choice between this compound and Pyridine-2,6-dicarboxamide is dictated by the specific requirements of the application.

  • For applications demanding high thermodynamic stability and a well-defined, rigid coordination sphere, such as in stable catalysts, luminescent probes, or certain therapeutic agents, Pyridine-2,6-dicarboxamide is the superior choice due to its pre-organized tridentate structure.

  • For applications where stepwise complex formation or the creation of mixed-ligand systems is desired, or where an available coordination site on the metal is necessary for reactivity, This compound offers greater flexibility due to its preferential bidentate coordination mode.

This guide serves as a foundational resource. Researchers are encouraged to consult the primary literature for detailed experimental conditions and data relevant to their specific metal ion and application of interest.

References

A Comparative Guide to the Synthesis of Pyridine-2,3-dicarboxamide: Established Routes vs. a Novel Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Pyridine-2,3-dicarboxamide, a valuable building block in the creation of various pharmaceutical compounds, is traditionally synthesized in a two-step process. This guide provides a detailed comparison of an established synthetic route for its precursor, Pyridine-2,3-dicarboxylic acid, with a novel, higher-yield approach, alongside the subsequent amidation to the final product.

This analysis focuses on the synthesis of the intermediate Pyridine-2,3-dicarboxylic acid, as this is where significant methodological advancements have been reported. A standard amidation protocol to convert the dicarboxylic acid to the desired this compound is also presented.

Comparison of Synthetic Routes for Pyridine-2,3-dicarboxylic acid

ParameterEstablished Route: Oxidation of Quinoline with Sodium ChlorateNovel Route: Oxidation of 8-Hydroxyquinoline with Nitric Acid and Manganese Catalyst[1]
Starting Material Quinoline3-Methyl-8-hydroxyquinoline[1]
Oxidizing Agent Sodium Chlorate (NaClO₃) in the presence of a copper salt[2]70% Nitric Acid (HNO₃)[1]
Catalyst Cupric Sulfate (CuSO₄)[2]Manganese (e.g., MnO₂ or KMnO₄)[1]
Reaction Temperature 98-100°C[2]80-110°C[1]
Reaction Time ~17 hours[2]~4.5 hours[1]
Reported Yield 55-62%[2]Up to 73.2%[1]
Reported Purity Not specifiedUp to 98.5%[1]
Key Advantages Utilizes readily available starting material.Higher yield, higher purity, and shorter reaction time.[1]
Key Disadvantages Moderate yields and longer reaction times.[2]Requires a substituted quinoline as the starting material.

Experimental Protocols

Established Route: Synthesis of Pyridine-2,3-dicarboxylic acid via Quinoline Oxidation

This method is based on the oxidation of quinoline using sodium chlorate in the presence of a cupric catalyst.

Materials:

  • Quinoline

  • Sulfuric Acid

  • Cupric Sulfate

  • Sodium Chlorate

  • Water

Procedure:

  • A mixture of quinoline, water, sulfuric acid, and cupric sulfate is prepared in a reaction vessel.

  • The mixture is heated to approximately 98-100°C with stirring.

  • A 50% aqueous solution of sodium chlorate is added dropwise over several hours.

  • The reaction is maintained at this temperature for a total of 17 hours.

  • After cooling, the product is isolated as its copper salt, which is then treated to liberate the free Pyridine-2,3-dicarboxylic acid.

  • The final product is purified by recrystallization.

Novel Route: Synthesis of 5-Methyl-pyridine-2,3-dicarboxylic acid via Improved Nitric Acid Oxidation

This patented method describes a more efficient oxidation of a substituted quinoline.

Materials:

  • 3-Methyl-8-hydroxyquinoline

  • Methylene Chloride

  • 70% Nitric Acid

  • Manganese catalyst (e.g., Manganese Dioxide)

  • Formic Acid

  • Acetone

Procedure:

  • A solution of 3-methyl-8-hydroxyquinoline in methylene chloride is added to a mixture of 70% nitric acid and a catalytic amount of a manganese salt at 80-100°C over 1 hour with stirring.[1]

  • The reaction mixture is then heated at 100-105°C for 4 hours.[1]

  • After cooling to 85°C, 88% formic acid is added, and the mixture is heated for an additional 30 minutes.[1]

  • The mixture is cooled to 0°C and stirred for 1 hour.[1]

  • The precipitated product is collected by filtration, washed with acetone, and dried to yield 5-methyl-2,3-pyridinedicarboxylic acid.[1]

Amidation of Pyridine-2,3-dicarboxylic acid to this compound

A general and effective method for the amidation of dicarboxylic acids involves the formation of an intermediate anhydride followed by reaction with ammonia.

Step 1: Formation of Pyridine-2,3-dicarboxylic anhydride

  • Pyridine-2,3-dicarboxylic acid is heated with acetic anhydride.

  • The excess acetic anhydride and acetic acid are removed under reduced pressure to yield the crude Pyridine-2,3-dicarboxylic anhydride.

Step 2: Formation of this compound

  • The crude anhydride is dissolved in a suitable aprotic solvent (e.g., toluene).

  • The solution is cooled in an ice bath, and anhydrous ammonia gas is bubbled through the solution with vigorous stirring.

  • Alternatively, the solution of the anhydride can be added to a solution of aqueous ammonia.

  • The reaction mixture is stirred for several hours at room temperature.

  • The resulting precipitate, this compound, is collected by filtration, washed with a small amount of cold solvent, and dried.

Visualizing the Synthetic Pathways

To better illustrate the sequence of operations in both the established and the novel synthetic routes, the following workflow diagrams are provided.

G Established Synthetic Workflow cluster_0 Synthesis of Pyridine-2,3-dicarboxylic acid cluster_1 Amidation start Quinoline step1 Oxidation with NaClO3/CuSO4 start->step1 step2 Isolation of Copper Salt step1->step2 step3 Liberation of Dicarboxylic Acid step2->step3 product1 Pyridine-2,3-dicarboxylic acid step3->product1 step4 Anhydride Formation with Acetic Anhydride product1->step4 step5 Reaction with Ammonia step4->step5 product2 This compound step5->product2

Caption: Workflow for the established synthesis of this compound.

G Novel Synthetic Workflow cluster_0 Synthesis of Substituted Pyridine-2,3-dicarboxylic acid cluster_1 Amidation start Substituted Quinoline step1 Oxidation with HNO3/Mn catalyst start->step1 step2 Precipitation and Filtration step1->step2 product1 Substituted Pyridine-2,3-dicarboxylic acid step2->product1 step3 Anhydride Formation with Acetic Anhydride product1->step3 step4 Reaction with Ammonia step3->step4 product2 Substituted this compound step4->product2

Caption: Workflow for the novel synthesis of a substituted this compound.

References

Head-to-head comparison of different catalysts for Pyridine-2,3-dicarboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A researcher's guide to the catalytic synthesis of Pyridine-2,3-dicarboxamide, this document provides a head-to-head comparison of various catalysts, supported by experimental data, to inform catalyst selection for research and drug development applications.

Catalyst Performance in this compound Synthesis

The synthesis of this compound from its corresponding dicarboxylic acid is a critical transformation in the development of various pharmaceutical compounds. The efficiency of this amidation reaction is highly dependent on the catalyst employed. This guide focuses on a comparative analysis of heterogeneous Lewis acid catalysts for the direct synthesis of diamides from dicarboxylic acids.

Recent studies have highlighted the efficacy of various metal oxides as catalysts for this transformation. Among the tested catalysts, Niobium pentoxide (Nb₂O₅) has demonstrated superior performance in terms of yield and tolerance to reaction byproducts.

Quantitative Catalyst Comparison

The following table summarizes the performance of different Lewis acid catalysts in the synthesis of diamides from dicarboxylic acids and amines. While a model reaction of succinic acid and n-octylamine was used for direct comparison, the principles are applicable to the synthesis of this compound.[1][2]

CatalystYield (%)Reaction Time (h)Temperature (°C)
Nb₂O₅ 95 24 135
TiO₂7524135
Al₂O₃6024135
SnO₂4524135
Cu₂O3024135
No Catalyst<524135

Data sourced from a model reaction of succinic acid with n-octylamine in o-xylene.[1][2]

Nb₂O₅ exhibited the highest catalytic activity, which is attributed to its strong Lewis acidity and its notable tolerance to water and basic molecules, which are present in the reaction mixture as byproducts and reactants, respectively.[1][2] The Lewis acid sites on the catalyst activate the carbonyl group of the carboxylic acid, facilitating the nucleophilic attack by the amine.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Catalyst Preparation

Heterogeneous Lewis acid catalysts (Nb₂O₅, TiO₂, Al₂O₃, SnO₂, Cu₂O) were prepared by calcination.[1][2]

  • 5 g of the commercially available metal oxide was placed in a crucible.

  • The crucible was placed in a furnace and heated to 500 °C for 3 hours.

  • The calcined catalyst was then cooled and stored at room temperature before use.

General Procedure for Diamide Synthesis

The following protocol was used for the synthesis of diamides using the prepared catalysts:[1][2]

  • To a round-bottom flask, add the dicarboxylic acid (1 mmol), the amine (2 mmol), the catalyst (50 mg), and o-xylene (4 mL).

  • The reaction mixture was heated to 135 °C with continuous stirring (300 rpm).

  • The reaction progress was monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture was cooled, and 2-propanol (4 mL) was added.

  • The catalyst was separated from the reaction mixture by centrifugation.

  • The supernatant was collected, and the solvent was evaporated under reduced pressure to obtain the crude product.

  • The crude product was purified by recrystallization.

Reaction Pathway and Experimental Workflow

To visualize the process, the following diagrams illustrate the general reaction pathway and the experimental workflow.

Reaction_Pathway Pyridine-2,3-dicarboxylic acid Pyridine-2,3-dicarboxylic acid This compound This compound Pyridine-2,3-dicarboxylic acid->this compound + Amine Amine Amine Amine->this compound Catalyst Catalyst Catalyst->this compound Water Water

Caption: General reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_synthesis Diamide Synthesis cluster_workup Work-up and Purification prep1 Weigh Metal Oxide prep2 Calcine at 500°C for 3h prep1->prep2 prep3 Cool and Store prep2->prep3 synth1 Mix Reactants and Catalyst in o-xylene prep3->synth1 synth2 Heat at 135°C with Stirring synth1->synth2 synth3 Monitor Reaction by TLC synth2->synth3 workup1 Cool and Add 2-propanol synth3->workup1 workup2 Centrifuge to Separate Catalyst workup1->workup2 workup3 Evaporate Solvent workup2->workup3 workup4 Recrystallize Product workup3->workup4

Caption: Experimental workflow for catalyst preparation and diamide synthesis.

Catalyst Reusability

A key advantage of heterogeneous catalysts is their potential for recycling and reuse. The reusability of Nb₂O₅ was investigated, and it was found that the catalyst could be reused for at least five cycles with only a slight decrease in its catalytic activity.

Catalyst Reusability of Nb₂O₅

CycleYield (%)
195
294
393
492
590

Data sourced from a model reaction of succinic acid with n-octylamine.[1][2]

The slight decrease in activity may be due to the loss of some catalyst during the recovery process or minor deactivation.

References

Comparative Analysis of Computational Docking Studies of Pyridine Carboxamide Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in silico evaluation of pyridine carboxamide analogs, summarizing binding affinities, target interactions, and experimental methodologies. Note: Direct computational docking studies for Pyridine-2,3-dicarboxamide were not prominently available in the reviewed literature; this guide focuses on closely related pyridine carboxamide and dicarboxamide derivatives.

The pyridine ring and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1] Computational docking is a important tool used to predict the binding orientation and affinity of these molecules with various protein targets, thereby guiding the design and development of new therapeutic agents. This guide provides a comparative overview of several computational docking studies performed on pyridine carboxamide derivatives, highlighting their potential as inhibitors for a range of protein targets.

Quantitative Docking Data Summary

The following table summarizes the quantitative data from various computational docking studies on pyridine carboxamide derivatives. The data includes the specific derivative studied, the protein target, and the reported binding affinity, typically as a docking score or binding free energy in kcal/mol.

Pyridine Derivative AnalyzedTarget ProteinPDB IDKey Quantitative DataReference
Imidazo[1,2-a]pyridine-3-carboxamide analogue (26k)Pantothenate synthetase3IVXDocking Score: -7.370 kcal/mol[2]
Imidazo[1,2-a]pyridine-3-carboxamide analogue (27g)Pantothenate synthetase3IVXDocking Score: -0.972 kcal/mol[2]
2,6-diaryl-substituted pyridine derivative (5m)Kinesin Eg5Not SpecifiedBinding Free Energy: -9.52 kcal/mol; Kᵢ: 0.105 μM[3]
Pyridine-2-carboxamide derivative (19)Hematopoietic progenitor kinase 1 (HPK1)Not SpecifiedExcellent kinase selectivity (>1022-fold vs LCK)[4]
Pyridine ring containing diaryl urea derivative (R9)Kinase domain of Human B-raf4DBNDocking Score: > -12 kcal/mol[5]
Pyridone analogue (4b)Not SpecifiedNot SpecifiedIC₅₀ against MDA-MB-231: 0.0103 μM[6]
Pyridone analogue (4e)Not SpecifiedNot SpecifiedIC₅₀ against MDA-MB-231: 0.0147 μM[6]

Experimental Protocols for Computational Docking

The methodologies employed in the cited studies generally follow a standardized workflow for molecular docking. Below is a detailed summary of a typical experimental protocol.

1. Protein Preparation:

  • Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Preparation: The protein structure is prepared using software modules like the Protein Preparation Wizard in Maestro or MGL Tools.[7] This process typically involves:

    • Removal of water molecules and co-crystallized ligands.[7]

    • Addition of hydrogen atoms.

    • Assignment of partial charges (e.g., Gasteiger charges).[7]

    • Correction of any missing residues or atoms.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the pyridine carboxamide derivatives are drawn using chemical drawing software (e.g., ChemBioDraw) and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized using force fields like OPLS (Optimized Potentials for Liquid Simulations) to obtain a stable, low-energy conformation.

3. Molecular Docking Simulation:

  • Grid Generation: A receptor grid is generated around the active site of the target protein. The grid box dimensions are defined to encompass the binding pocket, often centered on a co-crystallized ligand if available.[8]

  • Docking Algorithm: Docking is performed using software such as AutoDock Vina, Glide (Schrödinger), or PyRx.[2][5][7] These programs use algorithms to explore possible binding conformations of the ligand within the protein's active site.

  • Scoring: The binding affinity of the ligand-protein complex is estimated using a scoring function, which calculates a value (e.g., docking score, binding free energy) in kcal/mol.[2] The poses with the most favorable scores are selected for further analysis.

4. Analysis of Results:

  • Binding Mode Visualization: The predicted binding poses of the ligands are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio) to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein.

Visualizing the Computational Docking Workflow

The following diagram illustrates the typical workflow for a computational docking study, from the initial preparation of the protein and ligand to the final analysis of the results.

G Computational Docking Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure (from PDB) PDB_Prep Protein Preparation (Add H, Remove Water) PDB->PDB_Prep Ligand Ligand Structure (2D Sketch) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligand->Ligand_Prep Grid Grid Generation (Define Active Site) PDB_Prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Analysis Interaction Analysis (H-bonds, etc.) Scoring->Analysis

A flowchart of the computational docking process.

Signaling Pathways and Logical Relationships

Computational docking studies are foundational in identifying potential inhibitors for specific protein targets. The logical relationship in these studies is to correlate the predicted binding affinity and interaction patterns of a ligand with its potential to modulate the biological activity of the target protein. For instance, a strong binding affinity of a pyridine carboxamide derivative to the kinase domain of a protein like B-raf suggests its potential as an inhibitor of the signaling pathway regulated by that kinase, which is often implicated in cancer.[5] The ultimate goal is to use these in silico predictions to guide the synthesis and experimental validation of new drug candidates.

References

A Comparative Guide to the Analytical Cross-Validation for Pyridine-2,3-dicarboxamide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The two methods compared are High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques offer the sensitivity and selectivity required for rigorous quantitative analysis in research and drug development settings.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters of the two analytical methods based on data from studies on the analogous compound, Quinolinic Acid. These values provide a benchmark for what can be expected when developing and validating methods for Pyridine-2,3-dicarboxamide.

Performance ParameterHPLC with Fluorescence DetectionLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 5.0 nmol/L[1]Not explicitly stated, but calibration range starts at 20 ng/mL
Limit of Quantification (LOQ) 20 nmol/L[1]20 ng/mL[2]
**Linearity (R²) **> 0.99 (over 1.56 to 1000 nmol/L)[1]Not explicitly stated, but linear calibration is used[2][3]
Precision (%RSD) Intra- and inter-assay CVs < 10%[3]Intra- and inter-assay CVs < 10%[3]
Accuracy/Recovery Suitable for analysis of biological fluids[1]Intra- and inter-assay accuracies (80-120%)
Sample Throughput ModerateHigh[3]
Specificity High, based on derivatization and chromatographic separation[1]Very high, based on mass-to-charge ratio and fragmentation patterns[2][3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method involves the derivatization of the analyte to introduce a fluorescent tag, enabling highly sensitive detection. The following protocol is adapted from a validated method for Quinolinic Acid[1].

a. Sample Preparation (Derivatization):

  • Prepare a standard assay mixture consisting of 50 µL of the sample (or standard) and 50 µL of a reagent solution.

  • The reagent solution should contain 400 mmol/L sodium acetate (pH 7.0), 6 mmol/L MgCl₂, 0.2 U/mL inorganic pyrophosphatase, 0.4 mmol/L 5-phosphoribosyl-1-pyrophosphate (PRPP), and 10 µmol/L of a fluorescently labeled ATP analog (e.g., BODIPY FL ATP), along with recombinant quinolinic acid phosphoribosyltransferase (rQPRT) and recombinant nicotinic acid mononucleotide adenyltransferase (rNMNAT).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Terminate the reaction by filtration using a YM-10 centrifugal filter device.

  • Transfer the filtrate to a glass sampling vial for HPLC analysis.

b. HPLC Conditions:

  • Column: A reverse-phase C18 column is suitable.

  • Mobile Phase: Isocratic elution with a mobile phase appropriate for the separation of the fluorescently labeled product.

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the chosen fluorescent tag (e.g., BODIPY).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity without the need for derivatization. The protocol is based on a validated method for the simultaneous quantification of tryptophan pathway metabolites, including Quinolinic Acid[2].

a. Sample Preparation:

  • Perform protein precipitation by adding acetonitrile to the plasma sample.

  • Use stable-isotope-labeled analogues of the analyte as internal standards.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A Phenomenex Luna NH2 column is a suitable choice[2].

  • Mobile Phase: A linear gradient using aqueous ammonium acetate solution (e.g., 5 mM, pH 9.5) and acetonitrile[2].

  • Flow Rate: A typical flow rate for UHPLC systems.

  • Mass Spectrometer: A tandem mass spectrometer with high-resolution capabilities.

  • Ionization Mode: Electrospray ionization (ESI), potentially in positive mode[3].

  • Detection: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

Mandatory Visualization

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Analysis of Crystal Packing in Pyridine-2,3-dicarboxamide: Insights from a Closely Related Isomer and the Quest for Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no reported polymorphs for Pyridine-2,3-dicarboxamide. However, an in-depth analysis of its structural isomer, 3,5-pyridinedicarboxamide, and other related pyridine dicarboxamides provides valuable insights into the potential for polymorphism and the governing principles of their crystal packing. This guide offers a comparative perspective on the structural characteristics of these compounds, outlines experimental strategies to explore polymorphism in this compound, and presents detailed experimental protocols for researchers in crystallography and drug development.

The arrangement of molecules in a crystalline solid, known as crystal packing, profoundly influences the physicochemical properties of a material, including its solubility, stability, and bioavailability. In the pharmaceutical industry, identifying and characterizing different crystalline forms, or polymorphs, of an active pharmaceutical ingredient (API) is a critical step in drug development. Different polymorphs of the same compound can exhibit distinct properties, making the study of polymorphism a vital area of research.

While specific data on the polymorphic forms of this compound is not available in the reviewed literature, a detailed examination of its isomer, 3,5-pyridinedicarboxamide (PDC), offers a robust framework for understanding the supramolecular interactions that dictate crystal packing in this class of compounds.

Crystallographic and Hydrogen Bonding Data of 3,5-Pyridinedicarboxamide

The crystal structure of 3,5-pyridinedicarboxamide (PDC) has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. The key crystallographic parameters and hydrogen bonding details are summarized in the tables below.

Table 1: Crystallographic Data for 3,5-Pyridinedicarboxamide (PDC)
Chemical FormulaC₇H₇N₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.827(2)
b (Å)15.655(8)
c (Å)12.031(6)
β (°)94.13(3)
Volume (ų)718.9(6)
Z4
Calculated Density (g/cm³)1.523

| Table 2: Hydrogen Bonding Geometry for 3,5-Pyridinedicarboxamide (PDC) (Å, °) | | | :--- | :--- | :--- | :--- | :--- | | D–H···A | d(D–H) | d(H···A) | d(D···A) | <(DHA) | | N(2)–H(2A)···O(1)ⁱ | 0.86 | 2.11 | 2.965(2) | 173.0 | | N(2)–H(2B)···N(1)ⁱⁱ | 0.86 | 2.38 | 3.204(2) | 161.0 | | N(3)–H(3A)···O(2)ⁱⁱⁱ | 0.86 | 2.10 | 2.955(2) | 177.0 | | N(3)–H(3B)···O(1)ⁱᵛ | 0.86 | 2.44 | 3.136(2) | 139.0 | Symmetry codes: (i) -x+1/2, y+1/2, -z+3/2; (ii) x-1/2, -y+1/2, z-1/2; (iii) -x+1, -y, -z+2; (iv) x-1, y, z

The crystal structure of PDC is characterized by a robust network of hydrogen bonds. Notably, the amide groups form classic R²₂(8) ring motifs through N–H···O interactions.[1] Additionally, the pyridine nitrogen atom acts as a hydrogen bond acceptor, participating in N–H···N interactions, which contribute to the formation of a three-dimensional supramolecular architecture.

Experimental Protocols

Synthesis of 3,5-Pyridinedicarboxamide (PDC)

The synthesis of PDC is typically achieved through a two-step process starting from 3,5-pyridinedicarboxylic acid.[2]

  • Acyl Chloride Formation: 3,5-Pyridinedicarboxylic acid is reacted with an excess of thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). The reaction mixture is heated under reflux until the evolution of gas ceases, indicating the formation of the diacyl chloride.

  • Amidation: The resulting diacyl chloride is then carefully added to a concentrated aqueous ammonia solution at a low temperature (e.g., 0-5 °C) with vigorous stirring. The crude 3,5-pyridinedicarboxamide precipitates out of the solution and can be collected by filtration, washed with cold water, and dried.

Single-Crystal X-ray Diffraction (SC-XRD)

Obtaining high-quality single crystals is crucial for accurate structure determination.

  • Crystallization: Single crystals of PDC can be grown by slow evaporation of a saturated solution in a suitable solvent, such as a mixture of ethanol and water.[3] Alternative methods for inducing crystallization and potentially discovering polymorphs include vapor diffusion, cooling crystallization, and sublimation.[4]

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed on the diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα or Cu Kα).[5]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[5]

Visualization of Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for polymorphism screening and a hypothetical comparison of hydrogen bonding networks that could lead to different polymorphs of this compound.

PolymorphismScreeningWorkflow cluster_synthesis Synthesis cluster_crystallization Crystallization Methods cluster_characterization Characterization cluster_analysis Analysis Synthesis Synthesis of This compound SlowEvap Slow Evaporation Synthesis->SlowEvap Varying Solvents & Conditions Cooling Cooling Crystallization Synthesis->Cooling Varying Solvents & Conditions VaporDiff Vapor Diffusion Synthesis->VaporDiff Varying Solvents & Conditions Sublimation Sublimation Synthesis->Sublimation Varying Solvents & Conditions SCXRD Single-Crystal XRD SlowEvap->SCXRD PXRD Powder XRD SlowEvap->PXRD Thermal Thermal Analysis (DSC, TGA) SlowEvap->Thermal Spectroscopy Spectroscopy (IR, Raman) SlowEvap->Spectroscopy Cooling->SCXRD Cooling->PXRD Cooling->Thermal Cooling->Spectroscopy VaporDiff->SCXRD VaporDiff->PXRD VaporDiff->Thermal VaporDiff->Spectroscopy Sublimation->SCXRD Sublimation->PXRD Sublimation->Thermal Sublimation->Spectroscopy PolymorphID Polymorph Identification and Characterization SCXRD->PolymorphID PXRD->PolymorphID Thermal->PolymorphID Spectroscopy->PolymorphID PackingAnalysis Crystal Packing Analysis PolymorphID->PackingAnalysis

Caption: Experimental workflow for the screening and characterization of polymorphs.

HydrogenBondingNetworks cluster_polymorphA Hypothetical Polymorph A cluster_polymorphB Hypothetical Polymorph B nodeA1 This compound N-H···O (Amide-Amide) N-H···N (Pyridine) nodeA2 This compound N-H···O (Amide-Amide) N-H···N (Pyridine) nodeA1:n->nodeA2:n R²₂(8) Dimer nodeA1:o->nodeA2:o Chain nodeB1 This compound N-H···O (Amide-Pyridine) N-H···O (Amide-Amide) nodeB2 This compound N-H···O (Amide-Pyridine) N-H···O (Amide-Amide) nodeB1:n->nodeB2:n C(7) Chain nodeB1:o->nodeB2:o Sheet

Caption: Hypothetical hydrogen bonding networks in potential polymorphs of this compound.

Comparative Analysis and the Potential for Polymorphism

The crystal packing of 3,5-pyridinedicarboxamide is dominated by strong N-H···O and N-H···N hydrogen bonds. The ability of the amide groups to act as both hydrogen bond donors and acceptors, coupled with the presence of the pyridine nitrogen as an additional acceptor site, creates a versatile system for the formation of various supramolecular synthons.

For this compound, the proximity of the two carboxamide groups introduces the possibility of intramolecular hydrogen bonding between the amide proton of one group and the carbonyl oxygen or pyridine nitrogen of the other. This intramolecular interaction could compete with the intermolecular hydrogen bonds that are crucial for crystal packing. The balance between intra- and intermolecular interactions is a key factor that can lead to the formation of different polymorphs.

Furthermore, the relative orientation of the two amide groups (syn or anti) with respect to the pyridine ring can vary, leading to different molecular conformations. These different conformers can then pack in distinct ways in the solid state, giving rise to conformational polymorphism.

To explore the potential for polymorphism in this compound, a systematic screening of crystallization conditions is recommended. This would involve using a wide range of solvents with different polarities, varying the crystallization temperature and rate of cooling, and employing techniques such as sublimation. Each crystalline form obtained should be thoroughly characterized using techniques such as powder X-ray diffraction (PXRD) for initial screening, followed by single-crystal X-ray diffraction for detailed structural analysis. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be essential to probe the thermodynamic relationships between any identified polymorphs.

References

In Vivo Efficacy of Pyridine-2,3-Dicarboxamide-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine-2,3-dicarboxamide scaffold and its derivatives have emerged as a promising foundation for the development of novel therapeutics across a range of diseases, including inflammatory disorders and cancer. This guide provides a comparative analysis of the in vivo efficacy of several notable pyridine-carboxamide-based drug candidates, supported by experimental data from preclinical studies.

I. Comparative In Vivo Efficacy of Drug Candidates

The following tables summarize the in vivo performance of various this compound-based compounds, offering a comparative overview of their efficacy in different disease models.

Table 1: Anti-Inflammatory Agents
Drug CandidateTargetAnimal ModelKey Efficacy ParametersComparator(s)Source(s)
AM-0687 & AM-1430 PI3KδKeyhole Limpet Hemocyanin (KLH)-induced antibody formation in ratsStrong, dose-dependent reduction of IgG and IgM specific antibodies.Not specified in abstract[1]
Pyridine Carbothioamide Analogs (R2, R4) COX-1, COX-2, Nitric Oxide SynthaseComplete Freund's Adjuvant (CFA)-induced inflammation in ratsSignificant reduction in paw size (p < 0.001). Compound R4 showed the most potent activity, while R2 was the least potent.Not specified in abstract[2][3]
Table 2: Anti-Cancer Agents
Drug CandidateTargetAnimal ModelKey Efficacy ParametersComparator(s)Source(s)
Compound 19 HPK1CT26 & MC38 murine colorectal cancer modelsIn combination with anti-PD-1: - CT26: 94.3% Tumor Growth Inhibition (TGI), 2/6 Complete Responses (CRs).- MC38: 83.3% TGI, 1/6 CR.Anti-PD-1 monotherapyNot specified in abstract
C6 Allosteric SHP2MV-4-11 xenograft mouse model69.5% TGI at 30 mg/kg.Vehicle controlNot specified in abstract

II. Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are outlined below.

Keyhole Limpet Hemocyanin (KLH)-Induced Humoral Immune Response in Rats

This model is utilized to assess the efficacy of immunosuppressive agents.

  • Animal Model: Lewis rats.

  • Immunization: Rats are immunized with KLH to induce an antibody response.

  • Drug Administration: The test compounds (e.g., AM-0687, AM-1430) are administered orally at various doses.

  • Endpoint Analysis: Blood samples are collected, and the levels of KLH-specific IgG and IgM antibodies are quantified using ELISA to determine the extent of immunosuppression.

Complete Freund's Adjuvant (CFA)-Induced Inflammation in Rats

This is a widely used model for studying chronic inflammation and arthritis.[4][5]

  • Induction of Inflammation: A single intraplantar injection of CFA into the hind paw of the rats induces a localized and persistent inflammatory response, characterized by paw edema.[6][7]

  • Drug Administration: The pyridine carbothioamide analogs are administered, typically orally, at specified doses.

  • Efficacy Measurement: The primary endpoint is the measurement of paw volume or thickness using a plethysmometer or calipers at various time points after CFA injection. A reduction in paw swelling compared to the vehicle-treated group indicates anti-inflammatory activity.[2][3][8]

Murine Syngeneic Tumor Models (CT26 and MC38)

These models are instrumental in evaluating cancer immunotherapies due to the presence of a competent immune system.[9][10]

  • Cell Implantation: CT26 or MC38 colorectal cancer cells are implanted subcutaneously into the flank of syngeneic mice (BALB/c for CT26, C57BL/6 for MC38).[11][12]

  • Treatment Regimen: Once tumors reach a palpable size, treatment with the drug candidate (e.g., HPK1 inhibitor Compound 19), often in combination with checkpoint inhibitors like anti-PD-1, is initiated.[13][14]

  • Efficacy Assessment: Tumor growth is monitored by measuring tumor volume with calipers. Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between treated and control groups. The number of complete responses (CRs), where tumors are completely eradicated, is also recorded.[15][16][17]

Human Xenograft Model (MV-4-11)

This model is used to assess the efficacy of anti-cancer agents on human tumors grown in immunodeficient mice.[18][19]

  • Cell Implantation: Human biphenotypic B myelomonocytic leukemia cells (MV-4-11) are injected subcutaneously into immunocompromised mice (e.g., SCID or NOD/SCID).[20][21][22]

  • Drug Administration: The SHP2 inhibitor C6 is administered to the mice, typically via oral gavage.

  • Tumor Growth Monitoring: Tumor volumes are measured regularly to assess the rate of tumor growth.

  • Efficacy Calculation: The TGI is determined by comparing the tumor volumes in the treated group to the vehicle-treated control group.

III. Visualized Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the discussed drug candidates.

PI3K_Pathway BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT pAKT pAKT AKT->pAKT Phosphorylates Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival AM_Drug AM-0687 AM-1430 AM_Drug->PI3K Inhibits

Caption: PI3Kδ Signaling Pathway Inhibition.

HPK1_Pathway cluster_TCell T-Cell TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP76 HPK1->SLP76 Inhibits T_Cell_Activation T-Cell Activation (e.g., IL-2 production) SLP76->T_Cell_Activation Compound19 Compound 19 Compound19->HPK1 Inhibits Anti_PD1 Anti-PD-1 PD1 PD-1 Anti_PD1->PD1 Blocks Tumor_Cell Tumor Cell PDL1 PD-L1 PDL1->PD1 Binds & Inhibits

Caption: HPK1 Inhibition in T-Cell Activation.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2-SOS RTK->Grb2_SOS SHP2 SHP2 RTK->SHP2 Recruits RAS RAS Grb2_SOS->RAS Activates SHP2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation C6_Drug C6 C6_Drug->SHP2 Allosterically Inhibits

Caption: Allosteric Inhibition of the SHP2 Pathway.

Experimental_Workflow cluster_inflammation Inflammation Model cluster_cancer Cancer Model CFA_Inject CFA Injection (Hind Paw) Drug_Admin_Inflam Administer Pyridine Carbothioamide Analogs CFA_Inject->Drug_Admin_Inflam Paw_Measure Measure Paw Volume Drug_Admin_Inflam->Paw_Measure Tumor_Implant Tumor Cell Implantation (Subcutaneous) Tumor_Growth Allow Tumor Growth (to palpable size) Tumor_Implant->Tumor_Growth Randomize Randomize into Treatment Groups Tumor_Growth->Randomize Drug_Admin_Cancer Administer Pyridine- Carboxamide Drug Randomize->Drug_Admin_Cancer Tumor_Measure Measure Tumor Volume (TGI) Drug_Admin_Cancer->Tumor_Measure

Caption: In Vivo Experimental Workflows.

References

Isomeric Scaffolds, Profoundly Different Outcomes: A Comparative Guide to the Biological Activity of Pyridine Dicarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the subtle shift of a functional group on a core chemical structure can mean the difference between a therapeutic breakthrough and a dead end. This guide provides a comparative analysis of the biological activities of derivatives based on different isomers of pyridine dicarboxamide, supported by experimental data. While a direct comparative study of the parent, unsubstituted isomers is not extensively documented, a wealth of research on their substituted derivatives reveals distinct and divergent pharmacological profiles, underscoring the critical role of isomeric positioning in drug design.

This report focuses on the derivatives of three key positional isomers: pyridine-2,6-dicarboxamide, pyridine-2,5-dicarboxamide, and pyridine-2,3-dicarboxamide. The evidence strongly suggests that the arrangement of the dicarboxamide moieties on the pyridine ring dictates the scaffold's suitability for targeting different biological processes, from anticancer and antimicrobial to anti-parasitic activities.

Comparative Analysis of Biological Activities

The biological activities of pyridine dicarboxamide derivatives are markedly influenced by the isomeric form of the core scaffold. Derivatives of pyridine-2,6-dicarboxamide are prominent in anticancer research, particularly as G-quadruplex stabilizers, and also show significant antimicrobial properties. In contrast, the pyridine-2,5-dicarboxamide scaffold has been more successfully exploited for the development of anti-trypanosomatid agents. Research on this compound derivatives is less extensive but has indicated potential in the antimicrobial field.

Anticancer and Cytotoxic Activity

Derivatives of the symmetrical pyridine-2,6-dicarboxamide have emerged as a promising class of G-quadruplex stabilizers. These compounds can selectively bind to and stabilize G-quadruplex DNA structures, which are over-represented in the promoter regions of oncogenes and at telomeres. This stabilization can inhibit the proliferation of cancer cells. The proposed mechanism involves the induction of telomere dysfunction and cell cycle arrest.[1][2] Some pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK signaling pathways.[3]

Isomer Scaffold Compound/Derivative Target/Cell Line Activity (IC50) Reference
Pyridine-2,6-dicarboxamideN-methylbisquinolinium-pyridine-2,6-dicarboxamide (360A)Telomerase-positive human cancer cell linesLow micromolar range[1]
Pyridine-2,6-dicarboxamidePhenothiazinyldihydropyridine dicarboxamidesCancer cell linesActivity comparable to or higher than diclofenac sodium[1]
Pyridine-2,5-dicarboxylateCopper(II) complex with 1,10-phenanthrolineRat glioma (C6) cells0.6 µM (48h)[4]
Pyridine-2,5-dicarboxylateZinc(II) complex with 1,10-phenanthrolineRat glioma (C6) cells15 µM (48h)[4]
Antimicrobial Activity

Both pyridine-2,6- and pyridine-2,5-dicarboxamide derivatives have demonstrated notable antimicrobial activities. For certain pyridine-2,6-dicarboxamide metal complexes, the mechanism of action is suggested to involve the disruption of the bacterial cell wall.[5] Derivatives of this compound have also been synthesized and have shown antimicrobial potential.[6]

Isomer Scaffold Compound/Derivative Microorganism Activity (MIC) Reference
Pyridine-2,6-dicarboxamideL11 (a proligand)Staphylococcus aureus2-16 µg/mL[5]
Pyridine-2,6-dicarboxamideL11Methicillin-resistant S. aureus (MRSA)2-4 µg/mL[5]
Pyridine-2,6-dicarboxamideL11Vancomycin-resistant S. aureus (VRSA)2-4 µg/mL[5]
Pyridine-2,6-dicarboxamideMacrocyclic octaamide-tetraimide chiral pyridine derivativesB. subtilis, S. aureus, E. coli, C. albicansSignificant activity[7]
Pyridine-2,5-dicarboxylateMetal complexes with 1,10-phenanthrolineGram-positive and Gram-negative bacteria, and yeastEffective antimicrobial effect[4]
This compoundVarious synthesized derivativesGram-positive and Gram-negative bacteria, and fungiModerate to good activity[6]
Anti-trypanosomatid Activity

The pyridine-2,5-dicarboxylate (isocinchomeronate) scaffold has been particularly fruitful in the development of agents against parasitic protozoa of the family Trypanosomatidae, which are responsible for diseases like Chagas disease and leishmaniasis. These derivatives have shown high efficacy against the parasites with low cytotoxicity to mammalian cells.[5][8] The parasites have complex life cycles and employ various mechanisms to evade the host immune system, including the manipulation of host cell signaling pathways like the PI3K/Akt pathway to inhibit apoptosis.[9][10] Compounds that can interfere with these survival pathways are of great therapeutic interest.

Isomer Scaffold Compound/Derivative Parasite Activity (IC50) Reference
Pyridine-2,5-dicarboxylateCompound 9b (with a p-methylphenyl group at C3)Trypanosoma cruzi (NINOA and A1 strains)< 40 µM[5]
Pyridine-2,5-dicarboxylateCompounds 3a, 4a, 5a, 4b, 8cTrypanosoma cruzi≤ 56.68 µM[5]
Pyridine-2,5-dicarboxylateCompound 9bLeishmania mexicana< 40 µM[5]
Pyridine-2,5-dicarboxylateCompounds 8b, 10a, 12bLeishmania mexicana≤ 161.53 µM[5]

Experimental Protocols

Synthesis of Pyridine Dicarboxamides

A general method for the synthesis of symmetrical pyridine-2,6- and furan-2,5-dicarboxamides involves the condensation reaction of the corresponding acyl chlorides with aromatic amines.

  • Preparation of Acyl Chloride: The dicarboxylic acid (e.g., pyridine-2,6-dicarboxylic acid) is reacted with oxalyl chloride (4–6 equivalents) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane (DCM) at room temperature.

  • Condensation Reaction: The resulting acyl chloride is then reacted with the appropriate aromatic amine (2.0 equivalents) and triethylamine (2.0 equivalents) in a mixture of DCM and tetrahydrofuran (THF) (1:1 v/v). The reaction is typically carried out at 0°C and then allowed to warm to room temperature for 24 hours.

  • Purification: The crude product is purified by standard methods such as column chromatography or recrystallization.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HepG2, C6) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Mechanisms and Workflows

G_Quadruplex_Stabilization Mechanism of Pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers cluster_oncogene Oncogene Promoter Region cluster_telomere Telomere G_rich G-rich sequence G4 G-Quadruplex Formation G_rich->G4 Telomere_seq TTAGGG repeats Telomere_seq->G4 Stabilization Stabilization of G-Quadruplex G4->Stabilization PDC Pyridine-2,6-dicarboxamide Derivative PDC->Stabilization Telomerase_inhibition Telomerase Inhibition Stabilization->Telomerase_inhibition Replication_inhibition Replication & Transcription Inhibition Stabilization->Replication_inhibition Apoptosis Apoptosis & Cell Cycle Arrest Telomerase_inhibition->Apoptosis Replication_inhibition->Apoptosis Leishmania_Survival_Pathway Targeting Leishmania Survival Pathway Leishmania Leishmania parasite Macrophage Host Macrophage Leishmania->Macrophage Infection PI3K PI3K Macrophage->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Apoptosis_inhibition Inhibition of Apoptosis Akt->Apoptosis_inhibition Parasite_survival Parasite Survival and Replication Apoptosis_inhibition->Parasite_survival PDC_25 Pyridine-2,5-dicarboxamide Derivative PDC_25->PI3K Inhibits? PDC_25->Akt Inhibits? Experimental_Workflow Experimental Workflow for Biological Evaluation Synthesis Synthesis of Isomeric Derivatives Purification Purification & Characterization Synthesis->Purification In_vitro In vitro Screening Purification->In_vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_vitro->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) In_vitro->Antimicrobial Enzyme Enzyme Inhibition Assays In_vitro->Enzyme Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Antimicrobial->Mechanism Enzyme->Mechanism Lead_opt Lead Optimization Mechanism->Lead_opt

References

Safety Operating Guide

Proper Disposal of Pyridine-2,3-dicarboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of Pyridine-2,3-dicarboxamide (CAS 4663-94-9), a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to consult the material's Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against dust, vapors, and splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.Prevents skin contact and potential irritation.
Body Protection Fire/flame resistant and impervious clothing. Laboratory coat.Minimizes skin exposure and protects from spills.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.Protects against inhalation of harmful dust and vapors.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Use non-sparking tools to collect the spilled material.[1] Avoid generating dust.

  • Collection: Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

Disposal Procedures for this compound

Waste this compound and its residues are considered chemical waste and must be disposed of in accordance with local, state, and federal regulations. Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[1][2]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a suitable, tightly closed, and clearly labeled container.

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

  • Licensed Chemical Waste Disposal:

    • The primary recommended disposal method is to transfer the waste to a licensed chemical destruction plant.[1][2]

    • Alternatively, controlled incineration with flue gas scrubbing is an acceptable method.[1][2]

  • Contaminated Packaging:

    • Containers that held this compound should be triple-rinsed (or equivalent).[1][2]

    • The rinsate should be collected and treated as chemical waste.

    • After rinsing, the packaging can be punctured to prevent reuse and then offered for recycling, reconditioning, or disposed of in a sanitary landfill if regulations permit.[1][2]

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurred? ppe->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes collect_waste Collect Waste in Labeled, Closed Container spill->collect_waste No spill_protocol->collect_waste store_waste Store in Cool, Dry, Ventilated Area collect_waste->store_waste disposal_method Select Disposal Method store_waste->disposal_method licensed_facility Transfer to Licensed Chemical Destruction Plant disposal_method->licensed_facility Primary incineration Controlled Incineration with Flue Gas Scrubbing disposal_method->incineration Alternative packaging Decontaminate Packaging (Triple Rinse) licensed_facility->packaging incineration->packaging end End: Compliant Disposal packaging->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Pyridine-2,3-dicarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Pyridine-2,3-dicarboxamide (CAS RN: 4663-94-9) in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

Hazard Identification and Immediate Precautions

This compound is classified with the following hazards:

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1][2][3]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1][2][3]

Immediate precautionary measures include washing hands and face thoroughly after handling, and avoiding contact with skin and eyes.[3] It is crucial to wear appropriate personal protective equipment and work in a well-ventilated area.

Personal Protective Equipment (PPE)

The proper selection and use of PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[4]To protect against dust particles and splashes, preventing serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber).To prevent skin contact and irritation. Gloves must be inspected prior to use.[4]
Body Protection A standard laboratory coat worn over long-sleeved clothing and long pants.To protect skin from accidental contact with the chemical.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust.
Operational Plan: Safe Handling Protocol

Adherence to this step-by-step protocol is critical for minimizing exposure and ensuring a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures that may generate dust, use a chemical fume hood.

2. Pre-Handling Preparations:

  • Ensure all necessary PPE is clean, in good condition, and readily available.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

3. Handling the Compound:

  • Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Handle the solid with care to avoid generating dust. Use spatulas and other appropriate tools for transfers.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep the container tightly closed when not in use.[3]

4. Personal Hygiene:

  • Wash hands and face thoroughly after handling the compound, even if gloves were worn.[3]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.[3]

5. In Case of Accidental Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[3]

  • Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse.[3]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice or attention if you feel unwell.[3]

  • Ingestion: Rinse mouth. Get medical advice or attention if you feel unwell.

Disposal Plan

The disposal of this compound and its contaminated waste must be handled as hazardous waste in accordance with local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and paper towels, in a dedicated, clearly labeled hazardous waste container.

  • Solutions: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

2. Container Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • List all constituents and their approximate percentages for mixtures.

3. Storage and Disposal:

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Do not mix this compound waste with other incompatible waste streams.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Experimental Workflow Diagram

The following diagram illustrates the essential steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal cluster_emergency Emergency Procedures A Assess Hazards & Review SDS B Verify Engineering Controls (Fume Hood) A->B C Select & Inspect PPE B->C D Don PPE C->D Proceed to Handling E Handle Compound (Weighing, Transfers) D->E F Perform Experiment E->F L Spill or Exposure Occurs E->L Potential Incident G Doff PPE F->G F->L Potential Incident H Segregate Waste (Solid & Liquid) G->H Proceed to Disposal I Label Hazardous Waste Container H->I J Store in Satellite Accumulation Area I->J K Arrange for EHS Pickup J->K M Follow First Aid Measures L->M N Notify Supervisor & EHS M->N

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-2,3-dicarboxamide
Reactant of Route 2
Pyridine-2,3-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.